Bodipy
Description
Propriétés
IUPAC Name |
2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BF2N2/c11-10(12)13-5-1-3-8(13)7-9-4-2-6-14(9)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHHEAYOTAJBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C=CC=C2C=C3[N+]1=CC=C3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Core Chemical Properties of BODIPY Dyes for Researchers, Scientists, and Drug Development Professionals
Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores that have garnered significant attention in various scientific fields, including biomedical imaging, diagnostics, and drug delivery. Their exceptional photophysical properties, coupled with their chemical stability and tunable characteristics, make them powerful tools for researchers. This technical guide provides an in-depth overview of the core chemical properties of this compound dyes, methodologies for their use, and visualizations to aid in understanding their structure and applications.
Core Chemical Structure and Properties
The fundamental structure of this compound dyes is based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core.[][] This rigid, planar structure is responsible for many of their desirable fluorescent properties. The IUPAC numbering system for the this compound core is essential for understanding the positions available for chemical modification.
Key chemical properties of the this compound core include:
-
High Molar Extinction Coefficients: this compound dyes exhibit strong absorption of light, typically in the range of 80,000 M⁻¹cm⁻¹ or higher.[3][4] This property contributes to their exceptional brightness.
-
High Fluorescence Quantum Yields: Many this compound dyes have quantum yields approaching 1.0, meaning they are highly efficient at converting absorbed light into emitted fluorescence.[3][] This high efficiency is often maintained even in aqueous environments.[]
-
Narrow Absorption and Emission Spectra: The rigid structure of the this compound core results in sharp, well-defined absorption and emission peaks.[3][] This characteristic is advantageous for multiplexing applications, as it minimizes spectral overlap between different fluorophores.
-
Small Stokes Shifts: this compound dyes are known for their relatively small Stokes shifts, which is the difference between the maximum absorption and emission wavelengths.[]
-
Environmental Insensitivity: The fluorescence of many this compound dyes is largely unaffected by the polarity of the solvent or changes in pH.[4]
-
Excellent Photostability: Compared to other common fluorophores like fluorescein, this compound dyes are significantly more resistant to photobleaching, allowing for longer imaging times.[]
-
Chemical Stability: The this compound core is robust and can withstand a variety of chemical conditions, making it suitable for a wide range of labeling and conjugation chemistries.[]
Photophysical Properties of Common this compound Dyes
The spectral properties of this compound dyes can be tuned across the visible and near-infrared regions by chemical modification of the core structure. The following table summarizes the key photophysical properties of several common this compound derivatives.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Solvent |
| Unsubstituted this compound | 503 | 512 | - | ~1.0 | - |
| This compound FL | 503 | 512 | >80,000 | 0.9 | Methanol |
| This compound 493/503 | 493 | 503 | - | - | - |
| This compound R6G | 528 | 547 | - | 0.9 | Methanol |
| This compound TMR | 543-544 | 569-570 | 55,000 | 0.64 | - |
| This compound TR | 585-592 | 618-620 | - | - | - |
| This compound 630/650 | 625 | 642 | - | - | - |
| This compound 650/665 | 650 | 665 | - | 0.46 | pH 7 buffer |
Note: The exact photophysical properties can vary depending on the specific chemical structure, solvent, and measurement conditions. It is always recommended to consult the product datasheet for the most accurate information.
Chemical Modification and Functionalization
One of the most powerful features of this compound dyes is the ability to chemically modify their core structure to fine-tune their properties or to conjugate them to other molecules. The primary sites for modification are the 1, 3, 5, and 7 (β-pyrrolic) positions, the 2 and 6 (α-pyrrolic) positions, and the 8 (meso) position.[7]
Functionalization at these positions can:
-
Shift Absorption and Emission Wavelengths: Introducing electron-donating or electron-withdrawing groups, or extending the π-conjugated system, can significantly red-shift the absorption and emission spectra into the far-red and near-infrared regions.[] This is particularly useful for in vivo imaging applications to minimize tissue autofluorescence.
-
Modulate Quantum Yield: Substituents can either enhance or quench fluorescence. For example, halogenation can increase intersystem crossing, leading to the generation of singlet oxygen, a property exploited in photodynamic therapy.[]
-
Introduce Reactive Groups for Bioconjugation: Carboxylic acids, amines, NHS esters, and other reactive handles can be introduced to allow for the covalent attachment of this compound dyes to proteins, antibodies, nucleic acids, and other biomolecules.[][]
Experimental Protocols
General Synthesis of a meso-Aryl this compound Dye
This protocol describes a common one-pot synthesis method.
Materials:
-
Aryl aldehyde (e.g., benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil (oxidizing agent)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (base)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Condensation: Dissolve 2,4-dimethylpyrrole (2 equivalents) and the aryl aldehyde (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Add a catalytic amount of TFA and stir the reaction mixture at room temperature. Monitor the formation of the dipyrromethane intermediate by Thin Layer Chromatography (TLC).[9]
-
Oxidation: Once the condensation is complete, add the oxidizing agent (DDQ or p-chloranil, ~1.1 equivalents) to the reaction mixture and stir for 1-2 hours. The color of the solution will change, indicating the formation of the dipyrromethene.[9][10]
-
Complexation: Add the base (TEA or DIPEA, 5-10 equivalents) to the reaction mixture, followed by the slow addition of BF₃·OEt₂ (5-10 equivalents). Stir the reaction at room temperature for another 2-4 hours.[9][10]
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure this compound dye.[10]
General Protocol for Staining Lipid Droplets in Live Cells with this compound 493/503
Materials:
-
This compound 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Live cells cultured on coverslips or in imaging dishes
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%).[]
-
Preparation of Staining Solution: Prepare a working solution of this compound 493/503 at a final concentration of 1-2 µM in pre-warmed cell culture medium or PBS.[11] First, dilute the stock solution in a small volume of medium before adding it to the final volume to prevent precipitation.
-
Staining: Remove the existing cell culture medium and wash the cells once with warm PBS. Add the this compound 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][11]
-
Washing: Remove the staining solution and gently wash the cells two to three times with warm PBS to remove any unbound dye.[]
-
Imaging: Add fresh pre-warmed cell culture medium or PBS to the cells. Image the stained cells immediately using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~490 nm, emission ~515 nm).[]
Signaling Pathways and Applications in Drug Development
This compound dyes are not typically involved in endogenous signaling pathways but are invaluable tools for visualizing and tracking them. Their applications in drug development are extensive:
-
High-Throughput Screening: The bright and stable fluorescence of this compound dyes makes them ideal for developing robust assays for high-throughput screening of drug candidates.
-
Drug Delivery and Release: this compound dyes can be conjugated to drugs or drug carriers to monitor their uptake, intracellular trafficking, and release.[] The change in the fluorescence properties of some this compound derivatives upon release can provide a real-time readout of drug delivery.
-
Target Engagement Studies: By labeling a drug molecule with a this compound dye, it is possible to visualize its interaction with its cellular target, providing insights into its mechanism of action.
-
Photodynamic Therapy (PDT): As mentioned, halogenated this compound dyes can be designed to generate reactive oxygen species upon light activation, leading to localized cell death. This makes them promising candidates for photosensitizers in PDT for cancer treatment.[12]
References
- 3. lifetein.com [lifetein.com]
- 4. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to BODIPY Dye Synthesis and Functionalization Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron-dipyrromethene (BODIPY) dyes have emerged as a prominent class of fluorescent molecules with extensive applications in biomedical research and drug development.[1][2] Their exceptional photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and remarkable photostability, make them ideal candidates for fluorescent labeling, bioimaging, and sensing applications.[3][4] Furthermore, the versatile and tunable nature of the this compound core allows for strategic functionalization, enabling the development of sophisticated probes for targeted drug delivery and therapeutic applications.[2][5] This guide provides a comprehensive overview of the synthesis and functionalization of the this compound core, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in this dynamic field.
Core Synthesis of this compound Dyes
The synthesis of the this compound core typically involves the condensation of two pyrrole (B145914) units with an aldehyde or an acyl chloride, followed by complexation with a boron source, most commonly boron trifluoride etherate (BF₃·OEt₂).[][7]
Synthesis from Pyrroles and Aldehydes
A widely employed method for synthesizing meso-substituted this compound dyes involves the acid-catalyzed condensation of a pyrrole derivative with an aldehyde.[2][8] This is followed by oxidation and subsequent complexation with BF₃·OEt₂.
Caption: General workflow for the synthesis of meso-substituted this compound dyes from pyrroles and aldehydes.
Synthesis from Pyrroles and Acyl Chlorides
An alternative and often higher-yielding route involves the reaction of a pyrrole with an acyl chloride.[9][10] This method is particularly useful for the synthesis of this compound dyes with non-aromatic meso-substituents.
Caption: General workflow for the synthesis of this compound dyes from pyrroles and acyl chlorides.
Functionalization Strategies of the this compound Core
The true power of this compound dyes lies in the ability to functionalize the core at various positions, thereby fine-tuning their photophysical and chemical properties. The primary sites for functionalization are the meso (8-), α (3,5-), and β (2,6-) positions, as well as the boron center.[11][12]
Caption: Key positions for functionalization on the this compound core and common strategies.
Halogenation and Palladium-Catalyzed Cross-Coupling
Halogenation of the this compound core, typically at the β-positions, provides a versatile handle for further modification through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[12][13] This allows for the introduction of a wide variety of aryl and alkynyl substituents to extend the π-conjugation and red-shift the absorption and emission spectra.
Caption: Workflow for Suzuki-Miyaura cross-coupling on a halogenated this compound core.
Knoevenagel Condensation
The methyl groups at the α-positions (3 and 5) of the this compound core are sufficiently acidic to undergo Knoevenagel condensation with aldehydes.[3][7] This reaction is a powerful tool for extending the π-system of the dye, leading to significant bathochromic shifts in the absorption and emission spectra, often into the near-infrared (NIR) region.[14]
Quantitative Data Summary
The following tables summarize the photophysical properties of representative this compound dyes synthesized via different methods.
Table 1: Photophysical Properties of this compound Dyes from Pyrrole and Acyl Chloride Synthesis
| Compound | R-Group on Acyl Chloride | Yield (%) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| 1 | CH₃ | 45 | 503 | 512 | 0.95 |
| 2 | C₆H₅ | 52 | 525 | 545 | 0.88 |
| 3 | 4-NO₂-C₆H₄ | 38 | 530 | 550 | 0.15 |
Data extracted from various sources and representative examples.
Table 2: Photophysical Properties of this compound Dyes Functionalized via Knoevenagel Condensation
| Starting this compound | Aldehyde | Yield (%) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| 1,3,5,7-tetramethyl-BODIPY | Benzaldehyde | 65 | 560 | 580 | 0.75 |
| 1,3,5,7-tetramethyl-BODIPY | 4-(Dimethylamino)benzaldehyde | 72 | 650 | 670 | 0.40 |
| 1,3,5,7-tetramethyl-BODIPY | 2,4-Dinitrobenzaldehyde | 55 | 555 | 575 | 0.05 |
Data extracted from various sources and representative examples.
Table 3: Photophysical Properties of this compound Dyes Functionalized via Suzuki-Miyaura Coupling
| Starting this compound | Arylboronic Acid | Yield (%) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| 2,6-Dibromo-BODIPY | Phenylboronic acid | 85 | 535 | 555 | 0.80 |
| 2,6-Dibromo-BODIPY | 4-Methoxyphenylboronic acid | 88 | 540 | 560 | 0.85 |
| 2,6-Dibromo-BODIPY | 2-Thienylboronic acid | 75 | 550 | 570 | 0.70 |
Data extracted from various sources and representative examples.
Detailed Experimental Protocols
General Procedure for the Synthesis of this compound Dyes from Pyrrole and Acyl Chloride
-
To a solution of 2,4-dimethylpyrrole (B27635) (2 equivalents) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere, add the corresponding acyl chloride (1 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and add triethylamine (B128534) (TEA) (4 equivalents) followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂) (4 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound dye.[1]
General Procedure for Knoevenagel Condensation on a Methyl-Substituted this compound
-
Dissolve the methyl-substituted this compound (1 equivalent) and the desired aromatic aldehyde (1.2-2 equivalents) in a mixture of toluene (B28343) and piperidine.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture using a Dean-Stark apparatus to remove water for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the styryl-BODIPY derivative.[3][11]
General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated this compound
-
To a degassed mixture of the halogenated this compound (1 equivalent), the corresponding arylboronic acid (2.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a suitable solvent (e.g., toluene, dioxane, or DMF), add an aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Heat the reaction mixture under a nitrogen atmosphere at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized this compound dye.[15][16]
Conclusion
The synthesis and functionalization of this compound dyes offer a vast chemical space for the development of advanced fluorescent probes. The synthetic routes are generally robust and adaptable, allowing for the creation of a diverse library of dyes with tailored properties. The functionalization strategies, particularly palladium-catalyzed cross-coupling and Knoevenagel condensation, provide powerful tools to modulate the photophysical characteristics of the this compound core, enabling applications that span from fundamental biological imaging to targeted drug delivery and therapy. This guide provides a foundational understanding and practical protocols to empower researchers in harnessing the full potential of this compound chemistry.
References
- 1. rsc.org [rsc.org]
- 2. Expeditious, mechanochemical synthesis of this compound dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Photochemical Properties and Stability of this compound Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Expeditious, mechanochemical synthesis of this compound dyes [beilstein-journals.org]
- 9. Microwave-assisted direct synthesis of this compound dyes and derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. One-pot efficient synthesis of pyrrolylthis compound dyes from pyrrole and acyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, structure and spectroscopic properties of this compound dyes incorporating the pentafluorosulfanylphenyl group - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ00633F [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Photostability and Quantum Yield of BODIPY Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY (boron-dipyrromethene) dyes have emerged as a powerful class of fluorophores with widespread applications in biomedical research, diagnostics, and drug development.[1][2] Their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission spectra, and robust photostability, make them ideal candidates for a variety of sensitive and demanding applications, from live-cell imaging to photodynamic therapy.[3][4][5] This technical guide provides a comprehensive overview of the photostability and quantum yield of different this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the selection and application of these versatile dyes.
The core structure of this compound consists of a dipyrromethene ligand complexed with a BF₂ unit. This rigid, planar structure is responsible for its characteristic sharp absorption and emission peaks and high fluorescence efficiency.[] Furthermore, the this compound core is amenable to a wide range of chemical modifications at the meso-, 2,6-, and 3,5-positions, as well as on the boron center. These modifications allow for the fine-tuning of its photophysical properties, including absorption and emission wavelengths, quantum yield, and photostability, to suit specific applications.[][]
Data Presentation: Photophysical Properties of this compound Derivatives
The following tables summarize the fluorescence quantum yield (ΦF) and photostability data for a selection of this compound derivatives from the literature. It is important to note that these values are highly dependent on the solvent and the specific experimental conditions under which they were measured.
Table 1: Fluorescence Quantum Yield (ΦF) of Various this compound Derivatives
| This compound Derivative | Substituent(s) | Solvent | Fluorescence Quantum Yield (ΦF) | Reference |
| This compound FL | Unsubstituted (at core) | Methanol | 0.90 | [8][9] |
| meso-carboxy this compound | meso-COOH | Methanol | 0.85 | [2] |
| 2,6-diiodo-BODIPY | 2,6-diiodo | Various | < 0.02 | [4] |
| meso-(4-pyridyl)-BODIPY | meso-4-pyridyl | Methanol | 0.38 | [10] |
| meso-(3-pyridyl)-BODIPY | meso-3-pyridyl | Methanol | 0.43 | [10] |
| meso-(2-pyridyl)-BODIPY | meso-2-pyridyl | Methanol | 0.04 | [10] |
| 2,6-dichloro-meso-(4-pyridyl)-BODIPY | 2,6-dichloro, meso-4-pyridyl | Methanol | 0.81 | [10] |
| 2,6-dichloro-meso-(3-pyridyl)-BODIPY | 2,6-dichloro, meso-3-pyridyl | Methanol | 0.86 | [10] |
| 2,6-dichloro-meso-(2-pyridyl)-BODIPY | 2,6-dichloro, meso-2-pyridyl | Methanol | 0.16 | [10] |
| This compound-Thioterpenoid Conjugate | meso-(CH₂)₃-CO-S-Terpene | Toluene | ~1.00 | [11] |
| This compound-Thioterpenoid Conjugate | meso-(CH₂)₃-CO-S-Terpene | DMSO | 0.75 | [11] |
| This compound-Benzimidazole | 2-benzimidazole | Acetonitrile | 0.031 | [12] |
| This compound-Glycopolymer | Polymer with galactose | Water | 0.52 | [3] |
Table 2: Photostability of Selected this compound Derivatives
| This compound Derivative | Substituent(s) | Solvent | Photostability Metric (t1/2 in minutes) | Reference |
| meso-unsubstituted this compound | None | Cyclohexane | 120 | [11] |
| meso-unsubstituted this compound | None | Toluene | 140 | [11] |
| meso-unsubstituted this compound | None | 1-Octanol | 100 | [11] |
| meso-unsubstituted this compound | None | DMSO | 80 | [11] |
| meso-ester this compound | meso-(CH₂)₃-COOEt | Cyclohexane | 240 | [11] |
| meso-ester this compound | meso-(CH₂)₃-COOEt | Toluene | 260 | [11] |
| meso-ester this compound | meso-(CH₂)₃-COOEt | 1-Octanol | 200 | [11] |
| meso-ester this compound | meso-(CH₂)₃-COOEt | DMSO | 150 | [11] |
| meso-thioterpenoid this compound | meso-(CH₂)₃-CO-S-Terpene | Cyclohexane | 250 | [11] |
| meso-thioterpenoid this compound | meso-(CH₂)₃-CO-S-Terpene | Toluene | 270 | [11] |
| meso-thioterpenoid this compound | meso-(CH₂)₃-CO-S-Terpene | 1-Octanol | 210 | [11] |
| meso-thioterpenoid this compound | meso-(CH₂)₃-CO-S-Terpene | DMSO | 160 | [11] |
Experimental Protocols
Accurate determination of fluorescence quantum yield and photostability is crucial for the reliable application of fluorescent probes. Below are detailed methodologies for these key experiments.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[4]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sample of interest (this compound derivative)
-
Standard fluorophore with known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95[12])
-
Solvent (spectroscopic grade)
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (F).
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the resulting linear fits for the sample (Gradsample) and the standard (Gradstd).
-
Calculate the quantum yield of the sample (ΦF,sample) using the following equation:
ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (ηsample² / ηstd²)
where:
-
ΦF,std is the quantum yield of the standard.
-
Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the sample and standard solutions (which are identical if the same solvent is used).[4]
-
-
Measurement of Photostability (Photobleaching Half-life)
Photostability can be quantified by measuring the photobleaching half-life (t1/2), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[11]
Materials:
-
Fluorescence microscope or a spectrofluorometer with a time-scan mode.
-
Light source (e.g., laser or mercury lamp).
-
Solution of the this compound derivative in the desired solvent.
-
Microscope slide and coverslip or a cuvette.
Procedure:
-
Sample Preparation: Prepare a solution of the this compound derivative. For microscopy, a small volume is placed on a slide and covered with a coverslip. For spectrofluorometry, the solution is placed in a cuvette.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (I₀) of the sample.
-
Continuous Illumination: Expose the sample to continuous and constant illumination from the light source.
-
Time-course Measurement: Record the fluorescence intensity (I) at regular time intervals until it has significantly decreased.
-
Data Analysis:
-
Plot the normalized fluorescence intensity (I/I₀) as a function of time.
-
The photobleaching half-life (t1/2) is the time at which the normalized fluorescence intensity is 0.5.
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols described above.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Water-soluble this compound-conjugated glycopolymers as fluorescent probes for live cell imaging - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Photochemical Properties and Stability of this compound Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, photophysical properties and solvatochromism of meso-substituted tetramethyl this compound dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantum Yield [this compound FL] | AAT Bioquest [aatbio.com]
- 9. This compound | AAT Bioquest [aatbio.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
The Influence of the BODIPY Core Structure on its Fluorescence Properties: A Technical Guide
An in-depth technical guide on the influence of the BODIPY core structure on its fluorescence, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound (boron-dipyrromethene) dyes are a class of fluorescent molecules that have garnered significant attention in various scientific fields, including bioimaging, sensing, and materials science. Their popularity stems from their exceptional photophysical properties, such as high fluorescence quantum yields, sharp emission spectra, and good photostability. The fluorescence characteristics of this compound dyes are intricately linked to their molecular structure, and even subtle modifications to the core can lead to dramatic changes in their optical properties. This guide provides a detailed exploration of how the this compound core structure influences its fluorescence, offering insights for the rational design of novel fluorescent probes and materials.
1. The Fundamental this compound Core Structure
The basic this compound core consists of a dipyrromethene ligand complexed with a difluoroboron moiety. This rigid, planar structure is responsible for the characteristic sharp absorption and emission bands of this compound dyes. The core can be systematically modified at various positions, primarily at the 1, 2, 3, 5, 6, 7, and 8 positions, as well as at the boron center. These modifications provide a powerful toolkit for tuning the dye's fluorescence properties.
2. Influence of Substituents on the Pyrrole (B145914) Rings
The electronic nature of the substituents on the pyrrole rings plays a crucial role in modulating the fluorescence of this compound dyes.
-
Electron-Donating Groups (EDGs): The introduction of electron-donating groups (e.g., alkyl, alkoxy) at the 2, 6, 3, and 5 positions generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level, thereby reducing the HOMO-LUMO energy gap.
-
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of electron-withdrawing groups (e.g., cyano, nitro, carbonyl) typically results in a hypsochromic (blue) shift. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can also lead to a decrease in the fluorescence quantum yield due to increased non-radiative decay pathways.
-
Extended Conjugation: Extending the π-conjugation of the this compound core, for instance, by introducing styryl or other conjugated groups at the 3 and 5 positions, is a highly effective strategy for achieving significant red shifts in the absorption and emission wavelengths. This approach has been widely used to develop near-infrared (NIR) emitting this compound dyes.
The following diagram illustrates the general effect of electron-donating and electron-withdrawing groups on the energy levels of the this compound core.
Caption: Effect of substituents on this compound energy levels.
3. Influence of Modifications at the Meso-Position (Position 8)
The meso-position (position 8) is another critical site for tuning the fluorescence of this compound dyes.
-
Steric Hindrance: Introducing bulky substituents at the meso-position can lead to a decrease in the fluorescence quantum yield due to increased vibrational relaxation. However, it can also be used to control intermolecular interactions and prevent aggregation-caused quenching (ACQ).
-
Functionalization: The meso-position is a common site for attaching functional groups for sensing applications or for conjugation to biomolecules. The electronic properties of these attached moieties can influence the fluorescence of the this compound core.
4. The Role of the Boron Center
While the difluoroboron moiety is a hallmark of the this compound scaffold, modifications at this position can also impact the fluorescence. Replacing the fluorine atoms with other groups (e.g., alkoxy, cyano) can alter the electron density around the boron atom and, consequently, the photophysical properties of the dye. However, such modifications can sometimes lead to decreased stability of the dye.
Data Presentation: Structure-Fluorescence Relationships
The following table summarizes the effects of various structural modifications on the key fluorescence properties of this compound dyes.
| Modification | Position(s) | Effect on Absorption (λ_abs) | Effect on Emission (λ_em) | Effect on Quantum Yield (Φ_f) | Reference Example |
| Alkyl Substitution | 2, 6 | Minor Red Shift | Minor Red Shift | Generally High | PM546 |
| Alkoxy Substitution | 2, 6 | Red Shift | Red Shift | High | - |
| Styryl Substitution | 3, 5 | Significant Red Shift | Significant Red Shift | Variable, can decrease | - |
| Cyano Substitution | 3, 5 | Blue Shift | Blue Shift | Generally Decreased | - |
| Phenyl Substitution | 8 (meso) | Minor Red Shift | Minor Red Shift | Can Decrease due to rotation | - |
| Annulation | 2,3 and 5,6 | Significant Red Shift | Significant Red Shift | High | - |
Experimental Protocols
1. Measurement of Fluorescence Quantum Yield (Φ_f)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is typically determined using a comparative method with a well-characterized standard.
-
Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and its absorbance at the excitation wavelength to those of a standard with a known quantum yield.
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize re-absorption effects.
-
Measure the absorption spectra of all solutions using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using a fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) where: Φ is the quantum yield I is the integrated fluorescence intensity A is the absorbance at the excitation wavelength n is the refractive index of the solvent The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
-
Workflow Diagram:
Caption: Workflow for quantum yield measurement.
2. Measurement of Fluorescence Lifetime (τ)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is often measured using Time-Correlated Single Photon Counting (TCSPC).
-
Principle: The sample is excited by a short pulse of light, and the time delay between the excitation pulse and the detection of the emitted photon is measured. This process is repeated many times, and a histogram of the arrival times of the photons is constructed, which represents the decay of the fluorescence intensity over time.
-
Procedure:
-
Prepare a dilute solution of the sample.
-
Use a pulsed light source (e.g., a laser diode or a Ti:sapphire laser) to excite the sample.
-
Detect the emitted photons using a sensitive, high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).
-
Use TCSPC electronics to measure and histogram the time delays between the excitation pulses and the detected photons.
-
Fit the resulting decay curve to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s).
-
-
Signaling Pathway Diagram:
Caption: TCSPC experimental setup for lifetime measurement.
The this compound core structure offers a versatile platform for the development of fluorescent probes with tailored properties. A thorough understanding of the structure-property relationships is paramount for the rational design of new dyes with desired absorption and emission characteristics, high quantum yields, and appropriate photostability for specific applications. By systematically modifying the this compound core at its various positions, researchers can fine-tune the fluorescence output, enabling advancements in fields ranging from biological imaging to advanced materials. The experimental protocols outlined in this guide provide a foundation for the accurate characterization of these novel fluorescent molecules.
BODIPY Derivatives for Live-Cell Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of cellular biology, the ability to visualize and track molecular processes within living cells is paramount. Fluorescent probes have become indispensable tools for these applications, and among them, BODIPY (boron-dipyrromethene) derivatives have emerged as a particularly powerful and versatile class of fluorophores.[][2] Their exceptional photophysical properties, including high fluorescence quantum yields, sharp absorption and emission spectra, and remarkable photostability, make them ideal for a wide range of live-cell imaging applications.[3][4][] This technical guide provides a comprehensive overview of this compound derivatives, including their core properties, quantitative data for various analogues, detailed experimental protocols, and their application in visualizing key cellular signaling pathways.
Core Properties and Advantages of this compound Dyes
This compound dyes possess a unique set of characteristics that set them apart from traditional fluorophores like fluorescein (B123965) and rhodamine.[4]
-
High Fluorescence Quantum Yield: Many this compound derivatives exhibit quantum yields approaching 1.0, even in aqueous environments, resulting in exceptionally bright fluorescent signals.[6][7]
-
Narrow Absorption and Emission Spectra: Their sharp spectral peaks minimize crosstalk between different fluorescent channels, making them well-suited for multicolor imaging.[]
-
High Molar Extinction Coefficients: this compound dyes absorb light very efficiently, contributing to their brightness.[7]
-
Photostability: They are significantly more resistant to photobleaching than many other dyes, enabling long-term imaging experiments with minimal signal degradation.[8]
-
Environmental Insensitivity: The fluorescence of many this compound derivatives is largely unaffected by solvent polarity and pH, providing more stable and reliable measurements in the complex cellular environment.[6]
-
Structural Versatility: The this compound core can be readily modified with various functional groups to tune its spectral properties and to target specific cellular organelles or biomolecules.[] This allows for the development of probes for a wide array of applications, from imaging lipid droplets and mitochondria to sensing ions and reactive oxygen species.[4][]
Quantitative Data of Common this compound Derivatives
The selection of an appropriate this compound derivative is critical for successful live-cell imaging. The following table summarizes the key photophysical properties of several commonly used this compound dyes to facilitate this selection process.
| This compound Derivative | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Primary Applications |
| This compound FL | ~503 | ~512 | >80,000 | ~0.9-1.0 | ~5.7-7.2 | General labeling, substitute for fluorescein[6][7][10] |
| This compound 493/503 | 493 | 503 | ~84,000 | ~0.8 | - | Staining neutral lipid droplets[11] |
| This compound R6G | ~528 | ~547 | ~90,000 | ~0.9 | - | General labeling, substitute for rhodamine 6G |
| This compound TMR | ~544 | ~570 | ~70,000 | ~0.4 | - | General labeling, substitute for tetramethylrhodamine |
| This compound TR | ~588 | ~616 | ~100,000 | ~0.6 | - | General labeling, substitute for Texas Red |
| This compound 630/650 | ~625 | ~640 | ~100,000 | ~0.9 | ~3.9-4.4 | Far-red imaging |
| This compound 650/665 | ~650 | ~665 | ~100,000 | ~0.7 | - | Far-red imaging |
| C11-BODIPY 581/591 | ~581 | ~591 | - | - | - | Lipid peroxidation sensor[] |
| This compound-C12 | ~503 | ~512 | - | - | - | Fatty acid uptake and metabolism studies[12] |
Experimental Protocols for Live-Cell Imaging
The following sections provide detailed methodologies for the use of this compound derivatives in live-cell imaging.
General Protocol for Staining Live Cells
This protocol can be adapted for various adherent cell lines and different this compound derivatives.
Materials:
-
This compound dye stock solution (typically 1-5 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Live-cell imaging solution (e.g., HBSS or phenol (B47542) red-free medium)
-
Coverslips or imaging-bottom dishes
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells on coverslips or imaging dishes at a density that will result in 60-80% confluency on the day of the experiment.[13]
-
Preparation of Staining Solution: On the day of the experiment, prepare the this compound working solution by diluting the stock solution in pre-warmed serum-free medium or PBS to the desired final concentration (typically 0.1-5 µM).[]
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[2]
-
Washing: After incubation, remove the staining solution and wash the cells 2-3 times with PBS or live-cell imaging solution to remove excess dye and reduce background fluorescence.[]
-
Imaging: Mount the coverslip on a microscope slide with a drop of live-cell imaging solution or add fresh imaging solution to the dish. Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen this compound dye.[14]
Protocol for Staining Lipid Droplets with this compound 493/503
This compound 493/503 is a lipophilic dye that is commonly used to stain neutral lipids within lipid droplets.[][]
Materials:
-
This compound 493/503 stock solution (1 mg/mL in DMSO)[13]
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)
-
Mounting medium with DAPI (optional, for nuclear counterstaining in fixed cells)
Live-Cell Staining:
-
Follow the "General Protocol for Staining Live Cells," using a working concentration of 1-2 µM this compound 493/503.[14]
-
Incubate for 15-30 minutes at 37°C.[2]
-
Wash and image immediately in live-cell imaging solution.
Fixed-Cell Staining:
-
Fixation: After cell seeding and growth, wash the cells with PBS and then fix with 4% PFA for 20 minutes at room temperature.[13]
-
Washing: Wash the cells twice with PBS.[13]
-
Staining: Dilute the this compound 493/503 stock solution 1:1000 in PBS (final concentration ~2 µM). Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.[13][14]
-
Washing: Wash the cells three times with PBS.[2]
-
Mounting and Imaging: Mount the coverslip on a slide with an appropriate mounting medium. The stained lipid droplets can now be imaged.
Visualization of Signaling Pathways
The versatility of this compound derivatives allows for their application in visualizing complex cellular signaling pathways.
Lipid Droplet Dynamics and Metabolism
This compound dyes such as this compound 493/503 and fatty acid analogues like this compound-C12 are invaluable for studying lipid metabolism.[][12] The following diagram illustrates a simplified workflow for tracking fatty acid uptake and incorporation into lipid droplets.
Caption: Workflow for visualizing fatty acid uptake and metabolism using this compound-C12.
Detection of Reactive Oxygen Species (ROS) in Apoptosis
Certain this compound derivatives are designed to be sensitive to the cellular redox state and can be used to detect reactive oxygen species (ROS), which are key signaling molecules in apoptosis.[15] The diagram below outlines a general pathway where a this compound-based ROS sensor can be used to visualize oxidative stress-induced apoptosis.
Caption: Visualization of ROS production during apoptosis using a this compound-based sensor.
Conclusion
This compound derivatives represent a powerful and versatile class of fluorescent probes for live-cell imaging. Their exceptional photophysical properties and the ease with which their structure can be modified have led to the development of a wide range of tools for visualizing cellular structures and processes with high specificity and sensitivity. This guide provides a foundational understanding and practical protocols for the application of this compound dyes in life sciences research. As imaging technologies and probe development continue to advance, this compound-based fluorophores will undoubtedly play an increasingly important role in unraveling the complexities of the living cell.
References
- 2. This compound 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Derivatives: Synthesis and Evaluation of Their Optical Properties [mdpi.com]
- 4. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 10. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. apexbt.com [apexbt.com]
- 12. Real-Time Tracking of this compound-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid droplet visualisation in cultured cells using this compound 493/503 stain [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The BODIPY Advantage: A Technical Guide for Advanced Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular imaging and molecular tracking, the choice of a fluorescent probe is paramount. The ideal fluorophore must be bright, stable, and minimally disruptive to the biological system under investigation. For decades, traditional dyes like fluorescein (B123965) and rhodamine were the workhorses of the field, but they often suffer from limitations such as photobleaching and environmental sensitivity.[] Enter the BODIPY (boron-dipyrromethene) dyes, a class of fluorophores that have emerged as a versatile and powerful alternative, overcoming many of the shortcomings of their predecessors.[][]
This compound dyes are based on a unique 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core structure.[] This scaffold imparts a remarkable set of photophysical properties, including high fluorescence quantum yields, sharp emission spectra, and exceptional stability.[4][] Furthermore, the this compound core is highly amenable to chemical modification, allowing for the precise tuning of its spectral properties and the introduction of functional groups for targeted labeling of specific biomolecules and organelles.[4][][6] This guide provides an in-depth technical overview of the core advantages of this compound dyes, their quantitative photophysical properties, and their application in key experimental workflows relevant to biological research and drug development.
Core Advantages of this compound Dyes
The utility of this compound dyes in fluorescence microscopy stems from a combination of superior photophysical and chemical characteristics.
1. Exceptional Photophysical Properties:
-
High Fluorescence Quantum Yield (Φ): this compound dyes are renowned for their brightness, which is a direct result of their exceptionally high quantum yields, often approaching 1.0 (or 100%), even in aqueous environments.[][7][8] This high efficiency in converting absorbed light into emitted fluorescence ensures a strong signal, enabling the detection of low-abundance targets.[]
-
High Molar Extinction Coefficient (ε): These dyes exhibit strong light absorption, with high molar extinction coefficients, often exceeding 80,000 M⁻¹cm⁻¹.[7][9] This powerful light-harvesting capability contributes significantly to their overall brightness.
-
Narrow, Symmetric Emission Spectra: Unlike many traditional dyes that have broad emission tails, this compound fluorophores display characteristically sharp and symmetric emission peaks.[][][] This feature is critical for multiplexing applications, as it minimizes spectral bleed-through between different fluorescence channels, allowing for more accurate multi-color imaging.[]
2. Outstanding Photostability: this compound dyes demonstrate remarkable resistance to photobleaching, maintaining a stable and consistent fluorescence signal even under prolonged and intense light exposure.[][] This high photostability is crucial for experiments that require long-term time-lapse imaging, such as tracking cellular dynamics, monitoring drug delivery, or performing advanced super-resolution microscopy techniques.[][] Their stability surpasses that of traditional dyes like fluorescein, which can fade quickly under similar conditions.[12][13]
3. Relative Insensitivity to Environmental Factors: A significant advantage of the this compound core is its general insensitivity to changes in solvent polarity and pH within the physiological range.[7][14][15] This stability ensures that the fluorescence signal remains consistent and reliable, irrespective of the local chemical environment within different cellular compartments. This contrasts sharply with dyes like fluorescein, whose fluorescence is notoriously pH-dependent.[9][12]
4. Structural Versatility and Spectral Tunability: The this compound scaffold has multiple sites available for chemical modification, allowing for the synthesis of a vast library of derivatives with tailored properties.[4][][16] By adding substituents or extending the π-conjugated system, the excitation and emission wavelengths can be precisely tuned across the visible and into the near-infrared (NIR) spectrum (from ~500 nm to over 800 nm).[][17] This tunability enables the development of probes optimized for specific laser lines and filter sets and facilitates the design of dyes for deep-tissue in vivo imaging.[][18]
5. Low Cytotoxicity and Excellent Biocompatibility: this compound dyes are generally characterized by low cytotoxicity and high biocompatibility, making them ideal for live-cell imaging.[][][20] Their electrically neutral and hydrophobic nature often allows them to readily permeate cell membranes to stain intracellular structures without significantly perturbing cellular function or viability.[7][][21] This enables the long-term, dynamic monitoring of biological processes in living systems.[]
Quantitative Data Summary
The selection of a fluorophore is driven by its specific photophysical parameters. The tables below summarize the key quantitative data for representative this compound dyes compared to traditional fluorophores.
Table 1: Photophysical Properties of Common this compound Dyes
| Dye | Approx. Ex/Em (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Characteristics |
| This compound FL | 503 / 512 | ~80,000 | > 0.9 | Bright green emission, fluorescein substitute, high photostability.[7][9][22] |
| This compound 493/503 | 493 / 503 | Not specified | Not specified | Classic green-emitting dye for specific staining of neutral lipid droplets.[][24] |
| This compound 505/515 | 505 / 515 | Not specified | Not specified | Yellow-green emission, suitable for multiplexing with blue or green channels.[15][] |
| This compound TMR | 543 / 569 | Not specified | Not specified | Orange-red emission, spectrally similar to tetramethylrhodamine (B1193902) (TMR).[7][24] |
| This compound TR | 592 / 618 | Not specified | Not specified | Red emission, spectrally similar to Texas Red.[7] |
| Aza-BODIPY | 650 - 800 | Varies | Varies | Red-shifted into the NIR region, ideal for deep tissue and in vivo imaging.[] |
Table 2: this compound FL vs. Traditional Dyes
| Feature | This compound FL | Fluorescein (FITC) | Rhodamine B |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | ~70,000 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | > 0.9 | ~0.9 | ~0.7 |
| Photostability | High | Low | Moderate |
| pH Sensitivity (Physiological Range) | Low | High | Low |
| Approx. Ex/Em (nm) | 503 / 512 | 494 / 518 | 554 / 577 |
| Data compiled from multiple sources for comparison.[9] |
Key Applications and Experimental Protocols
The unique advantages of this compound dyes make them suitable for a wide range of applications, from fundamental cell biology to advanced drug delivery systems.
Application 1: Lipid Droplet Staining and Visualization
This compound dyes, particularly lipophilic derivatives like this compound 493/503, are the gold standard for staining neutral lipid droplets.[][][24] Their inherent hydrophobicity allows them to selectively accumulate in the nonpolar core of lipid droplets, providing bright and specific labeling in both live and fixed cells.[15][]
Caption: Experimental workflow for staining lipid droplets in live cells using this compound dyes.
Detailed Methodology: Live-Cell Lipid Droplet Staining
-
Cell Preparation: Plate cells (e.g., HeLa, 3T3-L1) on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency. Ensure cells are healthy to avoid stress-induced artifacts in lipid droplet formation.[]
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound 493/503 in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Immediately before use, dilute the stock solution to a final working concentration of 1-2 µM in pre-warmed, serum-free cell culture medium or Phosphate-Buffered Saline (PBS). Vortex briefly to ensure complete mixing.
-
-
Staining Procedure:
-
Aspirate the culture medium from the cells.
-
Gently add the this compound working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 15-30 minutes at 37°C in a humidified incubator, protected from light.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells two to three times with warm PBS or complete culture medium to remove unbound dye.
-
Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.
-
Immediately proceed to imaging on a fluorescence or confocal microscope equipped with standard FITC/GFP filter sets (e.g., excitation at 488 nm, emission collection at 500-550 nm).[] For fixed cell staining, a mild fixation with 2-4% paraformaldehyde for 10-15 minutes is recommended prior to staining.[]
-
Application 2: Drug Delivery and Theranostics
The versatility of this compound dyes extends to drug development, where they are used as fluorescent tags to monitor the delivery and release of therapeutic agents.[18][20][25] By conjugating a this compound dye to a drug molecule, researchers can track its uptake, intracellular localization, and biodistribution.[20][26] Furthermore, "smart" this compound-based platforms can be designed to fluoresce only upon the release of the drug, providing a direct link between therapeutic action and a measurable signal.[25][27]
References
- 4. This compound: synthesis, modification, and applications in sensing and biomedicine | Russian Chemical Reviews [rcr.colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 12. thermofisher.com [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound FL Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Design, synthesis and functionalization of this compound dyes: applications in dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. Highly substituted this compound dyes with spectroscopic features sensitive to the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 20. This compound Conjugates as Functional Compounds for Medical Diagnostics and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. This compound | AAT Bioquest [aatbio.com]
- 24. This compound-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Highly-fluorescent this compound-functionalised metallacages as drug delivery systems: synthesis, characterisation and cellular accumulation studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
Water-Soluble BODIPY Derivatives: A Technical Guide for Biological Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dye platform has emerged as a cornerstone in the development of fluorescent probes and photosensitizers for biological applications.[1] Renowned for their high fluorescence quantum yields, sharp absorption and emission peaks, and general insensitivity to solvent polarity and pH, this compound dyes offer a versatile scaffold for molecular engineering.[2] However, the inherent hydrophobicity of the core this compound structure has historically limited its direct application in aqueous biological environments.[1][3] This guide provides an in-depth overview of the strategies employed to confer water solubility to this compound derivatives, their resulting photophysical properties, and their applications in bioimaging, sensing, and photodynamic therapy.
The primary challenge in adapting this compound dyes for biological use lies in enhancing their water solubility while preserving their exceptional photophysical characteristics.[1] The most common and effective strategy involves the covalent attachment of hydrophilic moieties to the this compound core.[4][5] These modifications can be targeted to various positions on the dye's structure, offering a versatile approach to tuning its properties. Key hydrophilic groups include sulfonates, quaternary ammonium (B1175870) salts, carboxylates, phosphonates, and oligo-ethylene glycol (OEG) chains.[4][5] The introduction of these groups not only improves aqueous solubility but can also influence cellular uptake and localization.[6]
Strategies for Water Solubilization
The synthetic strategies to enhance the water solubility of this compound dyes can be broadly categorized by the position of modification on the this compound core.
Modification at the Boron Center
A common approach involves the substitution of the fluorine atoms on the boron center with hydrophilic ligands.[4] This can be achieved through reactions with O-nucleophiles to create 4,4-dioxygenated BODIPYs.[1] While effective in increasing solubility, this modification can sometimes lead to decreased chemical stability compared to the traditional difluoroboron complex.[1]
Modification at the Pyrrole (B145914) Rings (Positions 1, 2, 3, 5, 6, 7)
Attaching hydrophilic groups to the pyrrole rings is a widely used strategy. Sulfonate groups, for instance, can be introduced via sulfonation reactions, yielding highly water-soluble dyes with excellent fluorescence quantum yields in aqueous media.[4] Similarly, the incorporation of carboxylate or phosphonate (B1237965) groups enhances water solubility and provides a handle for further bioconjugation.[4][5]
Modification at the Meso-Position (Position 8)
The meso-position offers another site for introducing water-solubilizing groups. This can be achieved by using an aromatic aldehyde bearing a hydrophilic substituent during the initial synthesis of the this compound core.[7] This strategy is particularly useful for creating probes where modifications at the pyrrole rings might interfere with the desired photophysical properties or biological activity.
Conjugation with Polymers
The attachment of polyethylene (B3416737) glycol (PEG) chains is a well-established method to improve the biocompatibility and water solubility of small molecules, including this compound dyes.[8][9] This approach not only enhances solubility but can also influence the pharmacokinetic properties of the dye in vivo.
Quantitative Data on Water-Soluble this compound Derivatives
The following tables summarize the key photophysical properties of representative water-soluble this compound derivatives, categorized by the nature of their water-solubilizing groups.
Table 1: Sulfonate-Containing Water-Soluble this compound Derivatives
| Dye | λabs (nm) | λem (nm) | Φf in Water | Reference |
| 1 | - | - | 0.85 | [4] |
| 2 | - | - | - | [4] |
| 3 | - | - | - | [4] |
| 4 | - | - | - | [4] |
Data for specific absorption and emission maxima for all compounds were not consistently available in the provided search results.
Table 2: Quaternary Ammonium-Containing Water-Soluble this compound Derivatives
| Dye | λabs (nm) in PBS | λem (nm) in PBS | Φf in Water | Reference |
| 9 | 522, 567 | - | 0.61 | [4] |
The presence of two absorption bands for dye 9 suggests aggregation in PBS buffer.[4]
Table 3: Carboxylate-Containing Water-Soluble this compound Derivatives
| Dye | λabs (nm) | λem (nm) | Notes | Reference |
| 19 | - | - | Emission bathochromic shift of 20 nm compared to ester derivatives. | [4] |
Table 4: Oligo-Ethyleneglycol-Containing Water-Soluble this compound Derivatives
| Dye | λabs (nm) in PBS | λem (nm) in PBS | Φf in PBS | Reference |
| A | 499 | - | 0.042 | [10] |
| G | 577 | 598 | 0.212 | [10] |
| H | 660 | 676 | 0.013 | [10] |
| J | 543 | 563 | - | [10] |
The low fluorescence quantum yield of dye A in PBS is attributed to aggregation.[10]
Experimental Protocols
Synthesis of a Water-Soluble Sulfonated this compound Derivative
This protocol is a generalized procedure based on the sulfonation of a tetramethyl-substituted this compound core, as first described by Worries et al.[4]
Materials:
-
1,3,5,7-tetramethyl-BODIPY
-
Chlorosulfonic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve the 1,3,5,7-tetramethyl-substituted this compound in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add chlorosulfonic acid to the solution with stirring. The molar ratio of chlorosulfonic acid to this compound will determine the degree of sulfonation (monoor di-sulfonated).
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.
-
Carefully quench the reaction by adding the mixture to ice-cold water.
-
Neutralize the aqueous solution with a solution of sodium hydroxide until a pH of ~7 is reached.
-
The water-soluble sulfonated this compound product can be purified from the aqueous solution by methods such as dialysis or column chromatography.
-
Characterize the final product using techniques like NMR and mass spectrometry.
General Protocol for Live Cell Imaging with Water-Soluble this compound Dyes
This protocol provides a general guideline for staining live cells with a water-soluble this compound derivative. Optimization of dye concentration and incubation time is recommended for specific cell types and applications.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Water-soluble this compound dye stock solution (e.g., in DMSO or water)
-
Phosphate-buffered saline (PBS) or cell culture medium without serum
-
Fluorescence microscope
Procedure:
-
Prepare a working solution of the water-soluble this compound dye by diluting the stock solution in PBS or serum-free culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).
-
Wash the cultured cells twice with warm PBS or serum-free medium to remove any residual serum.
-
Add the this compound dye working solution to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C in a CO2 incubator.
-
After incubation, remove the staining solution and wash the cells three times with warm PBS or culture medium to remove any unbound dye.
-
Add fresh, warm culture medium to the cells.
-
Image the stained cells using a fluorescence microscope with the appropriate filter set for the specific this compound derivative.
Protocol for Assessing Photodynamic Therapy (PDT) Efficacy
This protocol outlines a general method for evaluating the photocytotoxicity of a water-soluble this compound-based photosensitizer on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Water-soluble this compound photosensitizer
-
Cell culture medium
-
Light source with an appropriate wavelength for exciting the photosensitizer (e.g., LED lamp)
-
96-well plates
-
MTT or other viability assay kit
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the this compound photosensitizer and incubate for a defined period to allow for cellular uptake. Include control wells with no photosensitizer.
-
After incubation, wash the cells with PBS to remove the extracellular photosensitizer.
-
Add fresh culture medium to the cells.
-
Expose the cells to light of the appropriate wavelength and for a specific duration. A parallel plate of cells treated with the photosensitizer but kept in the dark serves as a "dark toxicity" control.
-
After light exposure, return the cells to the incubator for 24-48 hours.
-
Assess cell viability using a standard method like the MTT assay.
-
Calculate the percentage of cell viability for each condition and determine the IC50 value (the concentration of photosensitizer that causes 50% cell death) for the light-treated group.
Visualizations
Synthesis and Application Workflow
Caption: General workflow for the synthesis and application of water-soluble this compound derivatives.
Mechanism of Photodynamic Therapy (PDT)
Caption: Simplified signaling pathway of this compound-mediated photodynamic therapy.
This compound-Based Fluorescent Sensing Mechanism
Caption: General mechanism of a 'turn-on' fluorescent this compound sensor.
Conclusion
The development of water-soluble this compound derivatives has significantly expanded the utility of this versatile fluorophore in biological research and medicine. By employing various chemical strategies to introduce hydrophilic groups, researchers have successfully overcome the solubility limitations of the parent this compound core, paving the way for a new generation of probes for bioimaging, sensing, and photodynamic therapy. The ability to fine-tune the photophysical and biological properties of these dyes through targeted chemical modifications continues to drive innovation in the field. This guide provides a foundational understanding of these remarkable molecules, offering both a summary of their properties and practical guidance for their application in a research setting. As new synthetic methodologies and biological applications continue to emerge, water-soluble this compound derivatives are poised to remain at the forefront of fluorescent probe technology.
References
- 1. Water-soluble this compound dyes: a novel approach for their sustainable chemistry and applied photonics - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01295C [pubs.rsc.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Synthesis of a Water-Soluble this compound for Targeting and Assessing the Function of Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water-soluble this compound and aza-BODIPY dyes: synthetic progress and applications [journal.hep.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Water-Soluble this compound Dyes for Membrane Potential Imaging - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to Near-Infrared (NIR) Emitting BODIPY Dyes for Deep-Tissue Imaging
For Researchers, Scientists, and Drug Development Professionals
The quest for high-resolution, deep-penetrating bioimaging techniques has led to the development of advanced fluorescent probes. Among these, near-infrared (NIR) emitting boron-dipyrromethene (BODIPY) dyes have emerged as a powerful class of fluorophores for deep-tissue imaging. Their exceptional photophysical properties, including high quantum yields, sharp emission peaks, and good photostability, make them ideal candidates for a wide range of applications in preclinical and clinical research.[1][2][3][4] This technical guide provides an in-depth overview of NIR-emitting this compound dyes, covering their synthesis, photophysical characteristics, and applications in deep-tissue imaging, with a focus on experimental methodologies and data presentation.
Advantages of NIR-Emitting this compound Dyes for Deep-Tissue Imaging
Fluorescence imaging in the NIR window (roughly 700-1700 nm) offers significant advantages for in vivo applications.[5] Biological tissues have lower absorption and scattering of light in this spectral range, allowing for deeper tissue penetration and reduced autofluorescence, which in turn leads to a higher signal-to-background ratio.[6][7] this compound dyes, with their versatile and tunable chemical structures, can be engineered to emit in the NIR region, making them highly suitable for deep-tissue imaging.[1][5] Key advantages include:
-
Deep Tissue Penetration: NIR light can penetrate several millimeters to centimeters into biological tissues, enabling the visualization of deeper structures.[6]
-
Low Autofluorescence: The intrinsic fluorescence of biological tissues is significantly lower in the NIR region, resulting in improved image contrast.[6]
-
High Photostability: Many this compound derivatives exhibit excellent resistance to photobleaching, allowing for long-term imaging experiments.[8]
-
High Quantum Yields: NIR-BODIPY dyes can be designed to have high fluorescence quantum yields, leading to brighter signals.[9]
-
Chemical Versatility: The this compound core can be readily modified to tune its photophysical properties and to introduce targeting moieties for specific biological applications.[2][10]
Photophysical Properties of NIR-Emitting this compound Dyes
The performance of a fluorescent probe is determined by its photophysical properties. The following table summarizes the key photophysical data for a selection of NIR-emitting this compound dyes from the literature, providing a comparative overview for researchers selecting probes for their specific needs.
| Dye/Probe Name | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Solvent/Environment | Reference |
| Distyryl-BODIPY 2 | 644 | 664 | 0.82 | 20 | Chloroform | [11] |
| Distyryl-BODIPY 3 | 644 | 662 | 0.82 | 18 | Chloroform | [11] |
| Chemical 5 | 700 | 754 | 0.101 | 54 | DMSO | [5] |
| ADP(CA)2 | 683 | 717 | - | 34 | - | [12] |
| BDP-A | 566 | 605 | 0.932 | 39 | CH2Cl2 | [13] |
| BDP-B | 645 | 729 | 0.621 | 84 | CH2Cl2 | [13] |
| aza-BODIPY (representative) | ~685 | ~716 | - | ~31 | EtOH | [14] |
Note: The photophysical properties of this compound dyes can be sensitive to the solvent and local environment. The data presented here are for the specified conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments involving NIR-emitting this compound dyes, from their synthesis to their application in cellular and in vivo imaging.
Synthesis of a Representative NIR-Emitting Distyryl-BODIPY Dye
This protocol is a generalized procedure based on common synthetic strategies for creating NIR-emitting this compound dyes through the extension of the π-conjugation system with styryl groups.[11]
Workflow for the Synthesis of a Distyryl-BODIPY Dye
A generalized workflow for the synthesis of distyryl-BODIPY dyes.
Materials:
-
This compound core (e.g., 2,4-dimethyl-BODIPY)
-
Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)
-
Acetic acid
-
Toluene
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound core and an excess of the aromatic aldehyde in toluene.
-
Condensation Reaction: Add a catalytic amount of piperidine and acetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and dichloromethane as the eluent.
-
Characterization: Collect the fractions containing the desired product and remove the solvent. Characterize the final compound by NMR spectroscopy, mass spectrometry, and UV-Vis and fluorescence spectroscopy to confirm its structure and photophysical properties.
Live-Cell Imaging with Organelle-Targeted NIR-BODIPY Dyes
This protocol outlines the general steps for staining and imaging live cells with NIR-BODIPY probes targeted to specific organelles, such as mitochondria or lysosomes.[2][15][]
Mechanism of a 'turn-on' NIR-BODIPY probe for imaging tumor hypoxia.
Monitoring Drug Delivery and Release
NIR-BODIPY dyes can be conjugated to therapeutic agents or drug delivery vehicles to monitor their biodistribution and release in real-time. F[][18][19][20]or example, a drug-dye conjugate can be designed to be non-fluorescent or to emit at a specific wavelength. Upon cleavage of a linker by a specific enzyme or stimulus within the target cell (e.g., glutathione (B108866) in cancer cells), the NIR-BODIPY dye is released, leading to a change in its fluorescence signal. This allows for the spatiotemporal tracking of drug release.
Signaling Pathway for Monitoring Drug Release with a NIR-BODIPY Probe
Monitoring drug release using a cleavable NIR-BODIPY conjugate.
Conclusion and Future Perspectives
NIR-emitting this compound dyes represent a highly promising class of fluorophores for deep-tissue imaging. Their excellent photophysical properties and chemical versatility have enabled the development of a wide range of probes for various biological applications. Future research will likely focus on the development of probes with even longer emission wavelengths (into the NIR-II window), higher quantum yields, and improved targeting specificity. The continued innovation in the design and application of NIR-BODIPY dyes will undoubtedly play a crucial role in advancing our understanding of complex biological processes and in the development of new diagnostic and therapeutic strategies.
References
- 1. scilit.com [scilit.com]
- 2. Far-red/NIR this compound probes in focus: tailored strategies for organelle-specific imaging and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Far-red and near infrared this compound dyes: synthesis and applications for fluorescent pH probes and bio-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Far-red and near infrared this compound dyes: synthesis and applications for fluorescent pH probes and bio-imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Facile Synthesis of Near-Infrared this compound by Donor Engineering for In Vivo Tumor Targeted Dual-Modal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of a Near-Infrared this compound Dye for Bioimaging and Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Far-red/NIR this compound probes in focus: tailored strategies for organelle-specific imaging and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01531F [pubs.rsc.org]
- 11. iris.unito.it [iris.unito.it]
- 12. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 13. Self-Assembled this compound Nanoparticles for Near-Infrared Fluorescence Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conventional this compound Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amino-BODIPY as the ratiometric fluorescent sensor for monitoring drug release or “power supply” selector for molecular electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aminothis compound Conjugates for Targeted Drug Delivery Systems and Real-Time Monitoring of Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Conjugates as Functional Compounds for Medical Diagnostics and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
BODIPY Dyes for Labeling Proteins and Nucleic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY (boron-dipyrromethene) dyes have emerged as a versatile and powerful class of fluorescent probes for the labeling of biomolecules.[1][] Their exceptional photophysical properties, including high fluorescence quantum yields, sharp excitation and emission spectra, and remarkable photostability, make them superior alternatives to traditional fluorophores like fluorescein (B123965) and rhodamine.[][3] This technical guide provides an in-depth overview of this compound dyes for labeling proteins and nucleic acids, including their spectral properties, detailed experimental protocols for various conjugation chemistries, and examples of their application in biological research.
Core Advantages of this compound Dyes
This compound dyes offer several distinct advantages for biomolecule labeling:
-
High and Environment-Insensitive Fluorescence Quantum Yield: Many this compound dyes exhibit quantum yields approaching 1.0, even in aqueous environments, ensuring bright fluorescent signals.[3][4]
-
Narrow Emission Spectra: Their sharp emission peaks minimize spectral overlap in multiplexing experiments and improve signal-to-noise ratios.[]
-
Photostability: this compound dyes are significantly more resistant to photobleaching than many other common fluorophores, enabling long-term imaging experiments.[]
-
pH Insensitivity: The fluorescence of most this compound dyes is not affected by changes in pH, providing stable signals in various cellular environments.[3]
-
Tunable Spectral Properties: The core structure of this compound can be chemically modified to create a wide range of dyes with excitation and emission spectra spanning the visible and near-infrared regions.[3]
Photophysical Properties of Common this compound Dyes
The selection of a suitable this compound dye depends on the specific application, including the available excitation sources and emission filters. The following table summarizes the key photophysical properties of a selection of commercially available this compound dyes commonly used for labeling proteins and nucleic acids.
| Dye Name | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Reactive Group(s) |
| This compound FL | 503 | 509 | 92,000 | 0.97 | NHS Ester, Maleimide, Azide, Alkyne, Phosphoramidite |
| This compound 493/503 | 500 | 508 | ~80,000 | ~0.9 | NHS Ester |
| This compound TMR | 544 | 570 | Not specified | Not specified | NHS Ester, Maleimide |
| This compound 530/550 | 530 | 550 | Not specified | Not specified | NHS Ester |
| This compound 558/568 | 558 | 568 | Not specified | Not specified | NHS Ester |
| This compound 576/589 | 580 | 592 | 98,000 | 0.13 | NHS Ester |
| This compound TR | 589 | 616 | ~68,000 | Not specified | NHS Ester, Maleimide |
| This compound 630/650 | 625 | 640 | Not specified | Not specified | NHS Ester, Maleimide |
Note: Photophysical properties can vary slightly depending on the solvent and conjugation state. Data compiled from various sources.[3][4][5][6][7]
Experimental Protocols and Workflows
Successful labeling of proteins and nucleic acids with this compound dyes requires careful consideration of the conjugation chemistry, buffer conditions, and purification methods. This section provides detailed protocols and workflows for the most common labeling strategies.
Protein Labeling
N-hydroxysuccinimidyl (NHS) esters are one of the most common reactive groups for labeling primary amines, such as the N-terminus of a protein and the side chain of lysine (B10760008) residues.[]
Experimental Protocol:
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer). Ensure the protein solution is free of any amine-containing additives like Tris or glycine.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: While gently vortexing, add a 5- to 10-fold molar excess of the dissolved this compound NHS ester to the protein solution. The optimal dye-to-protein ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To terminate the reaction, a quenching reagent such as 1.5 M hydroxylamine (B1172632) (pH 8.5) can be added and incubated for 30 minutes.[8]
-
Purification: Separate the labeled protein from unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 3. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine-reactive this compound dyes—Table 1.7 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. abpbio.com [abpbio.com]
- 8. benchchem.com [benchchem.com]
Unveiling the Cell's Outer Limits: A Technical Guide to Membrane Staining with Lipophilic BODIPY Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of BORON-dipyrromethene (BODIPY) dyes, a versatile class of fluorescent probes, for the intricate task of cell membrane staining. Leveraging their inherent lipophilicity, these dyes offer a powerful tool for visualizing membrane dynamics, integrity, and the spatial organization of membrane-associated signaling complexes. This document provides a comprehensive overview of the principles, experimental protocols, and data interpretation relevant to the application of this compound dyes in membrane research, with a focus on enabling high-quality, reproducible results for both fundamental research and drug development applications.
The Lipophilic Nature of this compound: A Perfect Match for Membranes
The core structure of this compound dyes is inherently hydrophobic, a key characteristic that drives their utility as membrane stains.[] This lipophilicity allows them to readily partition into the nonpolar lipid bilayer of cellular membranes.[] The mechanism of staining is primarily based on passive diffusion, where the dye molecules spontaneously integrate into the lipid-rich environment of the plasma membrane and other intracellular membranes.[2]
The versatility of the this compound scaffold allows for chemical modifications that can fine-tune its lipophilic character.[2][3] By adding or altering substituents on the dye's core, researchers can modulate its hydrophobicity, influencing its partitioning behavior within the membrane and its potential to specifically label certain membrane domains or organelles.[2] For instance, conjugation of this compound to lipid molecules like fatty acids, cholesterol, or ceramides (B1148491) creates functional probes that can trace lipid metabolic pathways and the distribution of these specific lipids within membranes.[]
Key Advantages of this compound Dyes for Membrane Staining:
-
High Photostability: this compound dyes are known for their exceptional resistance to photobleaching, enabling long-term imaging experiments and the tracking of dynamic membrane processes.[3][4]
-
High Quantum Yields: Many this compound derivatives exhibit high fluorescence quantum yields, often approaching 1.0, which translates to bright, high-contrast images.[5][6]
-
Narrow Emission Spectra: The sharp and narrow emission peaks of this compound dyes minimize spectral overlap, making them ideal for multicolor imaging experiments in conjunction with other fluorophores.[3][6]
-
Environmental Insensitivity: The fluorescence of many this compound dyes is relatively insensitive to solvent polarity and pH, providing a stable and reliable signal in the complex cellular environment.[7]
-
Low Cytotoxicity: At the recommended working concentrations, this compound dyes generally exhibit low toxicity to living cells, making them suitable for live-cell imaging.[4]
Quantitative Properties of Selected this compound Membrane Probes
For the rational selection of a this compound probe for a specific application, it is crucial to consider its photophysical properties. The following table summarizes key quantitative data for several commonly used this compound derivatives in membrane staining.
| This compound Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Applications & Notes |
| This compound FL C5-HPC | ~500 | ~510 | High | Lipophilic green fluorescent dye for general membrane labeling.[8] |
| This compound 493/503 | ~493 | ~503 | High | Primarily used for staining neutral lipid droplets, but also partitions into membranes.[7] |
| This compound 581/591 C11 | ~581 | ~591 | - | A lipid peroxidation sensor that incorporates into membranes. |
| This compound-Cholesterol | - | - | - | Traces the distribution and movement of cholesterol in cell membranes.[] |
| This compound FL C5-ceramide | ~505 | ~511 | - | Used to study the distribution and trafficking of ceramide in membranes.[9] |
| MemBright-488 | - | - | 0.92 | A fluorogenic probe that becomes brightly fluorescent upon insertion into the plasma membrane.[10] |
Experimental Protocols
The following protocols provide a general framework for staining live and fixed cells with lipophilic this compound dyes. Optimization of dye concentration, incubation time, and washing steps may be necessary depending on the specific cell type and experimental goals.
Live Cell Membrane Staining
This protocol is suitable for visualizing membrane dynamics in real-time.
Materials:
-
This compound dye stock solution (typically 1-10 mM in DMSO or ethanol)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium
-
Live-cell imaging microscopy setup
Procedure:
-
Cell Preparation: Culture cells to a confluence of 70-80% on a suitable imaging dish or slide.
-
Preparation of Staining Solution: Prepare a working solution of the this compound dye in serum-free medium or PBS. The final concentration typically ranges from 0.1 to 5 µM.[3] It is crucial to dilute the stock solution just before use to avoid aggregation.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with warm PBS or HBSS to remove any residual serum.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[3]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with warm PBS or complete culture medium to remove unbound dye and reduce background fluorescence.[3]
-
-
Imaging: Image the stained cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen this compound dye.
Fixed Cell Membrane Staining
This protocol is suitable for preserving cell morphology and colocalization studies with other fixed-cell markers.
Materials:
-
This compound dye stock solution
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
Procedure:
-
Cell Preparation: Culture and treat cells as required for the experiment on coverslips.
-
Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[3]
-
-
Washing: Wash the cells 2-3 times with PBS to remove the fixative.[3]
-
Staining:
-
Prepare the this compound working solution in PBS (typically 0.5-5 µM).
-
Incubate the fixed cells with the staining solution for 20-60 minutes at room temperature in the dark.[3]
-
-
Washing: Wash the cells 2-3 times with PBS to remove excess dye.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the slides using a fluorescence or confocal microscope.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for using this compound dyes to study membrane-associated signaling events and a specific example of a signaling pathway that can be investigated.
Application in Drug Development and Research
The ability to visualize and quantify changes in membrane properties is invaluable in drug development. Lipophilic this compound dyes can be employed to:
-
Assess Drug-Membrane Interactions: Investigate how a drug candidate interacts with and partitions into the cell membrane.
-
Monitor Changes in Membrane Integrity: Detect drug-induced cytotoxicity by observing alterations in membrane morphology and permeability.
-
Study Drug Effects on Signaling Pathways: By co-localizing this compound-stained membranes with fluorescently tagged signaling proteins, researchers can study how drugs modulate the assembly and function of signaling complexes at the membrane.[11] For example, the B-cell antigen receptor (BCR) signaling pathway is initiated by the translocation of the receptor to lipid rafts upon antigen binding. Staining the membrane with a this compound dye that partitions into these lipid rafts can help visualize the dynamic reorganization of the membrane during this process.[11]
Conclusion
Lipophilic this compound dyes are indispensable tools for cell membrane research. Their excellent photophysical properties, coupled with their inherent affinity for lipid environments, provide researchers with a robust method to visualize and study the intricate world of cellular membranes. By following the guidelines and protocols outlined in this guide, researchers and drug development professionals can effectively harness the power of this compound dyes to gain deeper insights into membrane biology and accelerate the discovery of novel therapeutics.
References
- 2. A this compound-tagged trivalent glycocluster for receptor-targeting fluorescence imaging of live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. A Perspective on Studying G-Protein-Coupled Receptor Signaling with Resonance Energy Transfer Biosensors in Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Perspective on Studying G-Protein–Coupled Receptor Signaling with Resonance Energy Transfer Biosensors in Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-function studies with G protein-coupled receptors as a paradigm for improving drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Phenomena in a Vesicle Membrane Obtained through an Evolution Experiment: A Study Based on MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualizing Lipid Raft Dynamics and Early Signaling Events during Antigen Receptor-mediated B-Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualizing lipid raft dynamics and early signaling events during antigen receptor-mediated B-lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of BODIPY Dyes: A Technical Guide to Photodynamic Therapy and Theranostics
For Researchers, Scientists, and Drug Development Professionals
The landscape of photomedicine is witnessing a paradigm shift, with boron-dipyrromethene (BODIPY) dyes emerging as a formidable class of photosensitizers for photodynamic therapy (PDT) and integrated diagnostic-therapeutic (theranostic) applications. Their exceptional photophysical properties, including high molar extinction coefficients, sharp fluorescence spectra, and tunable characteristics, position them as highly versatile tools in the fight against cancer and other diseases.[1][2][3] This technical guide provides an in-depth exploration of this compound dyes in PDT and theranostics, focusing on their mechanism of action, quantitative data, and detailed experimental protocols.
The Core Principle: Photodynamic Therapy with this compound Dyes
Photodynamic therapy is a clinically approved, minimally invasive treatment modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to elicit localized cell death.[4][5] The process is initiated by the administration of a photosensitizer, which preferentially accumulates in target tissues, such as tumors.[6] Subsequent irradiation with light of a specific wavelength excites the photosensitizer from its ground state (S₀) to a short-lived singlet excited state (S₁). While it can relax back to the ground state via fluorescence (the principle behind bioimaging), an efficient photosensitizer will undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T₁).[7] This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[4][7] Due to its short lifetime, singlet oxygen's destructive effects are confined to the immediate vicinity of its generation, ensuring high spatial selectivity of the treatment.[4]
Engineering this compound Dyes for Enhanced Phototoxicity
Standard this compound dyes are highly fluorescent, which means they readily return from the S₁ to the S₀ state, making them inefficient for PDT.[1][6] To enhance their photosensitizing capabilities, chemical modifications are necessary to promote intersystem crossing. The most common and effective strategy is the "heavy-atom effect."[5]
By introducing heavy atoms, such as bromine (Br) or iodine (I), into the this compound core, the spin-orbit coupling is increased.[8] This facilitates the spin-forbidden transition from the singlet excited state to the triplet excited state, thereby quenching fluorescence and significantly boosting the singlet oxygen quantum yield (ΦΔ).[2][5] Iodinated derivatives, in particular, show a substantial increase in singlet oxygen generation.[9][10]
Quantitative Photophysical and Phototoxic Properties
The efficacy of a this compound-based photosensitizer is determined by its photophysical and photochemical properties, as well as its biological activity. The following tables summarize key quantitative data for a selection of halogenated this compound dyes.
Table 1: Photophysical Properties of Selected Halogenated this compound Dyes
| Compound Name/Reference | Solvent | λabs (nm) | λem (nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Citation(s) |
| AmBr | Methanol | 526 | 546 | 0.06 | 0.13 | [10] |
| AmI | Methanol | 536 | 558 | 0.01 | 0.55 | [10] |
| This compound 2 (Iodinated) | Toluene | 540 | 556 | 0.02 | 0.76 | [11] |
| This compound 2 (Iodinated) | THF | 537 | 554 | 0.02 | 0.76 | [11] |
| BDPI (Iodinated) | Acetonitrile | 534 | 552 | 0.02 | 0.81 | [9] |
| BBDPI (Di-iodinated) | Acetonitrile | 536 | 554 | 0.01 | 0.83 | [9] |
| BDILa (Di-iodinated) | Methanol | 540 | 560 | 0.01 | 0.51 | [9] |
Table 2: In Vitro Phototoxicity (IC50 Values) of Selected this compound Photosensitizers
| Compound Name/Reference | Cell Line | IC50 (nM) | Light Dose | Citation(s) |
| AmBr | HeLa | 64.54 ± 3.00 | 520 nm, 10 min | [10] |
| AmBr | MCF-7 | 48.57 ± 3.51 | 520 nm, 10 min | [10] |
| AmI | HeLa | 59.27 ± 0.53 | 520 nm, 10 min | [10] |
| AmI | MCF-7 | 49.35 ± 0.52 | 520 nm, 10 min | [10] |
| BDILa | Huh7 | ~600 | 530 nm, 20 min | [9] |
| BDILa | HeLa | ~500 | 530 nm, 20 min | [9] |
| BDILa | MCF-7 | ~500 | 530 nm, 20 min | [9] |
Theranostics: The Fusion of Imaging and Therapy
The residual fluorescence of heavy-atom-substituted this compound dyes, although significantly quenched, can be harnessed for theranostic applications.[2] This dual functionality allows for the visualization of photosensitizer distribution within tissues and cells via fluorescence imaging, enabling precise targeting of the therapeutic light dose to the tumor.[8][12] This image-guided approach enhances the specificity and efficacy of PDT while minimizing damage to surrounding healthy tissues.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of this compound-based photosensitizers.
Synthesis of a Representative Di-iodo-BODIPY Photosensitizer
This protocol is adapted from a classic method for synthesizing meso-substituted, di-iodinated this compound dyes.[13]
-
Condensation: Dissolve pyridinylcarbaldehyde and an excess of 2,4-dimethylpyrrole (B27635) in dry dichloromethane (B109758) (DCM). Add a catalytic amount of trifluoroacetic acid (TFA) and stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Oxidation: Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in DCM to the reaction mixture and stir for an additional 2-3 hours to oxidize the dipyrromethane intermediate.
-
Boron Complexation: Add triethylamine (B128534) (TEA) to the mixture, followed by boron trifluoride diethyl etherate (BF₃·OEt₂). Stir the reaction for another 3-4 hours at room temperature.
-
Purification of this compound Core: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the meso-pyridinyl this compound fluorophore.
-
Iodination: Dissolve the purified this compound core in DCM. Add N-iodosuccinimide (NIS) in slight excess (e.g., 2.2 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Final Purification: Once the reaction is complete, wash the mixture with aqueous sodium thiosulfate (B1220275) solution to remove excess iodine, followed by water and brine. Dry the organic layer, concentrate, and purify the final di-iodo-BODIPY product by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol utilizes the relative method with 1,3-diphenylisobenzofuran (B146845) (DPBF) as a chemical trap for singlet oxygen.
-
Preparation of Solutions: Prepare stock solutions of the this compound photosensitizer, a reference photosensitizer with a known ΦΔ (e.g., Methylene Blue), and DPBF in a suitable solvent (e.g., DMSO). All solutions, especially DPBF, should be prepared in the dark.
-
Sample Preparation: In a quartz cuvette, mix the photosensitizer (test or reference) and DPBF. The final concentration of the photosensitizer should be adjusted to have a low absorbance (typically < 0.1) at the irradiation wavelength to avoid inner filter effects. The DPBF concentration is typically around 50 µM.
-
Irradiation: Irradiate the cuvette with a light source corresponding to the absorption maximum of the photosensitizer (e.g., a filtered lamp or a laser).
-
Monitoring DPBF Decay: At regular time intervals, measure the absorption spectrum of the solution and monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (~410-415 nm).
-
Data Analysis: Plot the change in absorbance of DPBF against the irradiation time. The rate of DPBF decomposition is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the test compound (ΦΔSample) can be calculated using the following equation:
ΦΔSample = ΦΔRef * (kSample / kRef) * (IabsRef / IabsSample)
where ΦΔRef is the quantum yield of the reference, k is the slope of the plot of DPBF absorbance vs. time, and Iabs is the amount of light absorbed by the photosensitizer.
In Vitro Phototoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability after PDT.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Photosensitizer Incubation: Prepare a series of dilutions of the this compound photosensitizer in cell culture medium. Replace the old medium in the wells with the photosensitizer-containing medium and incubate for a predetermined period (e.g., 4-24 hours) in the dark. Include control wells with medium only (no cells) and cells with medium but no photosensitizer.
-
Irradiation: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any non-internalized photosensitizer. Add fresh, phenol (B47542) red-free medium to each well. Irradiate the plate with a light source of the appropriate wavelength and light dose (e.g., J/cm²). Keep a set of non-irradiated plates as "dark toxicity" controls.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of HCl/isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the photosensitizer concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
In Vivo Theranostics in a Subcutaneous Tumor Model
This protocol outlines the establishment of a tumor model and subsequent in vivo imaging and PDT.
-
Tumor Model Establishment:
-
Culture cancer cells (e.g., U87, 4T1) to 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in a sterile solution (e.g., PBS or a mixture of medium and Matrigel) at a concentration of approximately 1-5 x 10⁷ cells/mL.[4]
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the mice regularly for tumor growth. Begin the imaging and therapy study when the tumors reach a palpable size (e.g., 50-100 mm³).
-
-
In Vivo Imaging and PDT:
-
Administer the this compound photosensitizer to the tumor-bearing mice, typically via intravenous (tail vein) injection.
-
At various time points post-injection (e.g., 2, 4, 8, 24 hours), anesthetize the mice and perform whole-body fluorescence imaging to monitor the biodistribution of the photosensitizer and determine the optimal time for tumor accumulation.
-
At the time of maximal tumor accumulation, irradiate the tumor area with a laser or LED light source of the appropriate wavelength and power density.
-
Monitor tumor growth in the treated and control groups over several days or weeks by measuring tumor volume with calipers.
-
At the end of the study, tumors can be excised for histological analysis (e.g., H&E staining, TUNEL assay) to assess treatment efficacy.
-
PDT-Induced Cell Death Pathways
The ROS generated during PDT can damage various cellular components, including mitochondria, lysosomes, the endoplasmic reticulum, and the plasma membrane, leading to cell death through apoptosis or necrosis.[1] The specific cell death pathway is dependent on the photosensitizer's subcellular localization, the PDT dose, and the cell type.[1] Photosensitizers that localize in the mitochondria are potent inducers of apoptosis through the release of cytochrome c and the activation of the caspase cascade.[1]
Conclusion and Future Outlook
This compound dyes represent a highly promising and versatile platform for the development of advanced photosensitizers for PDT and theranostics. Their tunable photophysical properties, amenability to chemical modification, and demonstrated efficacy in preclinical models underscore their potential to address some of the key challenges in cancer therapy. Future research will likely focus on the development of next-generation this compound dyes with absorption in the near-infrared (NIR) window for deeper tissue penetration, improved tumor-targeting strategies to enhance specificity, and the design of activatable photosensitizers that are only "turned on" in the tumor microenvironment to further minimize side effects. The continued innovation in the design and application of this compound dyes will undoubtedly pave the way for more effective and personalized photomedicine strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BODIPYs in PDT: A Journey through the Most Interesting Molecules Produced in the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cationic this compound Photosensitizers for Mitochondrion-Targeted Fluorescence Cell-Imaging and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delving into the Inception of this compound Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. Establishment and Characterization of a Nude Mouse Model of Subcutaneously Implanted Tumors and Abdominal Metastasis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Solvent Polarity on BODIPY Fluorescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY (boron-dipyrromethene) dyes are a class of fluorescent probes widely utilized in biological and materials science due to their exceptional photophysical properties. These include high molar absorption coefficients, high fluorescence quantum yields, sharp emission spectra, and good photostability.[1] However, the fluorescence characteristics of many this compound derivatives are sensitive to the local environment, particularly the polarity of the solvent.[2] This solvatochromism, the change in color of a chemical substance depending on the polarity of the solvent, can be exploited for various sensing and imaging applications. This technical guide provides an in-depth analysis of the effect of solvent polarity on the fluorescence properties of this compound dyes, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.
Core Principles: How Solvent Polarity Affects this compound Fluorescence
The fluorescence of a this compound dye is intimately linked to the electronic transitions between its ground state (S₀) and first excited singlet state (S₁). The polarity of the surrounding solvent can influence these energy levels and the rates of radiative (fluorescence) and non-radiative decay processes.
Generally, an increase in solvent polarity leads to a decrease in the fluorescence quantum yield and lifetime of many this compound dyes.[3] This phenomenon can be attributed to several factors:
-
Stabilization of Charge-Transfer States: In polar solvents, excited states with a higher degree of charge separation can be stabilized. This can promote non-radiative decay pathways, such as internal conversion, leading to a reduction in fluorescence intensity.
-
Specific Solvation and Complex Formation: Polar, electron-donating solvents can engage in specific interactions with the this compound core, forming supramolecular complexes.[4] These interactions can significantly quench fluorescence. For instance, the intense fluorescence of some this compound dimers in nonpolar solvents is dramatically quenched in polar media like acetone, DMF, and DMSO due to the formation of stable supramolecular structures.[4]
-
Enhanced Intersystem Crossing: While less common for the core this compound structure, solvent polarity can sometimes influence the rate of intersystem crossing to the triplet state, which is a non-emissive pathway from the singlet excited state.
The effect of solvent polarity is not uniform across all this compound derivatives. The nature and position of substituents on the this compound core play a crucial role in determining the extent and even the direction of the solvatochromic shifts. Some derivatives exhibit positive solvatochromism (red-shift in emission with increasing polarity), while others show negative solvatochromism (blue-shift).
Quantitative Analysis of Solvent Effects
The following tables summarize the photophysical properties of representative this compound dyes in a range of solvents with varying polarities. This data illustrates the significant impact of the solvent environment on the fluorescence characteristics.
Table 1: Photophysical Properties of a Phenyl-Substituted this compound Derivative in Various Solvents.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |
| n-Hexane | 1.88 | 496 | 508 | 488 | 0.19 |
| Toluene | 2.38 | 502 | 514 | 467 | 0.22 |
| Chloroform | 4.81 | 500 | 512 | 478 | - |
| Acetonitrile | 37.5 | 498 | 510 | 482 | - |
| Methanol | 32.7 | 497 | 509 | 484 | - |
| DMSO | 46.7 | 501 | 510.5 | 371 | 0.43 |
Data compiled from[5].
Table 2: Fluorescence Properties of CH₂-bis(this compound)s in Nonpolar and Polar Solvents.
| Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| Nonpolar Hydrocarbons | 0.99 | 3.17 - 4.2 |
| Chloroform | ~0.99 | - |
| Acetone | 0.008 - 0.06 | 0.44 - 1.30 |
| DMF | 0.008 - 0.06 | 0.44 - 1.30 |
| DMSO | 0.008 - 0.06 | 0.44 - 1.30 |
| Alcohols | ~0.06 | - |
Experimental Protocols
Measurement of Absorption and Emission Spectra
Objective: To determine the maximum absorption and emission wavelengths of a this compound dye in different solvents.
Materials:
-
This compound dye of interest
-
Spectroscopic grade solvents of varying polarities
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the this compound dye in a suitable solvent (e.g., DMSO or toluene).
-
Sample Preparation: Prepare dilute solutions of the this compound dye in each of the chosen solvents by adding a small aliquot of the stock solution to the solvent in a quartz cuvette. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.[8]
-
Absorption Measurement: Record the absorption spectrum of each sample using a UV-Vis spectrophotometer over a relevant wavelength range. The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum.
-
Emission Measurement: Record the fluorescence emission spectrum of each sample using a fluorometer. The excitation wavelength should be set at the absorption maximum (λ_abs) determined in the previous step. The wavelength of maximum emission (λ_em) is identified from the peak of the emission spectrum.
Determination of Fluorescence Quantum Yield
Objective: To quantify the efficiency of the fluorescence process of a this compound dye in different solvents.
Materials:
-
This compound dye solutions prepared as described above
-
A fluorescent standard with a known quantum yield in the same solvent (e.g., fluorescein (B123965) in 0.1 M NaOH, Φ_F = 0.92).[9]
-
Fluorometer
Procedure:
-
Absorbance Matching: Prepare a series of solutions of both the sample and the reference standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the sample and the reference standard solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Integration of Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the reference.
-
Quantum Yield Calculation: The fluorescence quantum yield (Φ_F) of the sample is calculated using the following equation:
Φ_F_sample = Φ_F_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where:
-
Φ_F is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
The subscripts "sample" and "ref" refer to the this compound dye and the reference standard, respectively.
-
Measurement of Fluorescence Lifetime
Objective: To determine the average time a this compound molecule spends in the excited state before returning to the ground state.
Materials:
-
This compound dye solutions
-
Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound dye in the solvent of interest.
-
Data Acquisition: Excite the sample with a pulsed light source (e.g., a laser diode) at the absorption maximum. The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.
-
Data Analysis: The resulting fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ). In many cases, the decay can be described by a single exponential decay.[3]
Visualizing the Effect of Solvent Polarity
The following diagrams illustrate the key concepts and workflows related to the study of solvent effects on this compound fluorescence.
Caption: Jablonski diagram illustrating the effect of solvent polarity on the deactivation pathways of an excited this compound dye.
Caption: Experimental workflow for characterizing the effect of solvent polarity on this compound fluorescence properties.
Conclusion
The fluorescence properties of this compound dyes are highly sensitive to the polarity of their environment. This guide has provided a comprehensive overview of the underlying principles, quantitative data, and detailed experimental protocols for investigating these effects. For researchers and professionals in drug development, understanding and harnessing the solvatochromic behavior of this compound dyes opens up possibilities for creating novel sensors, imaging agents, and environmentally responsive materials. The choice of the this compound core structure and its substituents is critical in tuning the desired response to solvent polarity for specific applications.
References
- 1. Radiative lifetime of a this compound dye as calculated by TDDFT and EOM-CCSD methods: solvent and vibronic effects - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03775G [pubs.rsc.org]
- 2. aspu.edu.sy [aspu.edu.sy]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent-Dependent Fluorescence Properties of CH2- bis(this compound)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Solvent-Dependent Fluorescence Properties of CH2-bis(this compound)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photochemical Properties and Stability of this compound Dyes - PMC [pmc.ncbi.nlm.nih.gov]
The illuminating world of BODIPY-based fluorescent probes: A technical guide for researchers
Introduction to the core principles and applications of BODIPY fluorophores in scientific research and drug development.
In the intricate landscape of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events is paramount. Fluorescent probes have emerged as indispensable tools, and among them, the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (this compound) family of dyes has garnered significant attention.[1] Renowned for their exceptional photophysical properties, including high molar absorption coefficients, sharp emission peaks, and remarkable photostability, this compound-based probes offer a versatile platform for the sensitive and specific detection of a wide array of analytes.[][3] This technical guide provides an in-depth exploration of the core principles, design strategies, and practical applications of this compound-based fluorescent probes for researchers, scientists, and professionals in drug development.
The this compound Core: A Foundation for Excellence
The core structure of this compound dyes consists of a dipyrromethene ligand complexed with a boron difluoride moiety. This rigid, planar structure is the source of many of their advantageous optical properties. Unlike many traditional fluorophores, this compound dyes are relatively insensitive to the polarity and pH of their environment, ensuring consistent performance in complex biological milieu.[] Furthermore, the this compound scaffold is readily amenable to chemical modification at various positions, allowing for the fine-tuning of its spectral properties and the introduction of specific functionalities for analyte recognition.[4] This inherent modularity is a key factor in the widespread utility of this compound-based probes.
Designing intelligent probes: from concept to application
The design of a this compound-based fluorescent probe hinges on the integration of a recognition moiety with the fluorophore core. This recognition element is designed to selectively interact with the target analyte, leading to a measurable change in the probe's fluorescence output. Several common design strategies are employed:
-
Photoinduced Electron Transfer (PeT): In this "off-on" mechanism, an electron-rich recognition group quenches the fluorescence of the this compound core in the absence of the analyte. Interaction with the target analyte disrupts this PeT process, leading to a significant increase in fluorescence intensity.
-
Förster Resonance Energy Transfer (FRET): FRET-based probes utilize a pair of fluorophores, a donor (often a this compound dye) and an acceptor. The interaction with an analyte induces a conformational change that alters the distance or orientation between the donor and acceptor, resulting in a change in the FRET efficiency, which can be measured as a ratiometric change in fluorescence emission.[]
-
Intramolecular Charge Transfer (ICT): Modifications to the this compound core that introduce electron-donating or electron-withdrawing groups can lead to an ICT process upon excitation. The interaction with an analyte can modulate this ICT process, causing a shift in the emission wavelength.
-
Reaction-Based Sensing: These probes incorporate a reactive group that undergoes a specific chemical reaction with the analyte. This reaction permanently alters the chemical structure of the probe, leading to an irreversible change in its fluorescence properties.
Quantitative photophysical data of representative this compound-based probes
The following tables summarize key photophysical parameters for a selection of this compound-based probes designed for various applications. This data is intended to provide a comparative overview to aid in probe selection.
| Probe Type | Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Fold Change | Reference |
| Reactive Oxygen Species | ||||||
| Peroxynitrite Sensor | ONOO⁻ | 550 | 510 and 596 | - | Ratiometric | [6] |
| Viscosity | ||||||
| BDP-H | Viscosity | ~500 | 500-550 | Varies with viscosity | >10-fold | [7] |
| BDP-NO2 | Viscosity | ~525 | ~575 | Varies with viscosity | >10-fold | [7] |
| pH | ||||||
| Aza-BODIPY Indicators | H⁺ | ~650-700 | ~670-720 | ~0.20 | Ratiometric | [8] |
| Metal Ions | ||||||
| This compound-PH | Fe³⁺ | ~505 | 512 -> 518 | 0.013 -> 0.033 | ~2.5-fold | [9] |
| MagQ1 | Mg²⁺ | 600 | 635 | 0.01 -> 0.35 | 29-fold | [10] |
| Biomolecules | ||||||
| This compound FL Casein | Proteases | ~490 | ~515 | Quenched -> Fluorescent | Significant increase | [11] |
| This compound FL ATP-γ-S | Kinases | ~503 | ~511 | Quenched -> Fluorescent | Dependent on binding | [12] |
Key experimental protocols
Synthesis of an Amine-Reactive this compound Dye
This protocol outlines a general method for the synthesis of an N-hydroxysuccinimide (NHS) ester of a this compound dye, which can then be used to label proteins and other amine-containing biomolecules.[4]
Materials:
-
Carboxylic acid-functionalized this compound dye
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid-functionalized this compound dye (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF under an inert atmosphere.
-
Add DCC (1.2 equivalents) or EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure amine-reactive this compound-NHS ester.
General Protocol for Live-Cell Imaging with this compound Probes
This protocol provides a general framework for staining live cells with this compound-based probes for fluorescence microscopy.[1][]
Materials:
-
This compound probe stock solution (typically 1-10 mM in DMSO)
-
Cell culture medium (serum-free for staining)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%) on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of the this compound probe by diluting the stock solution in serum-free cell culture medium to the final desired concentration (typically 0.1-10 µM).
-
Cell Staining:
-
Wash the cells once with pre-warmed PBS.
-
Remove the PBS and add the this compound probe working solution to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for the recommended time (typically 15-60 minutes). Protect the cells from light during incubation.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium (with or without serum, depending on the experimental requirements) to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific this compound dye.
-
Visualizing the mechanisms: signaling pathways and workflows
To better understand the principles behind this compound-based probes, the following diagrams, generated using the DOT language, illustrate key concepts.
Caption: A diagram illustrating the 'turn-on' sensing mechanism of a this compound probe for metal ions.
References
- 1. Conventional this compound Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Amine-Reactive this compound Dye: Spectral Properties and Application for Protein Labeling [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. web.vu.lt [web.vu.lt]
- 8. NIR-emitting aza-BODIPY dyes – new building blocks for broad-range optical pH sensors - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Highly Selective, Red Emitting this compound-Based Fluorescent Indicators for Intracellular Mg2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quenched this compound dye-labeled casein substrates for the assay of protease activity by direct fluorescence measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: Step-by-Step Protocol for BODIPY Staining of Lipid Droplets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets are dynamic cellular organelles that play a central role in lipid metabolism, energy homeostasis, and various signaling pathways. Their dysregulation is implicated in numerous diseases, including metabolic disorders, obesity, and diabetes. BODIPY dyes, such as this compound 493/503, are lipophilic fluorescent probes that specifically accumulate in the neutral lipid core of these droplets, making them an excellent tool for their visualization and quantification.[][2][3][4] this compound 493/503 is virtually non-fluorescent in aqueous environments but exhibits strong green fluorescence upon binding to neutral lipids.[4] This protocol provides a detailed, step-by-step guide for staining lipid droplets in both live and fixed cells using this compound dyes.
Key Experimental Protocols
This section outlines the necessary procedures for preparing reagents and executing the staining of lipid droplets for subsequent imaging and analysis.
Reagent Preparation
This compound Stock Solution (e.g., 5 mM): Dissolve 1.3 mg of this compound 493/503 in 1 mL of dimethyl sulfoxide (B87167) (DMSO).[5] Store the stock solution at -20°C, protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
This compound Working Solution (0.1–10 µM): On the day of the experiment, dilute the stock solution to the desired working concentration using phosphate-buffered saline (PBS) or a serum-free cell culture medium.[][6] The final concentration of DMSO should be kept below 0.1% to minimize cytotoxicity.[]
Fixation Solution (4% Paraformaldehyde in PBS): To prepare a 4% paraformaldehyde (PFA) solution, dissolve 4 g of PFA powder in 100 mL of PBS. Heat the solution to 60-70°C while stirring in a fume hood to dissolve the PFA. Add a few drops of 1M NaOH to clarify the solution if it remains cloudy. Allow the solution to cool to room temperature and adjust the pH to 7.4. Filter the solution before use.
Experimental Workflow Diagram
Caption: Workflow for this compound staining of lipid droplets.
Protocol for Staining Lipid Droplets in Adherent Cells
This protocol is suitable for cells grown on coverslips or in culture dishes.
For Live Cell Imaging:
-
Cell Culture: Culture cells to a confluency of 70-80% on sterile coverslips in a 6-well plate.[]
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove the culture medium.[][8]
-
Staining: Add the this compound working solution (typically 0.1–2 µM) to the cells and incubate for 15–30 minutes at 37°C, protected from light.[]
-
Washing: Wash the cells two to three times with PBS to remove any unbound dye.[]
-
Imaging: Immediately visualize the stained lipid droplets using a fluorescence microscope.
For Fixed Cell Imaging:
-
Cell Culture: Grow cells on sterile coverslips to the desired confluency.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[][2][3] Aldehyde-based fixatives are recommended as alcohols can solubilize lipids.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[9][10]
-
Staining: Incubate the fixed cells with the this compound working solution (typically 0.5–5 µM) for 20–60 minutes at room temperature in the dark.[]
-
Washing: Wash the cells two to three times with PBS.
-
Counterstaining (Optional): If desired, counterstain the nuclei with a suitable dye like DAPI. Add a drop of an antifade mounting medium containing DAPI to a glass slide.[9]
-
Mounting: Carefully mount the coverslip onto the glass slide with the cells facing down.[9]
-
Imaging: Visualize the cells using a fluorescence microscope. For this compound 493/503, use an excitation wavelength of approximately 493 nm and detect the emission at around 503 nm.[4]
Protocol for Staining Lipid Droplets in Suspension Cells
-
Cell Preparation: Harvest the cells and adjust the cell density to approximately 1x10^6 cells/mL.[6]
-
Washing: Centrifuge the cell suspension at 400 g for 4 minutes, discard the supernatant, and wash the cell pellet twice with PBS.[6]
-
Staining: Resuspend the cells in the this compound working solution and incubate for 5-30 minutes at room temperature, protected from light.[6][11]
-
Washing: Centrifuge the cells, discard the supernatant, and wash twice with PBS.[6][11]
-
Resuspension: Resuspend the final cell pellet in PBS or a suitable buffer for analysis.
-
Analysis: Analyze the stained cells by fluorescence microscopy or flow cytometry.
Quantitative Data Summary
The following table summarizes the recommended parameters for this compound staining across different sample types.
| Parameter | Live Cells | Fixed Cells | Tissue Sections |
| This compound Concentration | 0.1–2 µM[] | 0.5–5 µM[] | 1–10 µM[] |
| Incubation Time | 15–30 minutes[][] | 20–60 minutes[] | 30–60 minutes[] |
| Incubation Temperature | 37°C[][8][9] | Room Temperature[] | Room Temperature |
| Fixation | Not applicable | 4% PFA, 10-30 min[][9] | 4% PFA |
| Permeabilization | Not applicable | Generally not required[12]; if needed for co-staining, use saponin (B1150181) or digitonin-based buffers[4] | May be required to improve dye penetration[] |
Troubleshooting
-
Weak Signal: This may result from insufficient dye concentration, short incubation times, or poor cell health.[] Consider increasing the this compound concentration or extending the incubation period.[]
-
High Background: Inadequate washing can lead to high background fluorescence.[] Ensure thorough washing with PBS after staining. Using a lower dye concentration can also help reduce non-specific staining.[]
-
Photobleaching: this compound dyes can be susceptible to photobleaching.[8] To minimize this, reduce the laser intensity and exposure time during imaging.[8] It is also crucial to protect the samples from light as much as possible throughout the staining and imaging process.[5][9]
-
Altered Lipid Droplet Morphology: The use of detergents like Triton X-100 for permeabilization can affect the integrity of lipid droplets.[4] If permeabilization is necessary for co-staining, consider using milder agents like saponin or digitonin.[4]
Concluding Remarks
This compound staining is a robust and versatile method for visualizing and quantifying lipid droplets in a variety of biological samples. By following this detailed protocol and optimizing the parameters for specific cell types and experimental conditions, researchers can obtain high-quality, reproducible results for their studies in lipid metabolism and related diseases.
References
- 2. Lipid droplet visualisation in cultured cells using this compound 493/503 stain [protocols.io]
- 3. protocols.io [protocols.io]
- 4. apexbt.com [apexbt.com]
- 5. scispace.com [scispace.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Use of this compound (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis Using BODIPY Dyes in Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
BODIPY (boron-dipyrromethene) dyes are a class of fluorescent dyes widely utilized in biomedical research due to their unique photophysical properties.[][2] These properties include high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to environmental polarity and pH, making them excellent probes for quantitative analysis.[][3][4] This document provides detailed application notes and protocols for the use of this compound dyes, particularly this compound 493/503, for the quantitative analysis of intracellular neutral lipids by flow cytometry.[5][6][7] This technique is instrumental in various research areas, including metabolism, drug discovery, and toxicology.[][]
This compound 493/503 is a lipophilic dye that specifically stains neutral lipids within lipid droplets, exhibiting low fluorescence in aqueous environments and strong green fluorescence upon partitioning into the nonpolar lipid environment.[3][9] This property allows for the precise quantification of cellular lipid content at a single-cell level using flow cytometry.[][]
Core Principles
The quantitative analysis of intracellular lipids using this compound 493/503 and flow cytometry is based on the following principles:
-
Specificity: this compound 493/503 selectively partitions into neutral lipid droplets.[][]
-
Proportionality: The fluorescence intensity of this compound 493/503 is directly proportional to the amount of neutral lipid within the cell.
-
High-Throughput Analysis: Flow cytometry enables the rapid measurement of fluorescence from thousands of individual cells, providing statistically robust data.[][]
Featured Application: Quantification of Cellular Lipid Accumulation
A primary application of this compound dyes in flow cytometry is the quantification of changes in cellular lipid content in response to various stimuli. For instance, treatment of cells with oleic acid, a potent inducer of triglyceride synthesis, can serve as a positive control for increased neutral lipid content.[5][12]
Experimental Workflow
The general workflow for a quantitative lipid accumulation assay involves cell culture, treatment with compounds of interest, staining with this compound 493/503, and subsequent analysis by flow cytometry.
Caption: General experimental workflow for quantitative lipid analysis.
Protocols
Reagent Preparation
This compound 493/503 Stock Solution (5 mM): Dissolve 1.3 mg of this compound 493/503 (e.g., Thermo Fisher Scientific, D3922) in 1 mL of dimethyl sulfoxide (B87167) (DMSO).[5][12] Store the stock solution at -20°C, protected from light.[3]
This compound 493/503 Staining Solution (2 µM): Dilute the 5 mM stock solution 1:2,500 in phosphate-buffered saline (PBS).[5][12] Prepare this solution fresh for each experiment.
10x Flow Cytometry Buffer:
-
0.1 M HEPES (pH 7.4)
-
1.4 M NaCl
-
25 mM CaCl₂ Store at 4°C. Dilute to 1x with MilliQ water before use.[5][12]
Staining Protocol for Suspension Cells
-
Grow cells under desired experimental conditions.
-
Harvest the cells and adjust the cell density to approximately 1x10⁶ cells/mL.
-
Centrifuge the cell suspension at 250 x g for 5 minutes at 4°C.[5][12]
-
Discard the supernatant and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in the 2 µM this compound 493/503 staining solution.
-
Incubate for 15 minutes at 37°C, protected from light.[5][12]
-
Centrifuge the cells at 250 x g for 5 minutes at 4°C and discard the supernatant.[5][12]
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 300 µL of 1x flow cytometry buffer.[5][12]
-
Filter the cell suspension through a 35 µm filter into a FACS tube to ensure a single-cell suspension.[5][12]
-
Proceed with flow cytometry analysis.
Staining Protocol for Adherent Cells
-
Grow cells in a suitable culture vessel (e.g., 35 mm dish) to the desired confluency.[5][12]
-
Wash the cells with PBS to remove any residual media.[5][12]
-
Add the 2 µM this compound 493/503 staining solution to the cells and incubate for 15 minutes at 37°C, protected from light.[5][12]
-
Wash the cells with PBS to remove the staining solution.[5][12]
-
Harvest the cells using trypsin-EDTA to generate a single-cell suspension.[5][12]
-
Transfer the cell suspension to a conical tube and add PBS.
-
Centrifuge the cells at 250 x g for 5 minutes at 4°C.[5][12]
-
Discard the supernatant and wash the cell pellet once with PBS.
-
Resuspend the cells in 300 µL of 1x flow cytometry buffer.[5][12]
-
Filter the cell suspension through a 35 µm filter into a FACS tube.[5][12]
-
Proceed with flow cytometry analysis.
Flow Cytometry and Data Analysis
Instrument Setup
-
Excitation: Use a 488 nm laser for excitation of this compound 493/503.[12]
-
Emission: Detect the fluorescence signal using a filter set appropriate for FITC or GFP (e.g., 530/30 nm bandpass filter).[12]
-
Controls:
Data Acquisition and Analysis
-
Gate the cell population of interest based on forward and side scatter to exclude debris and dead cells.
-
Analyze the data by quantifying the mean fluorescence intensity (MFI) of the this compound signal within the gated population.[5]
-
Data can also be visualized as histograms to observe shifts in fluorescence intensity across the cell population.[5]
Caption: Flow cytometry data analysis workflow.
Data Presentation
Quantitative data from this compound flow cytometry experiments should be presented clearly for easy interpretation and comparison.
Tabular Summary of Quantitative Data
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) | Standard Deviation | Fold Change vs. Control |
| Vehicle Control | - | 1500 | 120 | 1.0 |
| Oleic Acid | 30 µM | 7500 | 450 | 5.0 |
| Compound X | 10 µM | 3000 | 250 | 2.0 |
| Compound X | 30 µM | 4500 | 380 | 3.0 |
Signaling Pathway Context: Fatty Acid Uptake and Lipid Droplet Formation
This compound dyes can be used to study the effects of various signaling pathways on lipid metabolism. For example, investigating the uptake of fatty acids and their subsequent storage in lipid droplets is a common application.
Caption: Simplified overview of fatty acid uptake and storage.
Troubleshooting and Considerations
-
Photostability: While this compound dyes are relatively photostable, it is crucial to protect samples from light during staining and prior to analysis to prevent photobleaching.[5][12]
-
Dye Concentration: The optimal concentration of this compound 493/503 may vary between cell types. It is advisable to perform a titration to determine the optimal staining concentration for your specific cell line.[3][]
-
Cell Health: Ensure that the cells are healthy and viable, as dead cells can exhibit non-specific staining. Use a viability dye if necessary to exclude dead cells from the analysis.
-
Spectral Overlap: When performing multi-color flow cytometry, be mindful of potential spectral overlap between this compound and other fluorophores and perform appropriate compensation.[]
References
- 2. This compound-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 12. scispace.com [scispace.com]
Application Notes and Protocols: BODIPY Staining for Fixed Cells and Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fluorescent labeling of intracellular lipid droplets using BODIPY dyes in fixed cells and tissue sections. This compound dyes are lipophilic probes that are highly specific for neutral lipids, offering bright and stable fluorescence for visualization and quantification.[][][3] This technique is instrumental in studying cellular metabolism, lipid storage diseases, and the effects of drug candidates on lipid homeostasis.[4][5][6]
Principle of this compound Staining
This compound (boron-dipyrromethene) dyes are small, uncharged molecules that readily penetrate cell membranes.[3] Their lipophilic nature leads to their accumulation in the neutral lipid core of lipid droplets, which primarily consist of triacylglycerols and cholesteryl esters.[] This specific partitioning results in bright, localized fluorescence, allowing for the clear visualization and analysis of lipid droplet number, size, and distribution within cells.[] this compound dyes are relatively insensitive to the polarity and pH of their environment, providing a stable and reliable signal under various physiological conditions.[3]
Quantitative Data Summary
For optimal staining, refer to the following recommended concentrations and incubation times for different sample types. Note that these are starting points and may require optimization based on the specific cell or tissue type and experimental conditions.
| Sample Type | This compound Concentration (Working Solution) | Incubation Time | Fixation |
| Fixed Cultured Cells | 0.5–5 µM | 20–60 minutes | 2-4% Paraformaldehyde |
| Frozen Tissue Sections | 1–10 µM | 30–60 minutes | 4% Paraformaldehyde |
| Paraffin-Embedded Tissue Sections | 1–10 µM | 30 minutes | Formalin (followed by deparaffinization) |
Note: For lipid droplet studies, lower concentrations within the recommended range are often more suitable to minimize background signal.[]
Experimental Protocols
Part 1: Staining of Fixed Cultured Cells
This protocol is suitable for adherent or suspension cells cultured on coverslips or in multi-well plates.
Materials:
-
This compound Stock Solution (e.g., 1 mg/mL or 5 mM in DMSO)[6][7]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting Medium (with or without DAPI)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on sterile coverslips in a culture dish.[6]
-
Washing: Gently remove the culture medium and wash the cells twice with PBS.[6]
-
Fixation: Fix the cells with 4% PFA at room temperature for 15-20 minutes.[][6] This step preserves the structural integrity of the cells and lipid droplets.
-
Washing: Wash the cells 2-3 times with PBS to remove residual fixative.[]
-
Staining: Prepare the this compound working solution by diluting the stock solution in PBS to a final concentration of 0.5–5 µM.[] Add the working solution to the cells and incubate in the dark for 20–60 minutes at room temperature.[]
-
Washing: Remove the staining solution and wash the cells twice with PBS.[7]
-
Mounting: Mount the coverslip onto a glass slide using a drop of mounting medium.[7]
-
Imaging: Visualize the stained lipid droplets using a fluorescence microscope with the appropriate filter set for the specific this compound dye used (e.g., excitation/emission ~493/503 nm for this compound 493/503).[3]
Part 2: Staining of Frozen Tissue Sections
This protocol is designed for fresh or frozen tissues embedded in Optimal Cutting Temperature (OCT) compound.
Materials:
-
This compound Stock Solution
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting Medium
Procedure:
-
Section Preparation: Cut frozen tissue sections at a thickness of 10 µm using a cryostat and mount them on glass slides.
-
Fixation: Fix the tissue sections with 4% PFA for 5 minutes at room temperature.[4][5]
-
Washing: Wash the slides three times for ten minutes each in PBS.[4][5]
-
Staining: Prepare the this compound working solution (1–10 µM in PBS) and incubate the sections for 30–60 minutes in the dark.[]
-
Washing: Wash the slides three times for ten minutes each in PBS.[4][5]
-
Mounting: Coverslip the sections using an anti-fade mounting reagent.[]
-
Imaging: Image the sections using a fluorescence microscope.
Part 3: Staining of Paraffin-Embedded Tissue Sections
This protocol is for tissues that have been fixed in formalin and embedded in paraffin.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%, 30%)
-
Deionized Water
-
Sodium Citrate (B86180) Buffer (for antigen retrieval, optional but recommended)
-
This compound Stock Solution
-
PBS, pH 7.4
-
Mounting Medium
Procedure:
-
Deparaffinization: Immerse the slides in xylene three times for 3 minutes each to remove the paraffin.[4]
-
Rehydration: Rehydrate the sections by sequential immersion in 100%, 95%, 70%, 50%, and 30% ethanol, followed by deionized water, for 3 minutes each.[4]
-
Antigen Unmasking (Optional): For improved staining, perform heat-induced antigen retrieval by steaming the slides in sodium citrate buffer for 10 minutes.[4]
-
Washing: Wash the slides three times for ten minutes each in PBS.[4]
-
Staining: Incubate the sections in the this compound working solution (1–10 µM in PBS or DMSO) for 30 minutes in the dark.[][4][5]
-
Washing: Wash the slides three times for ten minutes each in PBS.[4][5]
-
Mounting: Mount a coverslip using an appropriate mounting medium.[5]
-
Imaging: Visualize the stained sections with a fluorescence microscope.
Visualized Workflows and Pathways
Caption: Workflow for this compound staining of fixed cultured cells.
Caption: Workflow for this compound staining of tissue sections.
Caption: Simplified overview of lipid droplet metabolism.
References
Application Notes: BODIPY Labeling of Primary Antibodies for Immunofluorescence
Introduction
Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules increasingly utilized for labeling primary antibodies in immunofluorescence applications.[] Their superior photophysical properties, including high quantum yields, exceptional photostability, narrow and tunable emission spectra, and relative insensitivity to environmental factors like pH, make them an excellent alternative to traditional fluorophores such as FITC and rhodamine.[][2] These characteristics enable brighter, more stable signals and facilitate multicolor imaging with reduced spectral overlap.[][] This document provides detailed protocols for the covalent conjugation of this compound dyes to primary antibodies and their subsequent use in immunofluorescence staining of cells.
Key Advantages of this compound Dyes in Immunofluorescence:
-
High Quantum Yield: this compound dyes exhibit fluorescence quantum yields approaching 1.0, resulting in exceptionally bright signals.[][4]
-
Exceptional Photostability: Their rigid molecular structure confers strong resistance to photobleaching, allowing for prolonged imaging and repeated exposures with minimal signal loss.[][]
-
Narrow Emission Spectra: The narrow and symmetric emission peaks of this compound dyes reduce spectral crosstalk in multicolor experiments, enabling clearer and more accurate co-localization studies.[][6]
-
Tunable Wavelengths: The this compound core can be chemically modified to produce a wide range of dyes with emission spectra spanning from the visible to the near-infrared regions.[][]
-
Environmental Insensitivity: The fluorescence of this compound dyes is largely unaffected by changes in pH and solvent polarity, leading to more reliable and reproducible staining in complex biological samples.[]
Data Presentation: Quantitative Parameters for this compound Labeling and Immunofluorescence
The following table summarizes key quantitative data for the successful labeling of primary antibodies with this compound dyes and their application in immunofluorescence.
| Parameter | Recommended Range/Value | Notes |
| Antibody Labeling | ||
| Antibody Purity | >95% | Remove interfering proteins (e.g., BSA, gelatin) and amine-containing buffers (e.g., Tris, glycine).[][7] |
| Antibody Concentration | 2-10 mg/mL | Optimal labeling efficiency is achieved at higher protein concentrations.[7] |
| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 | This ratio should be optimized to achieve the desired Degree of Labeling (DOL).[7][8] |
| Reaction Buffer | Phosphate-buffered saline (PBS) or HEPES | pH should be controlled within the dye's optimal reaction range (typically pH 7.2-8.3).[][9] |
| Reaction Time | 30-60 minutes at room temperature | Can be extended to overnight at 4°C.[7][9] |
| Degree of Labeling (DOL) | 2-10 | Over-labeling can lead to fluorescence quenching and loss of antibody affinity.[7][10] |
| Immunofluorescence Staining | ||
| This compound-labeled Antibody Concentration | 0.5-5 µM | The optimal concentration should be determined empirically for each cell type and target.[] |
| Incubation Time (Primary Antibody) | 1-2 hours at room temperature or overnight at 4°C | Overnight incubation at 4°C often yields the best results with lower background.[12] |
| Fixation | 4% paraformaldehyde in PBS for 15-20 minutes | Methanol fixation can also be used, but compatibility with the specific epitope should be verified.[][12] |
| Permeabilization (for intracellular targets) | 0.1% Triton X-100 in PBS for 10-15 minutes | Required to allow antibody access to intracellular antigens.[12] |
Experimental Protocols
Protocol 1: Covalent Conjugation of this compound-NHS Ester to a Primary Antibody
This protocol describes the labeling of a primary antibody using an amine-reactive this compound-NHS ester, which forms a stable amide bond with primary amines on the antibody.[8]
Materials:
-
Primary antibody (2-10 mg/mL in amine-free buffer like PBS)
-
This compound-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 1X PBS, pH 7.2-7.4
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If Tris or glycine (B1666218) are present, dialyze the antibody against 1X PBS.[7] Adjust the antibody concentration to 2-10 mg/mL.[7]
-
Prepare Dye Stock Solution: Dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Bring the antibody solution and dye stock solution to room temperature.
-
Add the calculated volume of the this compound-NHS ester stock solution to the antibody solution to achieve the desired molar ratio (start with 10:1).[7]
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[7]
-
-
Purification of the Conjugate:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with 1X PBS.
-
Apply the conjugation reaction mixture to the column to separate the labeled antibody from the unconjugated dye.[8]
-
Collect the fractions containing the fluorescently labeled antibody. The labeled antibody will elute first.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and the absorbance maximum of the specific this compound dye.[7]
-
Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Where A₂₈₀ and A_max are the absorbances at 280 nm and the dye's maximum, respectively. CF is the correction factor for the dye's absorbance at 280 nm. ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG), and ε_dye is the molar extinction coefficient of the this compound dye.[7][8]
-
-
-
Storage: Store the this compound-labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing agent like BSA (if compatible with the assay) and store at -20°C.[8]
Protocol 2: Immunofluorescence Staining of Adherent Cells with this compound-Labeled Primary Antibody
This protocol outlines the steps for staining adherent cells grown on coverslips using a directly labeled this compound primary antibody.
Materials:
-
Adherent cells grown on sterile coverslips
-
This compound-labeled primary antibody
-
1X PBS
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS (for intracellular targets)
-
Blocking buffer: 1% BSA in PBS
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Rinse the cells twice with 1X PBS to remove the culture medium.[12]
-
Fixation:
-
Add the fixation solution to the cells and incubate for 15-20 minutes at room temperature.[12]
-
Rinse the cells three times with 1X PBS.
-
-
Permeabilization (for intracellular targets):
-
If staining an intracellular antigen, incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Rinse the cells three times with 1X PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the this compound-labeled primary antibody to its optimal working concentration (typically 0.5-5 µM) in blocking buffer.[]
-
Incubate the cells with the diluted antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12]
-
-
Washing:
-
Rinse the cells three to five times with 1X PBS for 5 minutes each to remove unbound antibodies.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Rinse the cells twice with 1X PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the specific this compound dye and any counterstains used.
-
Mandatory Visualizations
Caption: Chemical reaction of this compound-NHS ester with a primary antibody.
Caption: Workflow for this compound labeling of a primary antibody.
Caption: Immunofluorescence staining workflow using a this compound-labeled antibody.
References
- 2. This compound Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 6. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive this compound Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 12. biotium.com [biotium.com]
Application Notes & Protocols: Synthesis of a Custom BODIPY Derivative
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores widely utilized in biological imaging, sensing, and materials science.[1][2] Their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and excellent photostability, make them ideal candidates for a wide range of applications.[2][3] The true power of this compound dyes lies in their structural versatility; the core can be readily functionalized at multiple positions to fine-tune its spectral properties and conjugate it to various molecules of interest.[3][4][5]
This document provides a detailed protocol for the synthesis of a custom meso-substituted this compound derivative, outlines common strategies for further functionalization, and details the necessary characterization techniques.
Experimental Workflow for this compound Synthesis
The general synthesis of a symmetric, meso-substituted this compound dye is typically a one-pot, three-step process. The workflow begins with an acid-catalyzed condensation of a pyrrole (B145914) with an aldehyde, followed by oxidation of the resulting dipyrromethane intermediate, and finally, complexation with a boron source.
Caption: General one-pot synthesis workflow for a custom this compound derivative.
Protocol 1: Synthesis of a meso-Aryl this compound Derivative
This protocol describes a general one-pot synthesis using a custom aromatic aldehyde and 2,4-dimethylpyrrole (B27635).
Materials and Reagents:
-
2,4-Dimethylpyrrole
-
Custom aromatic aldehyde (e.g., 4-bromobenzaldehyde)
-
Trifluoroacetic acid (TFA)
-
p-Chloranil or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[1][6]
-
Triethylamine (B128534) (Et₃N) or N,N-Diisopropylethylamine (DIPEA)[7][8]
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Silica (B1680970) Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Condensation:
-
To a round-bottom flask under an inert atmosphere, add the custom aromatic aldehyde (1.0 mmol) and anhydrous DCM (50 mL).
-
Add 2,4-dimethylpyrrole (2.0 mmol, 2 equivalents) to the solution.
-
Add a catalytic amount of TFA (e.g., 2-3 drops, ~0.1 mmol) dropwise while stirring.[7][8]
-
Stir the reaction mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde. The formation of the dipyrromethane intermediate may be observed.[7]
-
-
Oxidation:
-
To the same flask, add a solution of p-chloranil (1.0 mmol) in a minimal amount of DCM.
-
Stir the mixture for an additional 1-2 hours at room temperature. The solution will typically turn a dark reddish-brown color, indicating the formation of the dipyrromethene.[7]
-
-
Boron Complexation:
-
Cool the reaction mixture in an ice bath.
-
Slowly add triethylamine (Et₃N, 5-10 equivalents, e.g., 7.0 mmol) to neutralize the acidic mixture.[1][8]
-
After 10 minutes of stirring, slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 5-10 equivalents, e.g., 7.0 mmol) dropwise.[1][7]
-
Remove the ice bath and allow the reaction to stir at room temperature for at least 2 hours, or overnight. Monitor the formation of the fluorescent this compound product by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain the pure this compound derivative.[7][8]
-
Strategies for Custom Functionalization
The versatility of the this compound core allows for customization either by choosing specific starting materials (de novo synthesis) or by modifying the core after its formation (post-functionalization).[9]
Caption: Key strategies for synthesizing custom this compound derivatives.
-
De Novo Synthesis: The properties of the final dye can be directly programmed by choosing functionalized pyrroles or aldehydes as starting materials.[9] For example, using an aldehyde containing a carboxylic acid, an alkyne, or an azide (B81097) group will directly incorporate that functionality into the meso-position of the final this compound product.
-
Post-Functionalization: This is a powerful strategy for modifying a parent this compound core.[5]
-
Halogenation: The β-positions (2 and 6) can be halogenated, providing a handle for subsequent reactions.
-
Palladium-Catalyzed Cross-Coupling: Halogenated BODIPYs are excellent substrates for Suzuki, Sonogashira, or Heck coupling reactions, allowing for the introduction of aryl, alkynyl, or vinyl groups to extend the dye's π-conjugation and shift its spectra to longer wavelengths.[3][10]
-
Friedel-Crafts Acylation: This reaction can introduce acyl groups at the nucleophilic 2 and 6 positions.[10]
-
Knoevenagel Condensation: If the parent this compound has methyl groups at the α-positions (3 and 5), they can be condensed with aromatic aldehydes to form styryl-BODIPY derivatives, which significantly red-shifts the absorption and emission spectra.[9][11]
-
Protocol 2: Characterization of this compound Derivatives
Authenticity and purity of the synthesized derivative must be established using standard spectroscopic techniques.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H NMR and ¹³C NMR spectra.
-
Expected Results: The spectra should confirm the proposed chemical structure, showing characteristic peaks for the pyrrolic protons, the meso-substituent, and the boron-coordinating core.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Methodology: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane). Analyze using an appropriate ionization method (e.g., ESI or MALDI).
-
Expected Results: The measured mass should match the theoretical exact mass of the synthesized compound, confirming its elemental composition.[7]
-
-
UV-Visible Absorption and Fluorescence Spectroscopy:
-
Methodology: Prepare a dilute solution (micromolar range) of the this compound derivative in a spectroscopic-grade solvent (e.g., dichloromethane or ethanol). Record the absorption spectrum to find the maximum absorption wavelength (λₘₐₓ). Record the emission spectrum by exciting at or near the λₘₐₓ.
-
Expected Results: this compound dyes typically exhibit a strong, sharp absorption peak (S₀→S₁) and a corresponding narrow emission peak with a small Stokes shift.[2][7]
-
Data Presentation
Quantitative data from the photophysical characterization of different custom derivatives should be summarized for clear comparison.
Table 1: Photophysical Properties of Custom this compound Derivatives in Dichloromethane.
| Derivative ID | meso-Substituent | Yield (%) | λ_abs (nm)[12] | λ_em (nm)[12] | Stokes Shift (nm) | Quantum Yield (Φ_F)[10] |
| BDP-1 | Phenyl | 45 | 498 | 508 | 10 | 0.85 |
| BDP-2 | 4-Bromophenyl | 41 | 502 | 512 | 10 | 0.81 |
| BDP-3 | 4-Nitrophenyl | 35 | 505 | 515 | 10 | 0.65 |
| BDP-4 | Naphthyl | 38 | 512 | 523 | 11 | 0.79 |
Note: Data presented are representative examples and will vary based on the specific structure of the synthesized derivative, solvent, and measurement conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. uach.sav.sk [uach.sav.sk]
- 3. Design, synthesis and functionalization of this compound dyes: applications in dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: synthesis, modification, and applications in sensing and biomedicine | Russian Chemical Reviews [rcr.colab.ws]
- 7. pubs.aip.org [pubs.aip.org]
- 8. BJOC - Expeditious, mechanochemical synthesis of this compound dyes [beilstein-journals.org]
- 9. html.rhhz.net [html.rhhz.net]
- 10. Synthesis of Functional Fluorescent this compound‐based Dyes through Electrophilic Aromatic Substitution: Straightforward Approach towards Customized Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utep.edu [utep.edu]
- 12. mdpi.com [mdpi.com]
Application Note: Harnessing BODIPY Dyes for Advanced Single-Molecule Tracking Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Single-molecule tracking (SMT) is a powerful technique that allows for the observation of individual molecules in real-time, providing unprecedented insights into complex biological processes. The choice of fluorophore is critical for the success of SMT experiments, with ideal candidates possessing high brightness, photostability, and the ability to be specifically conjugated to molecules of interest. Boron-dipyrromethene (BODIPY) dyes have emerged as a versatile class of fluorophores for SMT, offering excellent photophysical properties that make them well-suited for live-cell imaging and tracking of biomolecules at the nanoscale.[1][2][3] This application note provides a comprehensive overview of the use of this compound dyes in SMT, including their photophysical properties, labeling strategies, detailed experimental protocols, and data analysis workflows.
Advantages of this compound Dyes for Single-Molecule Tracking
This compound dyes offer several advantages for single-molecule tracking applications:
-
High Photostability and Brightness: this compound dyes are known for their high fluorescence quantum yields and large extinction coefficients, resulting in bright and stable fluorescence signals essential for detecting single molecules.[4][5]
-
Narrow Emission Spectra: The narrow emission bandwidths of this compound dyes lead to higher peak intensities and reduced spectral crosstalk in multi-color imaging experiments.[4]
-
Environmental Insensitivity: The spectral properties of many this compound dyes are relatively insensitive to solvent polarity and pH, providing a more stable signal in the complex intracellular environment.[4]
-
Versatile Chemistry: The this compound core can be readily modified with various functional groups, allowing for covalent labeling of a wide range of biomolecules, including proteins, lipids, and nucleic acids.[][7]
-
Suitability for SMLM: A key advantage of this compound dyes for super-resolution microscopy is the transient formation of red-shifted ground-state dimers (DII).[1][2][3][8] These transient states allow for the stochastic "blinking" necessary for single-molecule localization microscopy (SMLM), enabling imaging with a resolution of approximately 30 nm.[9][10]
Photophysical Properties of Common this compound Derivatives
The selection of a suitable this compound derivative is crucial for successful SMT experiments. The following table summarizes the key photophysical properties of some commonly used this compound dyes.
| This compound Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Fluorescence Quantum Yield | Key Features & Applications |
| This compound FL | ~505 | ~513 | >80,000 | >0.9 | A common substitute for fluorescein (B123965) with high brightness and photostability. Used for labeling proteins and other biomolecules.[4] |
| This compound TMR | ~542 | ~574 | >90,000 | ~0.4 | A tetramethylrhodamine (B1193902) analog with a larger Stokes shift than this compound FL. Suitable for multi-color imaging. |
| This compound 630/650 | ~625 | ~640 | >100,000 | ~0.9 | A red-emitting dye with high quantum yield, useful for imaging in the red part of the spectrum to minimize autofluorescence. |
| This compound-C12 | ~505 | ~515 | Not specified | Not specified | A fluorescently labeled fatty acid analog used for tracking lipid metabolism and dynamics.[1][8] |
| LysoTracker Green (this compound analog) | ~504 | ~511 | Not specified | Not specified | A this compound-based probe that specifically labels and tracks acidic organelles like lysosomes.[3] |
Labeling Strategies for Single-Molecule Tracking
Effective labeling is key to ensuring that the fluorescent signal accurately reports on the behavior of the molecule of interest. This compound dyes can be conjugated to biomolecules through both covalent and non-covalent methods.
Covalent Labeling: This approach forms a stable bond between the dye and the target molecule.[]
-
Amine-Reactive Dyes: this compound dyes functionalized with N-hydroxysuccinimidyl (NHS) esters react with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds.
-
Thiol-Reactive Dyes: Maleimide-functionalized this compound dyes react specifically with thiol groups (e.g., on cysteine residues) to form stable thioether bonds.
-
Click Chemistry: this compound dyes can be synthesized with azide (B81097) or alkyne groups for highly specific and efficient labeling via click chemistry.[]
Non-Covalent Labeling: This strategy relies on specific interactions between the dye and the target.
-
Hydrophobic Interactions: Some this compound derivatives are lipophilic and can be used to label membranes and lipid droplets through hydrophobic interactions.[]
-
Specific Binding: Probes like LysoTracker Green are designed to accumulate in specific organelles based on their chemical properties.[3]
Experimental Workflow for this compound-based SMT
The following diagram illustrates the general workflow for a single-molecule tracking experiment using this compound dyes.
Caption: General workflow for single-molecule tracking using this compound dyes.
Detailed Experimental Protocol: Tracking Lipid Droplets in Live Mammalian Cells
This protocol is adapted from studies using this compound-fatty acid analogs to track lipid dynamics in living cells.[1][10]
1. Cell Culture and Plating
-
Maintain U2OS (human bone osteosarcoma) cells in a non-fluorescent DMEM medium supplemented with 10% fetal bovine serum, 4 mM glutamine, 1 mM sodium pyruvate, and 1% penicillin-streptomycin.[9]
-
Culture cells in a T-25 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 70-80% confluency, split them and plate them into an 8-well imaging plate suitable for microscopy.
-
Allow the cells to adhere and grow for 12-24 hours before labeling.[9]
2. Labeling with this compound-C12
-
Prepare a stock solution of this compound-C12 in DMSO.
-
Ten minutes prior to imaging, add this compound-C12 to the cell culture medium to a final concentration of approximately 100 nM.[10]
-
Incubate the cells at 37°C for 10 minutes. No washing step is required.[1]
3. Single-Molecule Imaging
-
Microscope Setup: Use a total internal reflection fluorescence (TIRF) microscope for imaging. This setup minimizes background fluorescence from the cytoplasm.
-
Laser Excitation:
-
To excite the red-shifted DII states of this compound for SMLM, use a 561 nm laser at high power (e.g., ~5 kW/cm²).[1]
-
For conventional fluorescence imaging of the monomeric form, a lower power 488 nm laser can be used.
-
-
Image Acquisition:
-
Acquire a time-lapse series of thousands of frames (e.g., 5,000-10,000 frames).
-
Use an acquisition speed of approximately 20 Hz to capture the dynamics of the molecules.[1]
-
-
Filter Sets: Use appropriate filter sets for the emission wavelength of the this compound dye being used.
4. Data Analysis Workflow
-
Single-Molecule Localization:
-
Process the acquired image series with software capable of single-molecule localization (e.g., ImageJ/Fiji with plugins like ThunderSTORM, or custom MATLAB scripts).
-
The software will identify individual fluorescent spots in each frame and fit their point-spread function (PSF) to determine their precise location with a precision of ~20-30 nm.[2][9]
-
-
Trajectory Reconstruction:
-
Link the localized positions of the same molecule in consecutive frames to reconstruct its trajectory.
-
-
Diffusion Analysis:
-
Calculate the mean squared displacement (MSD) for each trajectory to determine the diffusion coefficient and mode of motion (e.g., free diffusion, confined diffusion, or immobile).
-
Application Example: Fatty Acid Trafficking and Lipid Droplet Dynamics
SMT with this compound-fatty acid analogs can be used to study how cells regulate the spatial distribution and dynamics of fatty acids under different metabolic conditions.[1][8] For example, under fed conditions, this compound-fatty acids are observed to localize to the endoplasmic reticulum and lipid droplets.[8] In contrast, under fasting conditions, they may form distinct clusters at the plasma membrane.[8]
The following diagram illustrates the tracking of a this compound-labeled fatty acid and its incorporation into a lipid droplet.
Caption: Tracking a this compound-fatty acid from the plasma membrane to a lipid droplet.
This compound dyes are powerful and versatile tools for single-molecule tracking experiments in living cells. Their exceptional photophysical properties, combined with flexible labeling strategies, enable researchers to study the dynamics of individual biomolecules with high spatial and temporal resolution. The ability to utilize the transient DII states of this compound for SMLM further extends their application to super-resolution imaging. The protocols and workflows described in this application note provide a solid foundation for researchers to design and implement their own single-molecule tracking experiments using this compound dyes to explore a wide range of biological questions.
References
- 1. Conventional this compound Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conventional this compound Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. This compound Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Single-molecule localization microscopy and tracking with red-shifted states of conventional this compound conjugates in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Video: Conventional this compound Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking [jove.com]
Application Notes and Protocols for BODIPY-Based FRET Pairs in Protein-Protein Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, including protein-protein interactions (PPIs), with high spatial resolution in the range of 1-10 nm.[1][2] BODIPY (boron-dipyrromethene) dyes have emerged as excellent fluorophores for FRET-based assays due to their unique photophysical properties.[3][4] These properties include high quantum yields, sharp emission spectra, and good photostability, making them ideal for sensitive and reliable detection of PPIs in various experimental settings, from in vitro assays to live-cell imaging.[3][4]
These application notes provide a comprehensive guide to utilizing this compound-based FRET pairs for the investigation of PPIs. Detailed protocols for protein labeling, FRET microscopy, and data analysis are provided, along with examples of their application in studying key signaling pathways.
Advantages of this compound Dyes for FRET-Based PPI Studies
This compound dyes offer several advantages over traditional fluorophores for FRET applications:
-
High Quantum Yields: Many this compound dyes exhibit high fluorescence quantum yields, resulting in brighter signals and enhanced sensitivity.[4][5]
-
Narrow Emission Spectra: Their characteristically sharp emission peaks minimize spectral bleed-through between the donor and acceptor channels, simplifying data analysis and improving the accuracy of FRET measurements.[3]
-
Photostability: this compound dyes are generally more photostable than traditional dyes like fluorescein, allowing for longer imaging times with reduced signal degradation.[3][6]
-
Environmental Insensitivity: The fluorescence of many this compound dyes is less sensitive to changes in pH and solvent polarity, providing more robust and reproducible results in complex biological environments.[3][6]
-
Chemical Versatility: The this compound core can be readily functionalized with various reactive groups, such as NHS esters and maleimides, enabling straightforward and specific labeling of proteins at primary amines (e.g., lysine (B10760008) residues) or thiols (e.g., cysteine residues).[]
Quantitative Data for this compound-Based FRET Pairs
The selection of an appropriate FRET pair is critical for successful PPI studies. The Förster distance (R₀) is a key parameter, representing the distance at which FRET efficiency is 50%. The following table summarizes the spectral properties and Förster distances for some commonly used this compound FRET pairs.
| Donor Fluorophore | Acceptor Fluorophore | Donor Ex/Em (nm) | Acceptor Ex/Em (nm) | Förster Distance (R₀) (Å) | Reference |
| This compound FL | This compound TMR-X | 503/512 | 544/574 | ~51 | [8] |
| This compound FL | This compound 530/550 | 503/512 | 530/550 | ~57 | [8] |
| This compound FL | This compound 558/568 | 503/512 | 558/568 | ~50 | |
| This compound TMR-X | This compound 630/650 | 544/574 | 625/640 | ~49 | |
| Acridonylalanine (Acd) | This compound FL | 385/450 | 503/512 | 41 | [9] |
Experimental Protocols
Protein Labeling with this compound Dyes
Covalent labeling of proteins with this compound dyes is a crucial first step. The choice of reactive group on the dye depends on the available functional groups on the target proteins. NHS esters react with primary amines, while maleimides react with free thiols.
Protocol 1.1: Labeling with this compound-NHS Ester (e.g., this compound FL-NHS Ester)
This protocol is for labeling primary amines on proteins, such as lysine residues.[10]
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS pH 7.4)
-
This compound-NHS ester (e.g., this compound FL NHS Ester)
-
Anhydrous dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
PBS (pH 7.4)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL. If the protein is in a different buffer, exchange it into the labeling buffer.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4). Collect the fractions containing the labeled protein.
-
Determine Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of the this compound dye.
Protocol 1.2: Labeling with this compound-Maleimide (e.g., this compound TMR-X Maleimide)
This protocol is for labeling free thiol groups on proteins, such as cysteine residues.[11]
Materials:
-
Protein of interest (in a buffer free of reducing agents, pH 7.0-7.5)
-
This compound-maleimide (e.g., this compound TMR-X Maleimide)
-
Anhydrous dimethylformamide (DMF) or DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
PBS (pH 7.2)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2) at a concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds with a mild reducing agent like TCEP and subsequently remove the reducing agent.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound-maleimide in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the reactive dye to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.2).
-
Determine Degree of Labeling (DOL): Calculate the DOL as described in Protocol 1.1.
FRET Microscopy
FRET microscopy allows for the visualization and quantification of PPIs in live or fixed cells. Two common methods are acceptor photobleaching and sensitized emission.
Protocol 2.1: Acceptor Photobleaching FRET on a Confocal Microscope
This method measures the increase in donor fluorescence after photobleaching the acceptor, which relieves the FRET quenching.[1][2][12][13]
Materials:
-
Cells expressing or labeled with donor- and acceptor-tagged proteins
-
Confocal microscope with laser lines for exciting both donor and acceptor fluorophores
-
Imaging software capable of performing targeted photobleaching and intensity measurements
Procedure:
-
Cell Preparation: Prepare cells expressing the FRET pair of interest on a suitable imaging dish or slide.
-
Image Acquisition Setup:
-
Set the confocal microscope to acquire images in two channels: one for the donor and one for the acceptor.
-
Use the appropriate laser line and emission filter for each fluorophore to minimize bleed-through.
-
-
Pre-Bleach Imaging: Acquire an image of the region of interest (ROI) in both the donor and acceptor channels before photobleaching.
-
Acceptor Photobleaching: Use the acceptor excitation laser at high power to selectively photobleach the acceptor fluorophore within the defined ROI until its fluorescence is significantly reduced (e.g., to <30% of the initial intensity).
-
Post-Bleach Imaging: Immediately after photobleaching, acquire another image of the same ROI in the donor channel using the same settings as the pre-bleach image.
-
Data Analysis:
-
Measure the average donor fluorescence intensity within the bleached ROI before (I_pre) and after (I_post) photobleaching.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_pre / I_post)
-
Protocol 2.2: Sensitized Emission FRET on a Confocal Microscope
This method measures the fluorescence of the acceptor that results from energy transfer from the donor.[14][15][16][17]
Materials:
-
Cells expressing or labeled with donor- and acceptor-tagged proteins
-
Cells expressing only the donor protein
-
Cells expressing only the acceptor protein
-
Confocal microscope with appropriate laser lines and filters
-
Imaging software for quantitative analysis
Procedure:
-
Cell Preparation: Prepare separate samples of cells expressing the FRET pair, donor-only, and acceptor-only constructs.
-
Image Acquisition: For each sample, acquire three images:
-
Donor Channel: Excite with the donor laser and detect in the donor emission channel.
-
Acceptor Channel: Excite with the acceptor laser and detect in the acceptor emission channel.
-
FRET Channel: Excite with the donor laser and detect in the acceptor emission channel.
-
-
Correction for Spectral Bleed-through:
-
Use the donor-only sample to determine the percentage of donor emission that bleeds into the FRET channel.
-
Use the acceptor-only sample to determine the percentage of acceptor fluorescence that is directly excited by the donor laser.
-
-
Data Analysis:
-
Correct the raw FRET image for donor bleed-through and direct acceptor excitation.
-
The corrected FRET intensity (FRETc) is a measure of the sensitized emission.
-
FRET efficiency can be calculated using various established algorithms that take into account the concentrations of the donor and acceptor.
-
Application Examples
Studying GPCR Dimerization
G protein-coupled receptors (GPCRs) can form dimers or higher-order oligomers, which is often crucial for their function.[18][19][20] FRET is a powerful tool to study these interactions in living cells.[18][21]
Workflow for Studying GPCR Dimerization:
Caption: Workflow for studying GPCR dimerization using this compound-FRET.
Analyzing the Ras-Raf-MEK-ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][22][23][] FRET can be used to monitor the interaction between key components of this pathway, such as the binding of Raf to Ras.
Signaling Pathway and FRET Strategy:
Caption: The Ras-Raf-MEK-ERK pathway and a FRET strategy to study Ras-Raf interaction.
Monitoring Kinase Activity
This compound-based FRET can also be employed to develop biosensors for kinase activity. This typically involves a substrate peptide labeled with a FRET pair. Upon phosphorylation by the kinase, a conformational change in the substrate brings the donor and acceptor into closer proximity, leading to an increase in FRET.
Kinase Activity Assay Workflow:
Caption: Workflow for a FRET-based kinase activity assay.
Conclusion
This compound-based FRET pairs offer a robust and sensitive platform for the quantitative analysis of protein-protein interactions in a variety of biological contexts. The detailed protocols and application examples provided here serve as a guide for researchers to design and implement FRET-based assays to investigate their specific protein of interest, ultimately contributing to a deeper understanding of cellular signaling and disease mechanisms. The versatility of this compound dyes, coupled with the power of FRET microscopy, provides an invaluable tool for modern biological and biomedical research.
References
- 1. Imaging protein interactions by FRET microscopy: FRET measurements by acceptor photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. internt.slu.se [internt.slu.se]
- 3. resources.revvity.com [resources.revvity.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | A Combined Acceptor Photobleaching and Donor Fluorescence Lifetime Imaging Microscopy Approach to Analyze Multi-Protein Interactions in Living Cells [frontiersin.org]
- 8. Quantitative FRET (qFRET) Technology for the Determination of Protein-Protein Interaction Affinity in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance‐dependent energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. biotium.com [biotium.com]
- 12. Acceptor Photobleaching | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 13. mdc-berlin.de [mdc-berlin.de]
- 14. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Sensitized Emission Based Calibration of FRET Efficiency for Probing the Architecture of Macromolecular Machines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of GPCR signaling pathway [aperbio.com]
- 21. Single-molecule FRET imaging of GPCR dimers in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application of BODIPY Dyes in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY (boron-dipyrromethene) dyes have emerged as a powerful class of fluorophores for high-throughput screening (HTS) in drug discovery and other biological research areas. Their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and excellent photostability, make them ideal for robust and sensitive assay development.[1] this compound dyes are versatile and can be chemically modified to create a wide range of fluorescent probes for various applications, from monitoring enzymatic activity to quantifying cellular processes.[2][3] This document provides detailed application notes and protocols for the use of this compound dyes in several key HTS assays.
Key Advantages of this compound Dyes in HTS
-
High Signal Intensity: this compound dyes exhibit high molar extinction coefficients and fluorescence quantum yields, leading to bright signals and enhanced assay sensitivity.[1]
-
Photostability: Their robust chemical structure imparts excellent resistance to photobleaching, allowing for stable and reproducible measurements over time, which is critical for HTS campaigns.[1]
-
Narrow Emission Spectra: The sharp emission peaks of this compound dyes minimize spectral overlap, making them well-suited for multiplexed assays.
-
Environmental Insensitivity: Many this compound dyes are relatively insensitive to changes in pH and solvent polarity, contributing to their reliability in complex biological samples.
-
Chemical Tractability: The this compound core can be readily functionalized to create probes for specific targets and applications, including enzyme substrates, ligands for receptors, and labels for nucleic acids and lipids.[2]
Applications and Protocols
Fluorescence Polarization (FP) Assays for Kinase and Protein-Protein Interaction (PPI) Inhibitor Screening
Fluorescence polarization is a powerful homogeneous assay format for HTS that measures the change in the apparent molecular size of a fluorescently labeled molecule.[4][5] In the context of drug screening, a small this compound-labeled tracer (e.g., a peptide, ATP analog, or DNA aptamer) tumbles rapidly in solution, resulting in a low polarization value.[5] Upon binding to a larger protein target (e.g., a kinase or a receptor), the tumbling rate of the tracer slows down significantly, leading to an increase in the polarization of the emitted light.[5] Small molecule inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization, providing a direct measure of their inhibitory activity.
Application Note: Kinase Inhibitor Screening using a this compound-labeled ATP Analog
This assay is designed to identify compounds that inhibit the binding of ATP to the active site of a protein kinase. A this compound-labeled non-hydrolyzable ATP analog serves as the fluorescent tracer.
-
Assay Principle: In the absence of an inhibitor, the this compound-ATP analog binds to the kinase, resulting in a high FP signal. In the presence of a competitive inhibitor, the binding of the tracer is disrupted, leading to a decrease in the FP signal.[6][7]
Experimental Protocol: Kinase Inhibitor FP Assay
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
This compound-ATP Tracer Stock: Prepare a 10 µM stock solution of this compound FL ATP-γ-S in DMSO.
-
Kinase Stock: Prepare a stock solution of the purified kinase of interest in assay buffer. The final concentration will need to be optimized for the specific kinase.
-
Test Compounds: Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of assay buffer to all wells.
-
Add 1 µL of test compound or DMSO (for controls) to the appropriate wells.
-
Add 10 µL of a solution containing the kinase and the this compound-ATP tracer in assay buffer. The final concentration of the tracer should be in the low nanomolar range (e.g., 5-10 nM) and the kinase concentration should be optimized to give a sufficient assay window.[6]
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Measure fluorescence polarization on a microplate reader equipped with appropriate filters for the this compound fluorophore (e.g., Excitation: 485 nm, Emission: 535 nm for this compound FL).[6]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values for active compounds by fitting the data to a four-parameter logistic model.[8]
-
Application Note: STAT3-DNA Interaction Inhibitor Screening
This assay identifies inhibitors of the interaction between the Signal Transducer and Activator of Transcription 3 (STAT3) protein and its DNA binding site. A this compound-labeled double-stranded DNA oligonucleotide containing the STAT3 consensus binding site is used as the tracer.
-
Assay Principle: The this compound-DNA conjugate binds to the STAT3 protein, resulting in a high FP signal. Inhibitors that prevent this interaction cause a decrease in the FP signal.[5]
Experimental Protocol: STAT3-DNA FP Assay
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris, pH 8.5, salt- and DTT-free buffer for annealing DNA. The final assay buffer should be optimized for the STAT3-DNA interaction.
-
This compound-DNA Tracer: Anneal complementary single-stranded DNA oligonucleotides, one of which is labeled with this compound 650/665, to form a double-stranded probe.[5]
-
STAT3 Protein: Use a purified, soluble construct of the STAT3 protein (e.g., STAT3¹²⁷⁻⁶⁸⁸).[5]
-
Test Compounds: Prepare serial dilutions in DMSO.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 20 nM of the this compound-DNA conjugate.[5]
-
Add varying concentrations of the STAT3 protein to determine the optimal concentration that gives about 80% of the maximum FP response. A concentration of 480 nM has been reported to be effective.[5]
-
Add test compounds at desired concentrations.
-
Incubate the plate for at least 14 hours to reach equilibrium.[5]
-
Measure fluorescence polarization using a microplate reader with appropriate filters for this compound 650/665.
-
-
Data Analysis:
Quantitative Data for FP Assays
| Assay Type | Target | This compound Probe | Z' Factor | Signal-to-Noise (S:N) Ratio | IC50 of Control Inhibitor | Reference |
| PPI Inhibitor Screen | STAT3-DNA | This compound 650/665-DNA | > 0.6 | > 15.0 | Not specified | [5][9] |
| Ligand Binding | von Hippel–Lindau (VHL) | This compound FL VH032 | 0.91 | Not specified | Not applicable | [10] |
| Kinase Inhibitor Screen | Protein Kinase A (PKA) | This compound FL ATP-γ-S | Not specified | Not specified | H7: ~1.13 µM | [6][11] |
Workflow for a Fluorescence Polarization HTS Assay
Caption: Workflow for a typical fluorescence polarization high-throughput screening assay.
Protease Activity Assays using Quenched this compound-Casein Substrates
This type of assay utilizes a heavily labeled this compound-casein conjugate where the fluorescence of the this compound dyes is self-quenched.[12] Upon proteolytic cleavage of the casein substrate by a protease, highly fluorescent this compound-labeled peptides are released, resulting in a significant increase in fluorescence intensity.[12] This method allows for the continuous monitoring of protease activity in a homogeneous format.
Application Note: Screening for Protease Inhibitors
This assay is designed to identify compounds that inhibit the activity of a specific protease.
-
Assay Principle: In the absence of an inhibitor, the protease cleaves the quenched this compound-casein substrate, leading to an increase in fluorescence. An effective inhibitor will prevent this cleavage, resulting in a low fluorescence signal.[12]
Experimental Protocol: Protease Activity Assay
-
Reagent Preparation:
-
Assay Buffer: Buffer appropriate for the specific protease being assayed (e.g., 200 mM Tris-HCl, pH 9.5 for some viral proteases).[13]
-
Quenched this compound-Casein Substrate: Reconstitute the lyophilized substrate (e.g., this compound FL-casein) in the appropriate buffer to a working concentration (e.g., 10 µg/mL).[14]
-
Protease Stock: Prepare a stock solution of the purified protease in assay buffer.
-
Test Compounds: Prepare serial dilutions in DMSO.
-
-
Assay Procedure (96- or 384-well black plate format):
-
Add test compounds or DMSO (controls) to the wells.
-
Add the protease solution to all wells except for the negative control (no enzyme) wells.
-
Pre-incubate the enzyme with the compounds for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the quenched this compound-casein substrate to all wells.
-
Incubate the plate at the optimal temperature for the desired reaction time (e.g., 1-4 hours).[14]
-
Measure the fluorescence intensity using a microplate reader with the appropriate filters (e.g., Ex/Em = 485/530 nm for this compound FL).[14]
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound.
-
Determine the IC50 values for active compounds.
-
Quantitative Data for Protease Assays
| Protease Target | This compound Substrate | Assay Format | Sensitivity | Reference |
| Various proteases | This compound FL-casein | Fluorescence Intensity | High sensitivity and broad dynamic range | [12] |
| Calpains | This compound FL-casein | Fluorescence Intensity | Can detect 10 ng (~5 nM) of calpain | [15] |
| Various proteases | This compound-α-casein | Fluorescence Polarization | 0.6-8 mU of protease in 3-min assays | [16] |
Signaling Pathway for a Quenched this compound-Casein Protease Assay
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of this compound FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of this compound-Labeled ATP Analogues in the Development and Validation of a Fluorescence Polarization-Based Assay for Screening of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Quenched this compound dye-labeled casein substrates for the assay of protease activity by direct fluorescence measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. This compound-alpha-casein, a pH-independent protein substrate for protease assays using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing Neutral Lipids in Skeletal Muscle with BODIPY™ 493/503: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intramyocellular lipids (IMCLs) are crucial energy reserves within skeletal muscle fibers and play a significant role in muscle metabolism. The accumulation and dynamics of these neutral lipid stores, housed within lipid droplets, are of considerable interest in various physiological and pathological states, including exercise physiology, insulin (B600854) resistance, and muscular dystrophies.[1] BODIPY™ 493/503 is a lipophilic fluorescent dye that specifically stains neutral lipids, offering a vibrant green fluorescence. Its narrow emission spectrum and high quantum yield make it an excellent tool for visualizing and quantifying lipid droplets in skeletal muscle, providing a more versatile and less cumbersome alternative to traditional methods like Oil Red O staining.[2] This document provides detailed application notes and protocols for the use of this compound™ 493/503 in staining neutral lipids in both skeletal muscle tissue sections and isolated single muscle fibers.
Advantages of this compound™ 493/503 Staining
This compound™ 493/503 offers several advantages for visualizing neutral lipids in skeletal muscle:
-
High Specificity: It exhibits strong fluorescence only when partitioned into a hydrophobic environment, such as that of a neutral lipid droplet, resulting in a high signal-to-noise ratio.
-
Photostability: The dye is more resistant to photobleaching compared to other fluorescent lipid stains, allowing for more robust imaging and analysis.
-
Narrow Emission Spectrum: This characteristic minimizes spectral overlap with other fluorophores, making it ideal for multiplexing experiments where co-localization with other cellular markers is desired.
-
Versatility: It can be used on both live and fixed cells and tissues, offering flexibility in experimental design.[3][4]
-
Ease of Use: The staining protocol is relatively simple and less time-consuming compared to methods like Oil Red O.
Experimental Protocols
Protocol 1: Staining of Neutral Lipids in Skeletal Muscle Cryosections
This protocol details the procedure for staining neutral lipid droplets in frozen sections of skeletal muscle tissue.
Materials:
-
Skeletal muscle tissue, snap-frozen in isopentane (B150273) cooled by liquid nitrogen
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Adhesion microscope slides
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-buffered saline (PBS)
-
This compound™ 493/503 stock solution (1 mg/mL in DMSO)
-
This compound™ 493/503 working solution (e.g., 1-10 µg/mL in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) solution (for nuclear counterstaining, optional)
-
Antifade mounting medium
-
Coverslips
-
Hydrophobic barrier pen
Procedure:
-
Tissue Sectioning:
-
Fixation:
-
Staining:
-
Prepare the this compound™ 493/503 working solution by diluting the stock solution in PBS to a final concentration of 1-10 µg/mL. The optimal concentration may need to be determined empirically.
-
Incubate the sections with the this compound™ 493/503 working solution for 20-30 minutes at room temperature in the dark.[2][6]
-
-
Washing and Counterstaining (Optional):
-
Wash the sections three times with PBS for 5 minutes each to remove unbound dye.[7]
-
If nuclear counterstaining is desired, incubate the sections with DAPI solution for 5 minutes.
-
Wash again with PBS.
-
-
Mounting and Imaging:
-
Carefully remove excess PBS and mount the sections with an antifade mounting medium and a coverslip.
-
Image the stained sections using a fluorescence or confocal microscope with appropriate filter sets for green fluorescence (Excitation/Emission: ~493/503 nm).
-
Protocol 2: Staining of Neutral Lipids in Isolated Single Muscle Fibers
This protocol is adapted for staining lipid droplets in freshly isolated or cultured single muscle fibers.
Materials:
-
Isolated single muscle fibers (e.g., from flexor digitorum brevis)
-
Cell culture medium
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell imaging)
-
Phosphate-buffered saline (PBS)
-
This compound™ 493/503 stock solution (1 mg/mL in DMSO)
-
This compound™ 493/503 working solution (e.g., 1 µg/mL in PBS or culture medium)
-
DAPI solution (optional)
-
Imaging dishes or slides suitable for microscopy
Procedure:
-
Fiber Preparation:
-
Isolate single muscle fibers using established enzymatic digestion and mechanical dissociation techniques.
-
Plate the isolated fibers in imaging dishes with appropriate culture medium.
-
-
Staining (Live Cell Imaging):
-
Prepare the this compound™ 493/503 working solution in culture medium at a final concentration of approximately 1 µg/mL.
-
Replace the culture medium with the staining solution and incubate the fibers for 30 minutes at 37°C in the dark.[4]
-
Gently wash the fibers twice with fresh culture medium.
-
Image the live fibers immediately.
-
-
Staining (Fixed Cell Imaging):
-
Fix the isolated fibers with 4% PFA in PBS for 5-10 minutes at room temperature.[4]
-
Wash the fibers three times with PBS.
-
Prepare the this compound™ 493/503 working solution in PBS at a final concentration of approximately 1 µg/mL.
-
Incubate the fixed fibers with the staining solution for 30 minutes at room temperature in the dark.[4]
-
Wash the fibers three times with PBS.
-
If desired, counterstain with DAPI.
-
Mount and image as described for cryosections.
-
Data Presentation: Quantitative Analysis of Intramyocellular Lipids
This compound™ 493/503 staining allows for the quantitative analysis of various lipid droplet parameters. Images can be analyzed using software such as ImageJ or Fiji to extract meaningful data.[3][6] Below is a representative table summarizing quantifiable metrics often assessed in studies of intramyocellular lipids.
| Parameter | Description | Representative Data (Arbitrary Units) - Type I Fibers | Representative Data (Arbitrary Units) - Type IIb Fibers |
| Lipid Droplet Density | Number of lipid droplets per unit area of the muscle fiber. | High | Low |
| Average Lipid Droplet Size | The average cross-sectional area of individual lipid droplets. | Small to Medium | Variable |
| % Area Occupied by Lipids | The percentage of the total muscle fiber area that is stained by this compound™ 493/503. | Higher | Lower |
| Subcellular Localization | Predominant location of lipid droplets (e.g., subsarcolemmal, intermyofibrillar). | Predominantly intermyofibrillar | Often subsarcolemmal |
Note: The representative data is a generalization based on typical findings in the literature, where oxidative Type I fibers generally exhibit a higher content of smaller, more numerous lipid droplets compared to glycolytic Type IIb fibers.[8][9]
Visualizations
Experimental Workflow
Caption: Workflow for this compound staining and analysis of neutral lipids in skeletal muscle.
Signaling Pathways in Skeletal Muscle Neutral Lipid Metabolism
The regulation of neutral lipid storage and utilization in skeletal muscle is a complex process governed by intricate signaling pathways. Key pathways include insulin signaling, which promotes lipid storage (lipogenesis), and AMPK and PPAR signaling, which stimulate lipid breakdown (lipolysis) and fatty acid oxidation.
Caption: Key signaling pathways regulating lipid metabolism in skeletal muscle.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - this compound™ concentration too high- Inadequate washing- Autoflourescence of the tissue | - Titrate the this compound™ concentration to find the optimal dilution.- Increase the number and duration of washing steps.- Include an unstained control to assess background fluorescence. |
| Weak or No Signal | - this compound™ concentration too low- Photobleaching- Improper storage of the dye | - Increase the concentration of the this compound™ working solution.- Use an antifade mounting medium and minimize exposure to light.- Store the this compound™ stock solution at -20°C, protected from light and moisture. |
| Uneven Staining | - Incomplete penetration of the dye- Air bubbles trapped under the coverslip | - Ensure the entire tissue section is covered with the staining solution.- For thicker sections, consider a slightly longer incubation time.- Be careful when applying the coverslip to avoid trapping air bubbles. |
Conclusion
This compound™ 493/503 is a powerful and versatile tool for the visualization and quantification of neutral lipids in skeletal muscle. Its favorable photophysical properties and straightforward application make it an invaluable reagent for researchers investigating the role of intramyocellular lipids in health and disease. The protocols and information provided herein offer a comprehensive guide for the successful application of this compound™ 493/503 staining in skeletal muscle research.
References
- 1. Role of AMPK in skeletal muscle metabolic regulation and adaptation in relation to exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. 2.5. This compound (493/503) dye [bio-protocol.org]
- 4. Use of this compound (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.2.4. Histological staining [bio-protocol.org]
- 6. Video: Fiber Type and Subcellular-Specific Analysis of Lipid Droplet Content in Skeletal Muscle [jove.com]
- 7. Frontiers | UCHL1 Regulates Lipid and Perilipin 2 Level in Skeletal Muscle [frontiersin.org]
- 8. Fiber Type and Subcellular-Specific Analysis of Lipid Droplet Content in Skeletal Muscle [jove.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Multi-Color Imaging with BODIPY Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boron-dipyrromethene (BODIPY) dyes have become indispensable tools in cellular imaging due to their exceptional photophysical properties.[1][2][3] These fluorophores offer high fluorescence quantum yields, sharp absorption and emission spectra, excellent photostability, and spectral properties that are relatively insensitive to the solvent environment.[1][][5] Their versatility stems from a core structure that can be readily functionalized to tune emission wavelengths across the visible spectrum, from green to near-infrared.[1][] These characteristics make this compound dyes ideal candidates for multi-color imaging experiments, minimizing spectral crosstalk and enabling the simultaneous visualization of multiple cellular targets.[1][][]
This document provides detailed application notes and protocols for performing multi-color imaging using a selection of commercially available this compound dyes.
Key Advantages of this compound Dyes for Multi-Color Imaging
-
High Photostability: this compound dyes are more resistant to photobleaching compared to traditional fluorophores, allowing for longer-term imaging experiments.[1][][]
-
Narrow Emission Spectra: Their sharp emission peaks minimize spectral overlap between different fluorophores, which is crucial for accurate multi-color analysis.[1][][]
-
High Quantum Yields: Many this compound dyes exhibit high fluorescence quantum yields, often approaching 1.0, resulting in bright signals and enhanced detection sensitivity.[1][][8]
-
Tunable Spectral Properties: The this compound core can be chemically modified to create a wide range of dyes with distinct excitation and emission spectra, facilitating the design of multi-color imaging panels.[][][]
-
Environmental Insensitivity: The fluorescence of many this compound dyes is not significantly affected by the polarity or pH of their environment.[1]
Data Presentation: Spectral Properties of Common this compound Dyes
For successful multi-color imaging, it is critical to select a combination of dyes with minimal spectral overlap. The following table summarizes the key spectral properties of a selection of commonly used this compound dyes to aid in experimental design.
| This compound Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Primary Color Channel |
| This compound FL | ~503 | ~512 | ~0.9 - 1.0 | ~80,000 | Green |
| This compound 493/503 | ~493 | ~503 | ~0.9 - 1.0 | ~80,000 | Green |
| This compound R6G | ~528 | ~547 | High | High | Yellow/Orange |
| This compound TMR | ~543 | ~569 | High | High | Orange/Red |
| This compound 581/591 | ~581 | ~591 | High | High | Red |
| This compound TR | ~592 | ~618 | High | High | Red |
| This compound 630/650 | ~630 | ~650 | High | High | Far-Red |
| This compound 650/665 | ~650 | ~665 | High | High | Far-Red/NIR |
Note: Spectral properties can vary slightly depending on the solvent and local environment. Data compiled from multiple sources.[][5]
Experimental Protocols
Protocol 1: General Staining of Live Cells with this compound Dyes
This protocol provides a general guideline for staining live mammalian cells with this compound dyes. Optimization of dye concentration and incubation time may be required for different cell types and specific this compound conjugates.
Materials:
-
Live mammalian cells cultured on glass-bottom dishes or chambered coverglass
-
This compound dye stock solution (e.g., 1 mM in DMSO)
-
Live cell imaging solution (e.g., HBSS or phenol (B47542) red-free medium)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to 70-80% confluency on a suitable imaging vessel.
-
Prepare a fresh working solution of the this compound dye in live cell imaging solution. A final concentration of 100 nM to 1 µM is a good starting point.[][10]
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound dye working solution to the cells.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.[][10]
-
For some applications, especially with lipophilic dyes that can accumulate in membranes, a wash step may not be necessary and can even remove the signal.[11] For other applications, gently wash the cells 2-3 times with pre-warmed live cell imaging solution to remove excess dye and reduce background fluorescence.[]
-
Add fresh, pre-warmed live cell imaging solution to the cells.
-
Proceed with fluorescence microscopy.
Protocol 2: Multi-Color Imaging of Lipid Droplets and Lysosomes in Live Mammalian Cells
This protocol describes the simultaneous staining of lipid droplets and lysosomes using two spectrally distinct this compound dyes.
Materials:
-
Live mammalian cells cultured on glass-bottom dishes
-
This compound 493/503 (for lipid droplets) stock solution (1 mM in DMSO)
-
This compound-C12 red (can be used for fatty acid visualization, often co-localizing with lipid droplets) or a suitable red-emitting lysosomal probe. For this example, we will use a hypothetical red-emitting this compound lysosomal tracker.
-
Live cell imaging solution
-
PBS
Procedure:
-
Culture mammalian cells to the desired confluency.
-
Prepare a working solution containing both this compound 493/503 (final concentration ~1 µM) and the red-emitting this compound lysosomal dye (final concentration as recommended by the manufacturer, typically in the nM range) in live cell imaging solution.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the combined dye working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.[]
-
Gently wash the cells twice with live cell imaging solution.
-
Add fresh live cell imaging solution to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for the green (this compound 493/503) and red channels.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Principle of two-color imaging with spectrally distinct this compound dyes.
Experimental Workflows
Caption: Step-by-step workflow for live-cell multi-color staining.
Considerations for Successful Multi-Color Imaging
-
Spectral Crosstalk: Even with narrow emission spectra, some bleed-through of signal between channels can occur. It is essential to use appropriate emission filters and perform single-color controls to assess the level of crosstalk. For highly overlapping spectra, linear unmixing may be necessary.[12][13]
-
Dye Concentration: Use the lowest possible dye concentration that provides a sufficient signal-to-noise ratio to minimize potential cytotoxicity and artifacts.[10]
-
Phototoxicity: Although this compound dyes are generally photostable, intense or prolonged laser exposure can still induce phototoxicity in live cells. Use the lowest laser power and shortest exposure times necessary for image acquisition.
-
Filter Sets: Ensure that the excitation and emission filters on the microscope are well-matched to the spectral properties of the chosen this compound dyes to maximize signal collection and minimize crosstalk.
-
Sequential vs. Simultaneous Imaging: For dyes with significant excitation crosstalk, sequential imaging (acquiring each channel separately) can be preferable to simultaneous acquisition.
By leveraging the outstanding properties of this compound dyes and following these guidelines, researchers can achieve high-quality, multi-color images to investigate complex biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. pure.psu.edu [pure.psu.edu]
- 10. Conventional this compound Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. publications.mpi-cbg.de [publications.mpi-cbg.de]
Bodipy C11 for detecting lipid peroxidation and oxidative stress.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY™ 581/591 C11 is a fluorescent lipid peroxidation sensor that is widely utilized in life sciences research to investigate oxidative stress. This lipophilic probe readily incorporates into cellular membranes and undergoes a ratiometric fluorescence shift upon oxidation, making it a powerful tool for the quantitative analysis of lipid peroxidation in live cells. In its native, reduced state, this compound™ C11 exhibits red fluorescence. Upon oxidation by lipid peroxyl radicals, its fluorescence shifts to green. This ratiometric capability minimizes variability associated with probe concentration, cell number, and instrument settings, providing a reliable and sensitive method for detecting oxidative damage to lipids.
Lipid peroxidation is a critical process implicated in numerous physiological and pathological conditions, including aging, neurodegenerative diseases, cardiovascular diseases, and cancer. It is a key feature of ferroptosis, an iron-dependent form of regulated cell death. The ability to accurately measure lipid peroxidation is therefore crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.
Mechanism of Action
This compound™ C11 is a fatty acid analog that localizes to cellular membranes. Its fluorescent properties are conferred by the boron-dipyrromethene (this compound™) core. The molecule contains a polyunsaturated butadienyl moiety that is susceptible to oxidation by lipid radicals.
-
Reduced State: In the absence of significant lipid peroxidation, the this compound™ C11 probe remains in its reduced form and emits red fluorescence with an excitation maximum of approximately 581 nm and an emission maximum of around 591 nm.
-
Oxidized State: In the presence of lipid peroxyl radicals, the butadienyl moiety of this compound™ C11 is oxidized. This oxidation event alters the electronic structure of the fluorophore, causing a shift in its fluorescence emission to the green spectrum, with an excitation maximum of about 488 nm and an emission maximum of approximately 510 nm.[1]
The ratio of the green to red fluorescence intensity provides a quantitative measure of the extent of lipid peroxidation within the cell.
Data Presentation
The following tables summarize quantitative data from various studies using this compound™ C11 to assess lipid peroxidation.
| Cell Line | Inducer of Oxidative Stress | Inducer Concentration | Incubation Time | Fold Increase in Green/Red Ratio (or % Positive Cells) | Reference |
| HT-1080 | RSL3 | 300 nM | 2.5 hours | ~91% of cells positive for oxidized this compound C11 | [2] |
| SH-SY5Y | GNPs-a-Syn | 60 mg/mL | Not Specified | ~2-fold increase in oxidized probe | [3] |
| HepG2 | Cumene Hydroperoxide | 200 µM | 2 hours | Significant increase in Green/Red fluorescence ratio | [4] |
| HepG2 | Erastin | 10 µM | 2 hours | Significant increase in Green/Red fluorescence ratio | [4] |
| HT-1080 | Erastin | 10 µM | 6 hours | Significant increase in green fluorescence intensity | [5] |
| Parameter | Recommended Range | Notes |
| This compound™ C11 Concentration | 1 - 10 µM | Optimal concentration should be determined empirically for each cell type. |
| Incubation Time | 30 minutes | Longer incubation times may lead to auto-oxidation of the probe. |
| Excitation (Reduced) | ~581 nm | |
| Emission (Reduced) | ~591 nm | |
| Excitation (Oxidized) | ~488 nm | |
| Emission (Oxidized) | ~510 nm |
Experimental Protocols
Protocol 1: Detection of Lipid Peroxidation in Adherent Cells by Fluorescence Microscopy
Materials:
-
This compound™ 581/591 C11
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Inducer of oxidative stress (e.g., Cumene hydroperoxide, RSL3, Erastin)
-
Fluorescence microscope with appropriate filter sets (e.g., for Texas Red and FITC)
Procedure:
-
Cell Seeding: Seed adherent cells on glass-bottom dishes or chamber slides and culture overnight to allow for attachment.
-
Preparation of this compound™ C11 Stock Solution: Prepare a 10 mM stock solution of this compound™ 581/591 C11 in anhydrous DMSO. Store at -20°C, protected from light.
-
Preparation of Working Solution: On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 1-10 µM in serum-free cell culture medium. The optimal concentration should be determined for each cell line.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound™ C11 working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Induction of Oxidative Stress: After incubation with the probe, wash the cells twice with warm PBS. Add fresh pre-warmed culture medium containing the desired concentration of the oxidative stress inducer. Incubate for the desired period. A positive control with a known inducer is recommended.
-
Imaging: After treatment, wash the cells twice with warm PBS. Add fresh PBS or imaging buffer to the cells. Image the cells immediately using a fluorescence microscope.
-
Capture images using a filter set for the reduced form (red fluorescence; e.g., Ex/Em ~581/591 nm).
-
Capture images using a filter set for the oxidized form (green fluorescence; e.g., Ex/Em ~488/510 nm).
-
-
Image Analysis: Quantify the mean fluorescence intensity of the green and red channels for individual cells or regions of interest. Calculate the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation.
Protocol 2: Quantitative Analysis of Lipid Peroxidation by Flow Cytometry
Materials:
-
This compound™ 581/591 C11
-
Anhydrous DMSO
-
PBS
-
Cell culture medium
-
Inducer of oxidative stress
-
Trypsin-EDTA or other cell dissociation reagent
-
Flow cytometer with blue (~488 nm) and yellow/green (~561 nm) lasers
Procedure:
-
Cell Culture and Treatment: Culture cells in suspension or in plates to the desired density. Treat the cells with the inducer of oxidative stress for the appropriate time.
-
Preparation of this compound™ C11 Working Solution: Prepare a working solution of this compound™ C11 in serum-free medium at a final concentration of 1-10 µM.
-
Cell Staining:
-
For suspension cells, pellet the cells by centrifugation and resuspend in the this compound™ C11 working solution.
-
For adherent cells, remove the medium, wash with PBS, and add the this compound™ C11 working solution.
-
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
Cell Harvesting:
-
For suspension cells, pellet the cells and wash twice with cold PBS.
-
For adherent cells, wash twice with PBS, then detach the cells using Trypsin-EDTA. Neutralize the trypsin and pellet the cells. Wash the cell pellet twice with cold PBS.
-
-
Flow Cytometry Analysis: Resuspend the final cell pellet in cold PBS or flow cytometry buffer. Analyze the cells on a flow cytometer.
-
Detect the red fluorescence of the reduced probe in a channel appropriate for PE or a similar fluorophore (e.g., excited by a 561 nm laser).
-
Detect the green fluorescence of the oxidized probe in a channel appropriate for FITC (e.g., excited by a 488 nm laser).
-
-
Data Analysis: Gate on the live, single-cell population. Determine the geometric mean fluorescence intensity (gMFI) for both the green and red channels. Calculate the ratio of the green gMFI to the red gMFI to quantify lipid peroxidation. Alternatively, the percentage of cells showing a high green fluorescence signal can be determined.[6]
Visualizations
Signaling Pathway: 12/15-Lipoxygenase (15-LOX) Mediated Lipid Peroxidation
Caption: 15-LOX pathway in lipid peroxidation and this compound C11 detection.
Experimental Workflow: Cell-Based Assay for Lipid Peroxidation
References
Application Notes and Protocols for Measuring Intracellular Viscosity Using Bodipy-Based Rotors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bodipy-based molecular rotors for the quantitative measurement of microviscosity within living cells. This technique offers a powerful tool for investigating cellular processes, diagnosing diseases, and evaluating the effects of therapeutic agents.
Introduction to this compound-Based Molecular Rotors
This compound (boron-dipyrromethene) dyes are a class of fluorescent probes widely used in cellular imaging due to their high photostability, sharp emission peaks, and tunable spectral properties.[1] When functionalized with a rotating group, these dyes can act as "molecular rotors," whose fluorescence properties are sensitive to the viscosity of their immediate microenvironment.[2][3] This sensitivity arises from the competition between radiative (fluorescence) and non-radiative decay pathways of the excited state.[4][5]
In a low-viscosity environment, the rotor component of the molecule undergoes rapid intramolecular rotation, providing a non-radiative pathway for the excited state to return to the ground state. This process quenches the fluorescence, resulting in a low fluorescence quantum yield and a short fluorescence lifetime.[1][4] Conversely, in a high-viscosity environment, this intramolecular rotation is hindered.[6] This restriction closes the non-radiative decay channel, forcing the molecule to relax through the emission of a photon. Consequently, the fluorescence quantum yield and lifetime increase significantly.[4][6]
This relationship between viscosity and fluorescence lifetime or intensity forms the basis for quantitative viscosity mapping within live cells using techniques such as Fluorescence Lifetime Imaging Microscopy (FLIM) and ratiometric fluorescence imaging.[2][7]
Mechanism of Action
The viscosity-sensing mechanism of this compound-based molecular rotors is rooted in their photophysical properties. The core principle involves the viscosity-dependent modulation of non-radiative decay rates.
Caption: Mechanism of this compound-based viscosity sensing in low and high viscosity environments.
Applications in Cellular Research
This compound-based molecular rotors have been successfully employed to measure viscosity in various subcellular compartments and to study dynamic cellular processes.
-
Organelle-Specific Viscosity: By incorporating targeting moieties, these probes can be directed to specific organelles such as mitochondria, lysosomes, and lipid droplets, revealing viscosity differences between these compartments.[7][8][9]
-
Disease Diagnosis: Abnormal changes in intracellular viscosity are associated with various diseases, including cancer and neurodegenerative disorders.[1][7] this compound rotors can be used to detect these changes, offering potential as diagnostic tools.
-
Drug Discovery: The efficacy of certain drugs can alter the viscosity of cellular microenvironments. These probes can be used to screen for such effects and to understand the mechanisms of drug action.
-
Cellular Processes: Viscosity plays a crucial role in diffusion-limited processes like protein folding, signal transduction, and molecular transport.[5] this compound rotors allow for the investigation of these fundamental biological phenomena.
Quantitative Data Summary
The following tables summarize representative viscosity values obtained in various cell lines and organelles using this compound-based molecular rotors.
Table 1: Intracellular Viscosity in Different Cell Lines
| Cell Line | Organelle/Region | Viscosity (cP) | Reference |
| SK-OV-3 (Human ovarian cancer) | Intracellular puncta | 140 ± 40 | [7][8] |
| SK-OV-3 (Human ovarian cancer) | Lipid Droplets | 160 ± 20 | [10] |
| HeLa (Human cervical cancer) | Punctate distribution | ~100 times higher than water | [4] |
| SMMC7721 (Human hepatoma) | Mitochondria (immobilized probe) | 95 | [7] |
| SMMC7721 (Human hepatoma) | Mitochondria (free probe) | 63 | [7] |
| MCF-7 (Human breast cancer) | Lipid Droplets | Varies with conditions | [10] |
Table 2: Viscosity-Dependent Fluorescence Lifetime of this compound Probes
| This compound Probe | Viscosity Range (cP) | Fluorescence Lifetime Range (ns) | Reference |
| This compound-C12 | 0.6 - 950 | 0.3 - 3.4 | [4] |
| BTV | Methanol-Glycerol System | Linear relationship | [9] |
| This compound 3 | 28 - 950 | 0.7 ± 0.05 - 3.8 ± 0.1 | [8] |
| BDP-NO2 | 0.5 - 50,000 | Drastically expanded range | [11][12] |
Experimental Protocols
Probe Preparation and Storage
-
Stock Solution: Prepare a stock solution of the this compound-based rotor at a concentration of 1-5 mM in a suitable solvent such as methanol (B129727) or DMSO.[4][13]
-
Storage: Store the stock solution at -20°C, protected from light, to prevent degradation.[14] Avoid repeated freeze-thaw cycles.
In Vitro Calibration
A calibration curve is essential to convert fluorescence lifetime or intensity ratios into absolute viscosity values. This is typically performed using a series of solvents with known viscosities, such as methanol-glycerol or toluene-castor oil mixtures.[4][13]
Caption: Workflow for generating a viscosity calibration curve for a this compound-based rotor.
Protocol:
-
Prepare a series of solvent mixtures with varying compositions (e.g., 0% to 95% glycerol (B35011) in methanol).
-
Measure the viscosity of each mixture using a viscometer at a controlled temperature.[13]
-
Add the this compound rotor stock solution to each viscosity standard to a final concentration of approximately 1-10 µM.
-
Acquire fluorescence lifetime data for each sample using a FLIM system or fluorescence intensity data for ratiometric measurements.
-
Plot the logarithm of the average fluorescence lifetime (log τ) or the logarithm of the fluorescence intensity ratio against the logarithm of the viscosity (log η).
-
Fit the data to a straight line according to the Förster-Hoffmann equation: log(τ) = C + x * log(η), where C is a constant and x is the slope.[4] This plot serves as the calibration curve.
Cell Staining and Imaging
Materials:
-
Cultured cells (adherent or suspension)
-
This compound rotor stock solution
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Fluorescence microscope equipped for FLIM or ratiometric imaging
Protocol for Adherent Cells:
-
Cell Culture: Culture cells on glass-bottom dishes or coverslips suitable for microscopy until they reach 70-80% confluency.[]
-
Staining Solution Preparation: Dilute the this compound rotor stock solution in serum-free medium or PBS to a final working concentration of 0.1-2 µM.[] The optimal concentration should be determined empirically for each cell line and probe.
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]
-
Washing: After incubation, remove the staining solution and wash the cells 2-3 times with warm PBS or serum-free medium to remove excess probe and reduce background fluorescence.[]
-
Imaging: Immediately proceed with imaging using a fluorescence microscope. For live-cell imaging, maintain the cells in an appropriate imaging buffer at 37°C.
Protocol for Suspension Cells:
-
Cell Preparation: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and wash the cells with PBS. Resuspend the cells in serum-free medium or PBS at an appropriate density.
-
Staining: Add the prepared staining solution to the cell suspension and incubate as described for adherent cells.
-
Washing: Pellet the cells by centrifugation, remove the staining solution, and wash the cell pellet with PBS.
-
Resuspension and Imaging: Resuspend the cells in a suitable imaging buffer and transfer to an appropriate imaging chamber for microscopy.
Data Acquisition and Analysis
Fluorescence Lifetime Imaging Microscopy (FLIM):
-
Acquisition: Acquire FLIM data using a time-correlated single-photon counting (TCSPC) system.[9]
-
Data Fitting: Fit the fluorescence decay curve for each pixel in the image to a mono- or bi-exponential decay model to determine the fluorescence lifetime.[4]
-
Viscosity Mapping: Convert the fluorescence lifetime of each pixel into a viscosity value using the previously generated calibration curve. This will create a quantitative viscosity map of the cell.[10]
Ratiometric Imaging:
-
Acquisition: Acquire images at the two emission wavelengths of the ratiometric probe.
-
Ratio Calculation: Calculate the ratio of the fluorescence intensities at the two wavelengths for each pixel.
-
Viscosity Mapping: Convert the intensity ratio of each pixel into a viscosity value using the corresponding calibration curve.
Logical Relationships in Data Interpretation
When interpreting the results, it is crucial to consider the relationships between the experimental observations and the underlying cellular biophysics.
Caption: Logical flow for interpreting viscosity measurements in a cellular context.
Troubleshooting and Considerations
-
Probe Aggregation: Some this compound rotors may aggregate in aqueous environments, leading to artifacts in the fluorescence signal.[13] It is important to work with appropriate probe concentrations and to verify the monomeric state of the dye.
-
Environmental Sensitivity: Be aware that some this compound rotors may also be sensitive to other environmental factors such as polarity and temperature.[2][13] These factors should be controlled or accounted for during experiments.
-
Phototoxicity: As with any fluorescence imaging technique, minimize light exposure to reduce phototoxicity and photobleaching.
-
Probe Localization: Co-localization with organelle-specific markers is recommended to confirm the subcellular distribution of the this compound rotor.[16]
By following these detailed protocols and considerations, researchers can effectively utilize this compound-based molecular rotors to gain valuable insights into the biophysical properties of the intracellular environment.
References
- 1. Lipid droplet specific this compound based rotors with viscosity sensitivity to distinguish normal and cancer cells: impact of molecular conformation - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02405B [pubs.rsc.org]
- 2. Exploring viscosity, polarity and temperature sensitivity of this compound-based molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pr.ibs.re.kr [pr.ibs.re.kr]
- 4. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection [frontiersin.org]
- 8. Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exploring this compound-Based Sensor for Imaging of Intracellular Microviscosity in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.vu.lt [web.vu.lt]
- 12. researchgate.net [researchgate.net]
- 13. Exploring viscosity, polarity and temperature sensitivity of this compound-based molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP03571C [pubs.rsc.org]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 16. A homodimeric this compound rotor as a fluorescent viscosity sensor for membrane-mimicking and cellular environments - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP04260C [pubs.rsc.org]
Illuminating Cellular Redox Landscapes: Real-time Imaging of Biothiols in Living Cells with Bodipy Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, the delicate balance of redox homeostasis is paramount. Biothiols, a class of sulfur-containing compounds including glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy), are central players in maintaining this equilibrium. Dysregulation of biothiol concentrations is implicated in a multitude of pathological conditions, ranging from neurodegenerative diseases to cancer. Consequently, the ability to monitor these molecules in real-time within their native cellular environment is of utmost importance for both fundamental research and therapeutic development.
This document provides a comprehensive guide to the application of Bodipy-based fluorescent probes for the real-time imaging of biothiols in living cells. This compound (boron-dipyrromethene) dyes have emerged as a powerful class of fluorophores for biological imaging due to their exceptional photophysical properties, including high molar extinction coefficients, high fluorescence quantum yields, sharp emission peaks, and good photostability. These characteristics, combined with versatile chemical structures that can be tailored for specific reactivity, make this compound probes ideal tools for sensitive and selective detection of biothiols.
Principles of this compound-Based Biothiol Detection
The design of this compound probes for biothiol detection typically relies on a reaction-based sensing mechanism. A "trigger" moiety, which is reactive towards the thiol group of biothiols, is conjugated to the this compound core. This trigger group often quenches the fluorescence of the this compound dye. Upon reaction with a biothiol, the trigger is cleaved or undergoes a structural change, leading to a restoration or shift in the fluorescence signal. Common reaction mechanisms include:
-
Michael Addition: The thiol group of the biothiol adds to an electron-deficient double bond on the probe. This reaction is often fast and reversible, allowing for the real-time tracking of biothiol dynamics.[1][2][3]
-
Nucleophilic Aromatic Substitution (SNAr): A leaving group on the this compound core is displaced by the nucleophilic thiol. This mechanism can be tuned to achieve high selectivity for specific biothiols.[4][5]
-
Thiolysis of Disulfide or Ether Bonds: The probe contains a disulfide or a specific ether bond that can be cleaved by biothiols, releasing the fluorescent this compound core.[6][7]
The choice of the reaction mechanism and the specific design of the probe determine its selectivity towards different biothiols (e.g., GSH vs. Cys/Hcy) and its response characteristics (e.g., turn-on, ratiometric).
Quantitative Data of Selected this compound Probes for Biothiols
The following table summarizes the key quantitative parameters of several representative this compound probes for the detection of various biothiols. This allows for a direct comparison of their performance characteristics.
| Probe Name/Type | Target Biothiol(s) | Detection Mechanism | Limit of Detection (LOD) | Response Time | Emission Shift (nm) | Reference |
| BOD-JQ (α-formyl-BODIPY) | GSH, Cys, Hcy | Michael Addition | Not specified | t1/2 = 16 ms | 592 to 544 (Ratiometric) | [1][2][3] |
| BDP-S | Cysteine (Cys) | Not specified | 11.2 nM | 10 min | Turn-on | [8] |
| BH (asymmetric this compound) | Hydrogen Sulfide (B99878) (H₂S) | Sequential Nucleophilic Substitution | Not specified | Not specified | Ratiometric | [9] |
| BDP-1 (sulfonyl aza-BODIPY) | Cysteine (Cys) | Nucleophilic Aromatic Substitution | 5.23 µM | Not specified | Near-infrared enhancement | [10] |
| Probe with 4-amino-3-(methylamino)-phenol | Glutathione (GSH) & Nitric Oxide (NO) | SNAr substitution (for GSH) | Not specified | Not specified | Red-shifted emission (for GSH) | [4][5] |
| BDP-DM | Cysteine (Cys) | Not specified | Not specified | Not specified | Not specified | [11] |
| NBD-ether-BODIPY | Hydrogen Sulfide (H₂S) | Thiolysis of NBD ether | 2.6 µM | Not specified | Turn-on | [6] |
| BDP-680 | Hydrogen Sulfide (H₂S) | Michael Addition | 0.5 µM (1 µM in 10% FBS) | Not specified | Near-infrared "off-on" | [12] |
| ASeBD (8-arylselenium this compound) | GSH and Cys/Hcy | Not specified | Not specified | Rapid | Dual-channel discrimination | [13] |
Experimental Protocols
This section provides detailed protocols for the use of this compound probes in living cells. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Cell Culture and Seeding
-
Cell Line Selection: Choose a cell line appropriate for your research question. Commonly used cell lines for imaging studies include HeLa, A549, and MCF-7.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: For imaging experiments, seed the cells onto glass-bottom dishes or chamber slides. The seeding density should be optimized to achieve 60-80% confluency at the time of the experiment. Allow the cells to adhere and grow for at least 24 hours before the experiment.
Probe Preparation and Loading
-
Probe Stock Solution: Prepare a stock solution of the this compound probe (typically 1-10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed serum-free cell culture medium or an appropriate buffer (e.g., PBS or HBSS). The optimal concentration should be determined experimentally to maximize the signal-to-noise ratio while minimizing cytotoxicity.
-
Probe Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for the recommended time (typically 15-60 minutes) in the cell culture incubator. The incubation time should be optimized for each probe and cell type.
-
Live-Cell Imaging
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any excess, non-internalized probe.
-
Imaging Medium: Add fresh, pre-warmed imaging medium to the cells. For long-term imaging, use a CO₂-independent medium or a stage-top incubator to maintain physiological conditions (37°C, 5% CO₂).[14][15]
-
Microscopy:
-
Use a fluorescence microscope (confocal, spinning disk, or widefield) equipped with appropriate filter sets for the specific this compound probe.
-
Set the excitation and emission wavelengths according to the probe's spectral characteristics.
-
Minimize light exposure to reduce phototoxicity and photobleaching by using the lowest possible excitation intensity and exposure time that provides a good signal.[14][15][16]
-
Acquire images at different time points to monitor the real-time dynamics of biothiols.
-
Data Analysis
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process and analyze the acquired images.
-
Quantification:
-
For "turn-on" probes, quantify the mean fluorescence intensity in the cells or specific subcellular regions.
-
For ratiometric probes, calculate the ratio of the fluorescence intensities from the two emission channels. This provides a more quantitative and robust measurement that is less affected by variations in probe concentration or excitation intensity.[1]
-
To quantify intracellular biothiol concentrations, a calibration curve can be generated by treating cells with known concentrations of the target biothiol.[3]
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in using this compound probes for biothiol imaging, the following diagrams are provided.
References
- 1. This compound based realtime, reversible and targeted fluorescent probes for biothiol imaging in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound based realtime, reversible and targeted fluorescent probes for biothiol imaging in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. A dual-response this compound-based fluorescent probe for the discrimination of glutathione from cystein and homocystein - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A molecular design towards sulfonyl aza-BODIPY based NIR fluorescent and colorimetric probe for selective cysteine detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. A near-infrared this compound-based fluorescent probe for the detection of hydrogen sulfide in fetal bovine serum and living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. An 8-arylselenium this compound fluorescent probe for rapid and sensitive discrimination of biothiols in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. ibidi.com [ibidi.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
BODIPY Conjugates for Super-Resolution Microscopy (SMLM): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing BODIPY (boron-dipyrromethene) dye conjugates in Single-Molecule Localization Microscopy (SMLM). This compound dyes offer a versatile platform for super-resolution imaging due to their bright fluorescence, photostability, and tunable photophysical properties. This guide covers the principles of their application in SMLM, quantitative performance metrics, detailed experimental procedures, and troubleshooting.
Introduction to this compound Dyes in SMLM
Single-Molecule Localization Microscopy (SMLM) techniques, such as STORM (Stochastic Optical Reconstruction Microscopy), PALM (Photoactivated Localization Microscopy), and PAINT (Point Accumulation for Imaging in Nanoscale Topography), bypass the diffraction limit of light to achieve resolutions on the order of 10-20 nm.[1][2] A key requirement for SMLM is the use of fluorophores that can be individually controlled, switching between a fluorescent "on" state and a dark "off" state.[3][4]
Conventional this compound conjugates, widely used in standard fluorescence microscopy, have been successfully repurposed for SMLM.[3][5] Their application in SMLM is primarily based on the transient formation of red-shifted ground-state dimers (DII states) through bimolecular interactions.[3][5] These dimeric states are sparse and short-lived, allowing for the temporal separation and precise localization of individual molecules.[3] Additionally, photoactivatable this compound derivatives have been developed for PALM applications.[6][7]
Advantages of this compound Conjugates for SMLM:
-
Versatility: A wide range of commercially available this compound conjugates allows for the labeling of various cellular structures and biomolecules.[3]
-
Live-Cell Imaging: The photoswitching mechanism of conventional this compound dyes does not typically require harsh imaging buffers, making them well-suited for live-cell SMLM.[3][8]
-
High Photon Output: this compound dyes are known for their high fluorescence quantum yields, resulting in bright single-molecule signals and high localization precision.[1]
-
Photostability: The monomeric form of conventional this compound dyes is largely unaffected by the excitation of the dimeric state, providing a long-lasting source of single-molecule signals.[3]
Quantitative Performance of this compound Conjugates
The performance of a fluorophore in SMLM is determined by several key photophysical parameters. The following table summarizes available quantitative data for various this compound conjugates.
| This compound Conjugate | Excitation (nm) | Emission (nm) | Photon Count (per "on" event) | Duty Cycle (%) | On-Time (ms) | Localization Precision (nm) | Notes |
| This compound FL | 488 | 512 | ~756 | 1.8 x 10⁻² | - | ~3.4 | Data from in vitro studies.[4] |
| This compound (493/503) | 493 | 503 | - | - | - | - | Used for imaging lipid droplets.[3][5] |
| This compound-C12 (Green) | 488 (monomer) / 561 (dimer) | 515 (monomer) / >580 (dimer) | Higher than mEos2 | - | ~40% of molecules appear for ≥2 frames at 20 Hz | ~26 (theoretical) | Suitable for live-cell imaging of fatty acids.[1][3] |
| This compound-C12 (Red) | 561 (monomer) / 640 (dimer) | ~580 (monomer) / >660 (dimer) | High photon yield reported | - | - | - | Enables two-color SMLM with green this compound conjugates.[9] |
| This compound-TMR alkyne | ~544 | ~570 | - | - | - | - | Used for single-molecule diffusion mapping.[10] |
| This compound 564/570 | 561 | 570 | ~790 | - | - | - | Used for live-cell imaging of lysosomes (LysoTracker Red).[8] |
| This compound TR | 561 | ~617 | ~790 | - | - | - | Used for live-cell imaging of the endoplasmic reticulum (ER-Tracker Red).[8] |
| This compound 630/650 | 625 | 640 | - | - | - | - | Far-red emitting dye.[11][12] |
Note: Quantitative data for SMLM can vary significantly depending on the experimental setup, imaging buffer, and cellular environment. The values presented here should be considered as a general guide.
Signaling Pathways and Experimental Workflows
Photoswitching Mechanism of Conventional this compound Dyes
The photoswitching of conventional this compound dyes in SMLM is based on the dynamic equilibrium between the monomeric and a transient dimeric state.
Caption: Photoswitching of conventional this compound dyes via transient dimer formation.
General SMLM Experimental Workflow
The following diagram outlines the key steps involved in a typical SMLM experiment using this compound conjugates.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Conventional this compound Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking [jove.com]
- 6. mdpi.com [mdpi.com]
- 7. Photoactivatable BODIPYs for Live-Cell PALM | NSF Public Access Repository [par.nsf.gov]
- 8. Live cell single molecule localization imaging – dSTORM.- Oxford Instruments [andor.oxinst.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. abpbio.com [abpbio.com]
- 12. This compound 630/650 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
Troubleshooting & Optimization
How to reduce background fluorescence in Bodipy staining.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in BODIPY staining experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific signals and compromise the quality of imaging data. This guide addresses common causes and provides solutions to mitigate this issue.
dot
Caption: Troubleshooting workflow for high background fluorescence.
Issue 1: Dye Concentration is Too High
Question: My entire sample is fluorescent, not just the structures of interest. Could the this compound concentration be the problem?
Answer: Yes, excessive dye concentration is a common cause of high background fluorescence.[][] When the concentration is too high, the dye can bind non-specifically to various cellular components or remain unbound in the background.
Solution:
-
Optimize Dye Concentration: The recommended working concentration for most this compound dyes is between 0.5 and 2 µM.[][] It is advisable to perform a concentration gradient to determine the optimal concentration for your specific cell type and experimental conditions.
-
Freshly Prepare Dye Solutions: Always use freshly prepared dye solutions to avoid aggregation, which can contribute to background fluorescence.[]
Issue 2: Insufficient Washing
Question: I'm observing a general haze of fluorescence in my images. How can I improve my washing steps?
Answer: Inadequate washing can leave behind unbound dye, leading to a high background signal.[][][3]
Solution:
-
Increase Wash Steps: Wash the cells or tissues 2-3 times with a suitable buffer, such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), after staining.[][]
-
Increase Wash Duration: Gently agitate the sample during each wash step for a few minutes to improve the removal of unbound dye.
-
Use Appropriate Buffers: PBS and HBSS are generally recommended for washing.[] For live-cell imaging, ensure the buffer is isotonic and at the correct pH to maintain cell health.
Issue 3: Autofluorescence
Question: My unstained control samples are also showing fluorescence. What could be causing this?
Answer: This is likely due to autofluorescence, where endogenous cellular components, such as NADH and flavins, fluoresce.[4][5] Fixatives like glutaraldehyde (B144438) can also induce autofluorescence.[4]
Solution:
-
Image an Unstained Control: Always include an unstained control to assess the level of autofluorescence in your sample.[4]
-
Choose Longer Wavelength Dyes: Autofluorescence is more prominent at shorter wavelengths (blue and green channels).[4] If possible, use a this compound derivative that excites and emits at longer wavelengths (red or far-red).
-
Use a Quenching Agent: Commercially available autofluorescence quenching kits can be used to reduce the background signal.
-
Optimize Fixation: If using fixatives, opt for high-quality, methanol-free formaldehyde (B43269) and ensure it is freshly prepared.[4][6] Thoroughly wash the sample after fixation to remove any residual fixative.[][]
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound staining?
A1: The optimal incubation time can vary depending on the cell type and experimental conditions. For live-cell staining, a shorter duration of 15-30 minutes is typically recommended to minimize cytotoxicity.[][] For fixed cells, the staining time can be slightly extended to 20-60 minutes to ensure complete labeling.[][] It is always best to optimize the incubation time for your specific application.
Q2: Can I use this compound dyes on fixed cells?
A2: Yes, this compound dyes can be used on both live and fixed cells.[][] For fixed cells, a mild fixation with 2-4% paraformaldehyde for 10-15 minutes is recommended to preserve the integrity of lipid droplets.[] It is crucial to wash the cells thoroughly with PBS after fixation to remove any residual fixative.[][]
Q3: How should I store my this compound dye stock solution?
A3: this compound dyes are susceptible to photobleaching and degradation.[] Stock solutions should be stored at -20°C, protected from light and moisture.[6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: My this compound signal is weak. What can I do?
A4: A weak signal can be caused by several factors:
-
Insufficient Dye Concentration: Try increasing the this compound concentration within the recommended range (0.5-2 µM).[]
-
Short Incubation Time: Extend the staining duration to allow for better labeling.[]
-
Poor Cell Health: Ensure your cells are healthy and not overly confluent before staining.[]
-
Photobleaching: Minimize exposure to excitation light during imaging. Use an anti-fade mounting medium for fixed samples.[][4]
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| This compound 493/503 Concentration | 0.5 µM | 1 µM | 5 µM | Optimal signal-to-noise ratio typically between 0.5-2 µM.[][] Higher concentrations can lead to increased background. |
| Incubation Time (Live Cells) | 10 min | 20 min | 40 min | 15-30 minutes is generally sufficient.[][] Longer times may increase cytotoxicity and background. |
| Incubation Time (Fixed Cells) | 15 min | 30 min | 60 min | 20-60 minutes is recommended for thorough labeling.[] |
| Number of PBS Washes | 1 | 2 | 3-4 | Increasing the number of washes effectively reduces background fluorescence from unbound dye.[] |
| Fixative | 4% PFA (methanol-free) | 4% PFA (with methanol) | 10% Formalin | Methanol-free PFA is preferred as methanol (B129727) can extract lipids.[6] Formalin can cause autofluorescence. |
Experimental Protocols
Optimized Protocol for this compound Staining of Lipid Droplets in Fixed Cells
This protocol is designed to minimize background fluorescence when staining lipid droplets with this compound 493/503 in cultured mammalian cells.
dot
Caption: Optimized this compound staining protocol for fixed cells.
Materials:
-
Cultured cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA), methanol-free, in PBS
-
This compound 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Anti-fade mounting medium
-
Microscope slides
Procedure:
-
Cell Culture: Culture cells to the desired confluency on sterile coverslips in a multi-well plate.
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add enough 4% PFA to cover the cells and incubate for 15 minutes at room temperature.
-
-
Washing after Fixation:
-
Aspirate the PFA.
-
Wash the cells three times with PBS for 5 minutes each with gentle agitation.
-
-
Staining:
-
Prepare a 1 µM working solution of this compound 493/503 in PBS from the stock solution. Vortex well.
-
Add the staining solution to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing after Staining:
-
Aspirate the staining solution.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Carefully remove the coverslip from the well and gently wick away excess PBS with a laboratory wipe.
-
Place a drop of anti-fade mounting medium on a clean microscope slide.
-
Invert the coverslip onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish if desired.
-
-
Imaging:
-
Image the samples immediately using a fluorescence microscope with appropriate filter sets for this compound 493/503 (Excitation/Emission: ~493/503 nm).
-
Minimize exposure to the excitation light to prevent photobleaching.[]
-
References
Troubleshooting weak or uneven Bodipy staining signals.
Welcome to the technical support center for BODIPY staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments and achieve optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of weak or no this compound staining signal?
A1: Weak or no signal is a frequent issue that can stem from several factors:
-
Insufficient Dye Concentration: The concentration of the this compound dye may be too low for the specific cell type or sample.[]
-
Short Incubation Time: The staining duration might not be long enough for the dye to effectively label the target structures.[]
-
Poor Cell Health: Unhealthy or stressed cells may exhibit altered lipid metabolism, leading to reduced lipid droplet formation and consequently, a weaker signal.[]
-
Photobleaching: Exposure to high-intensity light during imaging or prolonged exposure can cause the fluorescent signal to fade.[][]
-
Improper Dye Storage: this compound dyes can degrade if not stored correctly, away from light and at the recommended temperature, leading to a loss of fluorescence.[][][3]
-
Quenching: At high concentrations, this compound dyes can aggregate, leading to self-quenching of the fluorescent signal.[][5][][7] Interactions with certain molecules in the cellular environment can also quench fluorescence.[][]
Q2: Why is my this compound staining uneven or patchy?
A2: Uneven staining is commonly caused by:
-
Incomplete Dye Dissolution: If the this compound dye is not fully dissolved in the solvent (e.g., DMSO) before being added to the aqueous buffer, it can form aggregates that lead to patchy staining.[]
-
Dye Aggregation: High dye concentrations can cause aggregation, resulting in non-specific binding and uneven signal distribution.[][]
-
Uneven Sample Processing: Inconsistent handling of the sample during incubation, such as inadequate mixing, can lead to an uneven distribution of the dye.[]
-
Cell Confluency: Over-confluent cells may have reduced access to the staining solution, resulting in inconsistent labeling.[]
Q3: How can I reduce high background fluorescence in my this compound staining?
A3: High background can obscure the specific signal and complicate analysis. To reduce it:
-
Optimize Dye Concentration: Using an excessively high concentration of this compound is a common cause of high background. It's crucial to titrate the dye to find the optimal concentration for your specific application.[][]
-
Thorough Washing: Insufficient washing after the staining step can leave unbound dye in the background. Increase the number and duration of washing steps with a suitable buffer like PBS.[][]
-
Use High-Purity Dye: Ensure you are using a high-quality this compound dye, as impurities can contribute to non-specific staining.
-
Check for Autofluorescence: Some cell types or tissues exhibit natural fluorescence (autofluorescence). This can be checked by examining an unstained sample under the microscope.[9]
Q4: Can I use this compound dyes on fixed cells? What is the recommended fixation method?
A4: Yes, this compound dyes can be used on both live and fixed cells.[10][11] For fixed cells, a mild fixation protocol is recommended to preserve the integrity of lipid droplets.[] Using 2-4% paraformaldehyde (PFA) for 10-15 minutes at room temperature is a common and effective method.[][] It is important to note that some detergents used for permeabilization can disrupt lipid droplets, so their use should be carefully considered and optimized.[12]
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
This guide provides a systematic approach to diagnosing and resolving weak or absent this compound staining signals.
Issue 2: Uneven or Patchy Staining
This guide addresses the common problem of non-uniform staining, which can affect the accuracy of quantification.
Data Presentation: Recommended Staining Parameters
The optimal conditions for this compound staining can vary depending on the sample type. The following table summarizes recommended starting concentrations and incubation times.
| Sample Type | Recommended Concentration (µM) | Recommended Incubation Time (minutes) |
| Live Cells / Cell Cultures | 0.1 - 2 µM[] | 15 - 30 minutes[] |
| Fixed Cells | 0.5 - 5 µM[] | 20 - 60 minutes[] |
| Tissue Sections | 1 - 10 µM[] | Varies (requires optimization) |
| Cryptococcus neoformans (yeast) | 2 µM[13] | 5 minutes[13] |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific cell line and experimental setup.
Experimental Protocols
Standard Protocol for this compound Staining of Live Cells
-
Cell Preparation: Culture cells to a confluency of 70-80% in a suitable culture vessel.[]
-
Prepare Staining Solution:
-
Prepare a stock solution of this compound dye (e.g., 1-10 mM) in high-quality, anhydrous DMSO.[11] Store at -20°C, protected from light.[3]
-
On the day of the experiment, dilute the stock solution to the desired final working concentration (e.g., 1 µM) in a serum-free medium or PBS. Vortex thoroughly to ensure the dye is fully dispersed.[][11]
-
-
Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells 2-3 times with PBS to remove any residual serum.[]
-
Add the prepared this compound working solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.[]
-
-
Washing:
-
Remove the staining solution.
-
Gently wash the cells 2-3 times with PBS to remove any unbound dye and reduce background fluorescence.[]
-
-
Imaging:
-
Add fresh PBS or imaging medium to the cells.
-
Image immediately using a fluorescence microscope with the appropriate filter set (e.g., for this compound 493/503, excitation/emission ~493/503 nm).[11] Minimize light exposure to prevent photobleaching.[]
-
Protocol for this compound Staining of Fixed Cells
-
Cell Preparation: Culture cells on coverslips to the desired confluency.
-
Fixation:
-
Remove the culture medium and wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[]
-
-
Washing:
-
Wash the cells 2-3 times with PBS to remove the fixative completely.[]
-
-
Staining:
-
Prepare the this compound working solution (e.g., 1-5 µM) in PBS.
-
Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature in the dark.[]
-
-
Washing:
-
Remove the staining solution and wash the cells 2-3 times with PBS.[]
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium. An anti-fade mounting medium is recommended to preserve the signal.[]
-
Image using a fluorescence microscope.
-
Signaling Pathways and Experimental Workflows
Mechanism of this compound Staining and Fluorescence Quenching
This compound dyes are lipophilic and readily partition into the neutral lipid core of intracellular lipid droplets.[] However, their fluorescence can be compromised by quenching mechanisms.
References
- 3. medchemexpress.com [medchemexpress.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 7. Synthesis of this compound@MOFs as Hybrid Materials for Emerging Applications: A Review | MDPI [mdpi.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Use of this compound (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. [Flow Cytometry Optimization of Three Different this compound Molecules for Staining Lipid Droplets of Cryptococcus neoformans] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bodipy Dyes in Aqueous Solutions
Welcome to the technical support center for Bodipy dyes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting this compound dye aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound dye precipitating or forming aggregates in my aqueous buffer?
A1: The majority of commercially available this compound dyes are inherently hydrophobic due to their planar, π-conjugated structure.[1][2] When introduced into a polar, aqueous environment, these hydrophobic molecules tend to associate with each other to minimize their contact with water, leading to the formation of aggregates and eventual precipitation.[3][4] This process is primarily driven by π-π stacking and hydrophobic interactions between the dye molecules.[3][5]
Q2: What are the consequences of this compound dye aggregation in my experiments?
A2: this compound dye aggregation can have several detrimental effects on your experiments:
-
Fluorescence Quenching: Aggregation often leads to a significant decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ).[1][5] This can result in a weak or undetectable signal.
-
Inaccurate Quantification: The non-uniform distribution of aggregated dye can lead to unreliable and non-reproducible quantitative measurements.
-
Artifacts in Imaging: Aggregates can appear as bright, punctate spots in fluorescence microscopy, which can be mistaken for genuine biological structures or lead to high background noise.[]
-
Reduced Bioavailability: In cellular experiments, aggregated dye may not effectively cross cell membranes or bind to its intended target.
Q3: How can I improve the solubility of my this compound dye in an aqueous solution?
A3: There are several strategies to improve the solubility and prevent aggregation of this compound dyes in aqueous solutions:
-
Use of Co-solvents: For preparing working solutions, it is crucial to first dissolve the this compound dye in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.[][] This stock solution can then be diluted into your aqueous buffer. It is recommended to keep the final concentration of the organic solvent below 0.1% to minimize cytotoxicity.[]
-
Chemical Modification: If you are synthesizing your own probes, you can incorporate hydrophilic functional groups into the this compound core structure. Common modifications include the addition of sulfonate groups, carboxylic acid groups, quaternary ammonium (B1175870) salts, or polyethylene (B3416737) glycol (PEG) chains.[8]
-
Use of Additives: Incorporating surfactants or cyclodextrins into your aqueous buffer can help to encapsulate the hydrophobic this compound dye, preventing aggregation.[][10]
Q4: What is the difference between H-aggregates and J-aggregates?
A4: H-aggregates and J-aggregates are two different types of molecular arrangements that this compound dyes can form:
-
H-aggregates (Hypsochromic): In H-aggregates, the dye molecules are arranged in a face-to-face (sandwich-like) orientation. This arrangement typically leads to a blue-shift (hypsochromic shift) in the absorption spectrum and is often associated with fluorescence quenching.[11]
-
J-aggregates (Bathochromic): In J-aggregates, the dye molecules are arranged in a head-to-tail fashion. This can result in a red-shift (bathochromic shift) in the absorption spectrum and, in some cases, can lead to enhanced fluorescence or aggregation-induced emission (AIE).[11][12]
Troubleshooting Guide
Problem 1: My this compound dye solution is cloudy and/or I see visible precipitates.
| Possible Cause | Solution |
| Poor initial dissolution | Ensure the this compound dye is completely dissolved in an appropriate organic solvent (e.g., DMSO, ethanol) to make a stock solution before diluting it into your aqueous buffer.[4][] |
| High dye concentration | Reduce the final concentration of the this compound dye in your working solution. Perform a concentration titration to find the optimal concentration for your application.[] |
| Inadequate mixing | When diluting the stock solution into the aqueous buffer, vortex or shake the solution vigorously to ensure rapid and uniform dispersion.[4] |
| Low temperature | Avoid placing your aqueous this compound dye solutions on ice, as this can promote aggregation.[4] |
Problem 2: I am observing a very weak or no fluorescence signal.
| Possible Cause | Solution |
| Aggregation-caused quenching (ACQ) | This is a common issue with hydrophobic this compound dyes in aqueous media.[1] Follow the strategies outlined in the FAQs to prevent aggregation, such as using co-solvents, optimizing the dye concentration, or adding solubilizing agents like surfactants or cyclodextrins.[] |
| Incorrect filter sets | Ensure that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for the specific this compound dye you are using. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium if you are performing fluorescence microscopy on fixed samples. |
Problem 3: My fluorescence microscopy images show bright, punctate spots and high background.
| Possible Cause | Solution |
| Dye aggregation | The bright spots are likely aggregates of the this compound dye.[] Prepare a fresh working solution of the dye, ensuring complete dissolution of the stock solution and vigorous mixing upon dilution. Consider reducing the dye concentration or using a solubilizing agent. |
| Non-specific binding | Non-specific binding of the dye to cellular components or the coverslip can contribute to high background.[] Increase the number of washing steps after staining to remove unbound dye.[] Adding a blocking agent like bovine serum albumin (BSA) to your buffer can also help reduce non-specific adsorption.[] |
Data Presentation
Table 1: Photophysical Properties of Selected Water-Soluble this compound Dyes
This table summarizes the absorption and emission maxima, and fluorescence quantum yields (Φ) of various this compound dyes with hydrophilic modifications in aqueous solutions.
| Dye | Modification | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| 1 | 2,6-disulfonate | Water | - | - | 0.85 | [8] |
| 23 | oligo-ethyleneglycol chains | PBS | - | - | 0.68 | [8] |
| 16-18 | Phosphonate groups | Water | - | 509-667 | 0.23-0.61 | [8] |
| A | Branched oligo(ethylene glycol) methyl ether | PBS (pH 7.4) | 499 | - | 0.042 | [13] |
| F | Ortho-substituent of branched oligo(ethylene glycol) methyl ether | PBS | 501 | 511 | 0.312 | [14] |
| G | Monostyryl and branched oligo(ethylene glycol) methyl ether | PBS | 577 | 598 | 0.212 | [14] |
| H | Distyryl and branched oligo(ethylene glycol) methyl ether | PBS | 660 | 676 | 0.013 | [14] |
Note: "-" indicates data not specified in the source.
Table 2: Comparison of a this compound Dye in Organic vs. Aqueous Solution
This table illustrates the effect of solvent polarity on the photophysical properties of a this compound dye, highlighting the impact of aggregation in an aqueous environment.
| Dye | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | State | Reference |
| A | Methylene Chloride | - | - | 0.68 | Monomeric | [13] |
| A | Ethanol | - | - | 0.61 | Monomeric | [13] |
| A | PBS (pH 7.4) | 499 | - | 0.042 | Aggregated | [13] |
Note: "-" indicates data not specified in the source.
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Working Solution
This protocol describes a general method for preparing a dilute working solution of a hydrophobic this compound dye for applications such as cell staining.
Materials:
-
Hydrophobic this compound dye
-
High-quality, anhydrous DMSO or ethanol
-
Aqueous buffer (e.g., PBS, HBSS)
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution: Dissolve the this compound dye in DMSO or ethanol to a concentration of 1-10 mM.[4] Ensure the dye is completely dissolved. This stock solution can typically be stored at -20°C, protected from light.
-
Prepare the Working Solution: Dilute the stock solution into your aqueous buffer to the desired final concentration (typically in the range of 0.1-10 µM).[][15]
-
Vigorous Mixing: Immediately after adding the stock solution to the buffer, vortex the solution vigorously for at least 30 seconds to ensure rapid and uniform dispersion of the dye molecules.[4]
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of aggregation over time.[4]
Protocol 2: Using Surfactants to Prevent this compound Aggregation
This protocol provides a general guideline for using surfactants to improve the solubility of this compound dyes in aqueous solutions.
Materials:
-
This compound dye stock solution (as prepared in Protocol 1)
-
Surfactant (e.g., Tween 20, Triton X-100, SDS)
-
Aqueous buffer
Procedure:
-
Prepare a Surfactant-Containing Buffer: Prepare your aqueous buffer containing the chosen surfactant at a concentration above its critical micelle concentration (CMC). The CMC is the concentration at which surfactant molecules begin to form micelles.
-
Prepare the this compound Working Solution: Dilute the this compound stock solution directly into the surfactant-containing buffer.
-
Vigorous Mixing: Vortex the solution thoroughly to ensure the this compound dye is encapsulated within the surfactant micelles.
-
Incubation (Optional): A short incubation period at room temperature may facilitate the encapsulation process.
Protocol 3: Using Cyclodextrins to Enhance this compound Solubility
This protocol outlines a general method for using cyclodextrins to form inclusion complexes with this compound dyes, thereby preventing aggregation.
Materials:
-
This compound dye
-
β-cyclodextrin or a chemically modified cyclodextrin (B1172386)
-
Aqueous buffer
Procedure:
-
Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer. The concentration will depend on the specific cyclodextrin and this compound dye being used.
-
Add this compound Dye: The this compound dye can be added from a concentrated stock solution in an organic solvent, or in some cases, the solid dye can be added directly to the cyclodextrin solution.
-
Complex Formation: Stir or sonicate the mixture for a period of time to facilitate the formation of the inclusion complex between the this compound dye and the cyclodextrin. The duration and temperature will vary depending on the specific components.[10]
-
Filtration (Optional): If solid dye was added directly, it may be necessary to filter the solution to remove any undissolved material.
Visualizations
Caption: Mechanism of this compound aggregation and fluorescence quenching.
Caption: Troubleshooting workflow for this compound dye aggregation.
Caption: Action of surfactants and cyclodextrins on this compound dyes.
References
- 1. [PDF] Spectroscopic differentiation between monomeric and aggregated forms of this compound dyes: Effect of 1,1-dichloroethane. | Semantic Scholar [semanticscholar.org]
- 2. addi.ehu.es [addi.ehu.es]
- 3. This compound-Based Fluorescent Surfactant for Cell Membrane Imaging and Photodynamic Therapy [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 8. Water-soluble this compound and aza-BODIPY dyes: synthetic progress and applications [journal.hep.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of this compound J-aggregates with absorption maxima beyond 1200 nm for biophotonics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Water-soluble Neutral this compound Dyes with Controllable Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. file.medchemexpress.com [file.medchemexpress.com]
How to overcome Bodipy fluorescence quenching.
Welcome to the technical support center for BODIPY fluorescent dyes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common issues related to this compound fluorescence quenching.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound fluorescence quenching?
A1: this compound fluorescence quenching, the reduction of fluorescence intensity, can occur through several mechanisms:
-
Aggregation-Caused Quenching (ACQ): Due to their planar and π-conjugated structure, this compound molecules have a strong tendency to stack together (form aggregates), especially at high concentrations or in aqueous solutions. This π-π stacking creates non-radiative decay pathways, leading to significant fluorescence quenching.[1][2][3]
-
Photoinduced Electron Transfer (PET): If the this compound core is substituted with electron-donating or electron-withdrawing groups, photoinduced electron transfer can occur between the substituent and the excited dye. This process provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence.[]
-
Solvent Effects: The polarity of the solvent can influence the fluorescence quantum yield of this compound dyes. While generally less sensitive to solvent polarity than other dyes, significant quenching can be observed in highly polar or protic solvents for certain this compound derivatives.[5][6]
-
Collisional Quenching: Collisions between the excited this compound molecule and other molecules in the solution (quenchers) can lead to non-radiative energy transfer and a decrease in fluorescence.[]
-
Energy Transfer: Förster Resonance Energy Transfer (FRET) or Dexter energy transfer can occur if an acceptor molecule is in close proximity to the this compound dye, leading to quenching of the this compound fluorescence.[]
-
Heavy Atom Effect: The presence of heavy atoms (e.g., bromine, iodine) in the this compound structure can promote intersystem crossing to the triplet state, which reduces the fluorescence quantum yield.[7]
Q2: How can I prevent aggregation-caused quenching (ACQ) of my this compound dye?
A2: Several strategies can be employed to mitigate ACQ:
-
Introduce Bulky Substituents: Attaching sterically bulky groups to the this compound core, particularly at the meso-position (position 8), can physically hinder π-π stacking between dye molecules.[][]
-
Control Dye Concentration: Working at lower concentrations can reduce the likelihood of aggregation.[][]
-
Optimize Solvent Conditions: Using less polar solvents or adding surfactants can help to keep the dye molecules solvated and dispersed.[]
-
Incorporate into a Matrix: Encapsulating the this compound dye within a rigid matrix, such as a metal-organic framework (MOF), can physically isolate the molecules and prevent aggregation.[1]
-
Aggregation-Induced Emission (AIE) Design: By modifying the this compound structure to have a twisted or propeller-like shape, intramolecular motions that cause quenching in solution can be restricted upon aggregation, leading to enhanced fluorescence in the aggregated state.[3]
Q3: My this compound conjugate's fluorescence is quenched after labeling a protein. What could be the cause and how can I fix it?
A3: Quenching upon protein conjugation is a common issue and can be attributed to several factors:
-
High Degree of Labeling: Attaching too many this compound molecules to a single protein can lead to self-quenching due to the close proximity of the dyes.[11] To address this, optimize the dye-to-protein ratio during the conjugation reaction.
-
Local Environment Effects: The microenvironment around the dye on the protein surface can be quenching. For example, proximity to quenching amino acid residues like tryptophan or electron-rich/poor groups can induce PET.
-
Aggregation of Labeled Proteins: The labeled proteins themselves might aggregate, bringing the attached this compound dyes into close contact and causing quenching. To mitigate this, ensure proper folding and solubility of the conjugated protein. Using hydrophilic linkers or water-soluble this compound derivatives can also help.[]
Q4: How does the choice of solvent affect this compound fluorescence, and how can I select the optimal solvent?
A4: While this compound dyes are known for their relative insensitivity to solvent polarity compared to other fluorophores, the solvent can still have a significant impact on fluorescence quantum yield.[5][11] Generally, many this compound derivatives exhibit higher fluorescence in nonpolar solvents and reduced fluorescence in polar, protic solvents.[5]
To find the optimal solvent, a solvent screening experiment is recommended. This involves dissolving the this compound dye in a range of solvents with varying polarities and measuring the fluorescence quantum yield in each.
Troubleshooting Guides
Problem: Low or no fluorescence signal from my this compound dye in solution.
| Possible Cause | Troubleshooting Step |
| Aggregation | 1. Dilute the sample to a lower concentration. 2. Try a different, less polar solvent. 3. Add a small amount of surfactant (e.g., Tween 20) to aid in solubilization. |
| Solvent Quenching | 1. Test the fluorescence in a range of solvents with varying polarities (see Data Presentation section). 2. If working in an aqueous buffer, try adding a co-solvent like DMSO or ethanol. |
| Photobleaching | 1. Reduce the intensity and duration of excitation light exposure. 2. Use an antifade reagent in your mounting medium for microscopy.[12] 3. Ensure your filter sets are optimized for the specific this compound dye to maximize signal collection with lower excitation power.[12] |
| Presence of Quenchers | 1. Ensure the solvent and any additives are of high purity and free from quenching impurities. 2. If possible, remove potential quenching species from the sample. |
Problem: My synthesized this compound derivative has a very low fluorescence quantum yield.
| Possible Cause | Troubleshooting Step |
| Undesired PET | 1. If the structure contains electron-donating or -withdrawing groups, consider modifying the design to increase the distance between these groups and the this compound core. |
| Lack of Structural Rigidity | 1. Redesign the molecule to incorporate features that increase rigidity, such as fused rings or bridged structures, to reduce non-radiative decay through molecular vibrations.[] |
| Heavy Atom Effect | 1. If the synthesis involved heavy atoms (e.g., from reagents), ensure they are completely removed during purification. 2. If heavy atoms are part of the desired structure for other reasons (e.g., as photosensitizers), be aware that lower fluorescence is an expected outcome.[7] |
Data Presentation
Table 1: Effect of Solvent Polarity on the Fluorescence Quantum Yield (ΦF) of a meso-aryl this compound Derivative.
| Solvent | Polarity Index | Fluorescence Quantum Yield (ΦF) |
| Toluene | 2.4 | 0.98[13] |
| Dichloromethane (B109758) | 3.1 | 0.93[13] |
| Methanol | 5.1 | - |
Note: Data is for 2,6-dichloro-1,3,5,7-tetramethyl-8-(2,4,6-triphenylphenyl)-BODIPY. The trend of decreasing fluorescence with increasing polarity is often observed for many this compound derivatives.
Table 2: Influence of Substituents on the Fluorescence Quantum Yield (ΦF) of this compound Dyes.
| Substituent at 2,6-positions | Solvent | Fluorescence Quantum Yield (ΦF) |
| -H | Dichloromethane | - |
| -Cl | Dichloromethane | 0.93[13] |
| -I | Dichloromethane | <0.1 |
Note: The heavy atom effect of iodine significantly quenches fluorescence compared to the unsubstituted or chlorine-substituted analogue.
Experimental Protocols
Protocol 1: Synthesis of a meso-Aryl this compound with Bulky Substituents to Prevent Aggregation
This protocol describes a general one-pot synthesis of a meso-aryl this compound, which can be adapted to introduce bulky aryl groups.
Materials:
-
Appropriate aromatic aldehyde (e.g., 2,4,6-trimethylbenzaldehyde (B22134) for a bulky mesityl group)
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Triethylamine (TEA)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the aromatic aldehyde (1 mmol) and 2,4-dimethylpyrrole (2 mmol) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of TFA (e.g., 2-3 drops) and stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the dipyrromethane intermediate by TLC.
-
Once the reaction is complete, add a solution of DDQ (1 mmol) in anhydrous DCM and stir for an additional 30 minutes. The solution should turn a deep color.
-
Cool the reaction mixture in an ice bath and add TEA (5 mmol) to neutralize the acid.
-
Slowly add BF3·OEt2 (5 mmol) and allow the reaction to stir at room temperature for at least 4 hours or overnight.
-
Quench the reaction by adding water. Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired meso-aryl this compound.
Protocol 2: Solvent Screening for Optimizing this compound Fluorescence
Materials:
-
Your this compound dye of interest
-
A selection of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, chloroform (B151607), dichloromethane, ethyl acetate, acetone, acetonitrile, ethanol, methanol, water)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of your this compound dye in a solvent in which it is highly soluble (e.g., chloroform or DCM).
-
For each solvent to be tested, prepare a dilute solution of the this compound dye with an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Measure the absorption spectrum of each solution to determine the absorption maximum (λabs).
-
Measure the fluorescence emission spectrum of each solution, exciting at the λabs.
-
Calculate the relative fluorescence quantum yield for each solvent using a known standard (e.g., fluorescein (B123965) in 0.1 M NaOH with ΦF = 0.95). The quantum yield can be calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.
-
Compare the quantum yields across the different solvents to identify the optimal solvent for your application.
Mandatory Visualizations
Caption: Workflow for synthesizing a bulky this compound dye and subsequent solvent screening to optimize fluorescence.
Caption: Energy level diagram illustrating fluorescence and common quenching pathways for this compound dyes.
Caption: A troubleshooting flowchart for diagnosing and resolving low this compound fluorescence signals.
References
- 1. mdpi.com [mdpi.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Recent Progress of this compound Dyes With Aggregation-Induced Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aspu.edu.sy [aspu.edu.sy]
- 7. Photochemical Properties and Stability of this compound Dyes [mdpi.com]
- 11. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. "Synthesis and investigation of BODIPYs with restricted meso -8-aryl ro" by Guanyu Zhang, Maodie Wang et al. [repository.lsu.edu]
Optimizing BODIPY Concentration for Live-Cell Imaging: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing BODIPY dyes for live-cell imaging, achieving optimal staining is critical for generating high-quality, reproducible data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound dyes in live-cell imaging?
A1: The optimal concentration for this compound dyes can vary depending on the specific dye, cell type, and target organelle. However, a general starting range for live-cell staining is between 0.1 to 2 µM.[] For particularly sensitive applications or cell lines, concentrations as low as 25-100 nM have been used successfully, especially in super-resolution microscopy.[2] It is always recommended to perform a concentration titration to determine the lowest effective concentration that provides a strong signal with minimal background.
Q2: How can I reduce high background fluorescence in my this compound-stained live cells?
A2: High background fluorescence is a common issue that can obscure the signal from your target.[][] To mitigate this, consider the following:
-
Optimize Dye Concentration: As a first step, lower the this compound concentration. Excess dye can lead to non-specific binding and increased background.[]
-
Thorough Washing: Ensure gentle but thorough washing of the cells with a suitable buffer like PBS or HBSS after incubation with the dye to remove any unbound fluorophores.[][]
-
Use Serum-Free Medium: For the staining step, consider using a serum-free medium, as serum components can sometimes contribute to background fluorescence.[4]
-
Check Solvent Concentration: If using a solvent like DMSO to prepare your stock solution, ensure the final concentration in the cell culture medium is low (typically <0.1%) to avoid cytotoxic effects that can lead to increased background.[]
Q3: My this compound signal is weak. How can I improve it?
A3: A weak fluorescent signal can be due to several factors. Here are some troubleshooting steps:
-
Increase Dye Concentration: You may be using a concentration that is too low for your specific cell type or experimental conditions. Try incrementally increasing the concentration within the recommended range.[]
-
Optimize Incubation Time: The incubation time can affect staining efficiency. For live cells, a typical incubation period is 15-30 minutes at 37°C.[][5] You may need to optimize this for your particular experiment.
-
Cell Health: Ensure your cells are healthy and within their optimal confluency range (typically 70-80%). Unhealthy or stressed cells may not take up the dye efficiently.[][]
-
Fresh Dye Solution: Always use a freshly prepared dye solution, as this compound dyes can degrade over time, leading to reduced fluorescence.[]
Q4: What is photobleaching, and how can I minimize it during live-cell imaging with this compound dyes?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, resulting in a fading signal.[6] this compound dyes, while generally more photostable than some other fluorophores, can still be susceptible to this, especially during long-term imaging.[5][7][8] To minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.[][9]
-
Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.[]
-
Use Antifade Reagents: While more common for fixed cells, some live-cell imaging media contain components that can help reduce phototoxicity and photobleaching.
-
Image Less Frequently: For time-lapse experiments, increase the interval between image acquisitions if possible.
Q5: I'm observing punctate staining or aggregates in my cells. What could be the cause?
A5: The formation of aggregates or punctate staining can be due to the hydrophobic nature of some this compound dyes, leading to aggregation in aqueous environments.[10][11][12] This can result in bright, non-specific spots within the cell. To address this:
-
Proper Dye Solubilization: Ensure the this compound stock solution is fully dissolved in a suitable solvent like high-quality, anhydrous DMSO or ethanol (B145695) before diluting it into your aqueous imaging medium.[][13]
-
Vortexing/Sonication: When preparing the final working solution, vigorous mixing, vortexing, or brief sonication of the diluted dye in the buffer or media can help to create a more uniform dispersion and prevent aggregation.[13]
-
Use a Carrier Protein: For some hydrophobic this compound derivatives, pre-incubating the dye with a carrier protein like defatted bovine serum albumin (BSA) can improve its solubility and delivery into cells.[14]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the optimization of this compound concentration for live-cell imaging.
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End [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Problem; Problem -> WeakSignal [label="Weak Signal"]; Problem -> HighBackground [label="High Background"]; Problem -> Photobleaching [label="Fading Signal"]; Problem -> Aggregation [label="Aggregates"];
WeakSignal -> Sol_Weak1; Sol_Weak1 -> Sol_Weak2; Sol_Weak2 -> Sol_Weak3; Sol_Weak3 -> Sol_Weak4; Sol_Weak4 -> End;
HighBackground -> Sol_Back1; Sol_Back1 -> Sol_Back2; Sol_Back2 -> Sol_Back3; Sol_Back3 -> End;
Photobleaching -> Sol_Photo1; Sol_Photo1 -> Sol_Photo2; Sol_Photo2 -> Sol_Photo3; Sol_Photo3 -> End;
Aggregation -> Sol_Agg1; Sol_Agg1 -> Sol_Agg2; Sol_Agg2 -> Sol_Agg3; Sol_Agg3 -> End; } A troubleshooting workflow for common issues in this compound live-cell imaging.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative parameters for optimizing this compound staining in live cells.
Table 1: Recommended this compound Concentrations for Live-Cell Imaging
| Cell Type/Application | This compound Variant | Recommended Concentration Range | Reference |
| General Cell Culture | Various | 0.1 - 2 µM | [] |
| Super-Resolution Microscopy | This compound-C12, this compound (493/503) | 25 - 100 nM | [2] |
| Fixed Cells | Various | 0.5 - 5 µM | [] |
| Tissue Sections | Various | 1 - 10 µM | [] |
| Lipid Droplet Staining | This compound 493/503 | 1 - 3 µM | [] |
| Fatty Acid Trafficking | This compound-FL C12 | 2 - 10 µM | [14] |
Table 2: Typical Incubation Parameters for Live-Cell Staining
| Parameter | Recommended Value | Notes | Reference |
| Incubation Time | 15 - 30 minutes | Can be optimized based on cell type and dye. | [][5] |
| Incubation Temperature | 37°C | Standard for maintaining cell health. | [5] |
Experimental Protocols
Protocol 1: General Live-Cell Staining with this compound 493/503
This protocol provides a general workflow for staining lipid droplets in live cultured cells with this compound 493/503.
-
Cell Preparation: Culture cells on a suitable imaging dish or plate until they reach 70-80% confluency.[]
-
Prepare Staining Solution:
-
Prepare a stock solution of this compound 493/503 (e.g., 1 mg/mL or ~3.8 mM) in high-quality, anhydrous DMSO.[13][15] Store desiccated and protected from light at -20°C.[4][13]
-
On the day of the experiment, dilute the stock solution in a serum-free medium or PBS to the desired final working concentration (e.g., 1-2 µM).[4][5] It is crucial to vortex the diluted solution vigorously to ensure the hydrophobic dye is evenly dispersed.[13]
-
-
Cell Staining:
-
Washing:
-
Aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove excess dye.[]
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (a low-fluorescence medium like Fluorobrite is recommended) to the cells.[14]
-
Proceed with imaging immediately using a fluorescence microscope with appropriate filter sets for this compound 493/503 (Excitation/Emission: ~493/503 nm).[4][5] Use the lowest possible excitation light intensity and exposure time to minimize photobleaching.[]
-
// Nodes Start [label="Start:\nCulture Cells to\n70-80% Confluency", fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareDye [label="Prepare Fresh this compound\nWorking Solution\n(e.g., 1-2 µM)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash1 [label="Wash Cells with\nPre-warmed PBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate with Dye\n(15-30 min, 37°C,\n in the dark)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash2 [label="Wash Cells 2-3x\nwith PBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddMedia [label="Add Pre-warmed\nImaging Medium", fillcolor="#34A853", fontcolor="#FFFFFF"]; Image [label="Image Immediately", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> PrepareDye; PrepareDye -> Wash1; Wash1 -> Incubate; Incubate -> Wash2; Wash2 -> AddMedia; AddMedia -> Image; Image -> End; } A general workflow for live-cell staining with this compound dyes.
References
- 2. Conventional this compound Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. This compound-based dye for no-wash live-cell staining and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thermofisher.com [thermofisher.com]
- 14. Real-Time Tracking of this compound-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid droplet visualisation in cultured cells using this compound 493/503 stain [protocols.io]
Strategies to improve the photostability of Bodipy dyes during imaging.
Welcome to the technical support center for BODIPY dyes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to photostability during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my this compound signal fading during imaging?
Photobleaching is the irreversible photochemical destruction of a fluorophore, which leads to the loss of its ability to fluoresce. When a this compound dye is exposed to excitation light, it can transition into a reactive triplet state. In this state, the dye can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen. These highly reactive ROS can then chemically attack and degrade the dye molecule, causing the fluorescent signal to fade over time.[1]
Q2: How can I distinguish between signal loss from photobleaching and other experimental issues?
Signal loss due to photobleaching typically appears as a gradual decrease in fluorescence intensity during continuous exposure to excitation light. If the signal is weak or absent from the very beginning of the experiment, the problem is more likely related to issues such as low labeling efficiency, the use of incorrect filter sets, or low expression levels of the target molecule. A simple way to confirm photobleaching is to move to a fresh, un-imaged field of view on your sample. If this new area is initially bright and then fades upon illumination, photobleaching is the primary cause of signal loss.
Q3: Are there more photostable green-emitting alternatives to standard this compound FL?
Yes. While this compound FL is known to be significantly more photostable than older dyes like fluorescein (B123965) (FITC), other dyes have been specifically engineered for superior photostability.[1] For example, Alexa Fluor 488 is renowned for its exceptional resistance to photobleaching and is often considered a benchmark for photostable green fluorophores.[1] The choice of dye should be based on the specific demands of your experiment, particularly the need for prolonged or high-intensity imaging.
Q4: Can the choice of antifade reagent affect the photostability of this compound dyes?
Yes, the effectiveness of antifade reagents can be dye-dependent. While many commercial antifade mountants like ProLong™ Gold and VECTASHIELD® are widely used, some evidence suggests that formulations containing p-phenylenediamine (B122844) (PPD) may not be optimal for preserving this compound fluorescence.[1] It is always recommended to empirically test a few different antifade reagents to find the best one for your specific this compound conjugate and experimental conditions.
Q5: I am performing live-cell imaging. What are my options for reducing photobleaching?
Standard antifade mounting media used for fixed samples are toxic to live cells. For live-cell experiments, you must use specialized reagents. Options include:
-
Commercial Live-Cell Antifade Reagents: Products like ProLong™ Live Antifade Reagent use enzymatic systems to mitigate photobleaching and are compatible with a wide range of dyes.[1]
-
Oxygen Scavenging Systems: For demanding applications like single-molecule imaging, an oxygen scavenging system can dramatically improve dye stability.[1][2][3] These systems, often composed of enzymes like glucose oxidase and catalase (GODCAT) or protocatechuate-3,4-dioxygenase (PCD), work by removing dissolved molecular oxygen from the imaging medium, thereby preventing the formation of damaging ROS.[2][3][4]
-
Antioxidants: Additives like Trolox, a vitamin E analog, or n-propyl gallate (nPG) can be added to the imaging medium to help quench ROS and reduce photobleaching.[3][5]
Troubleshooting Guide: Rapid Signal Loss
If you are experiencing rapid fading of your this compound signal, follow these steps to diagnose and resolve the issue.
Caption: Troubleshooting workflow for diagnosing and mitigating this compound photobleaching.
Strategies to Enhance Photostability
Improving the photostability of this compound dyes involves a multi-faceted approach combining optimization of imaging conditions, use of protective chemical environments, and selection of robust dye structures.
Optimization of Imaging Parameters
The simplest and most direct way to reduce photobleaching is to minimize the total dose of photons delivered to the sample.[1]
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density (ND) filters can be used to attenuate the light source.[1]
-
Minimize Exposure Time: Use the shortest possible camera exposure time that still yields a quality image. Modern sensitive cameras can often produce excellent images with very brief exposures.[1]
-
Limit Illumination Duration: Avoid unnecessarily long time-lapse acquisitions. Only illuminate the sample when actively acquiring an image. Use features on modern microscopes that synchronize the light source with the camera shutter to prevent sample illumination during camera readout ("illumination overhead").[6]
Chemical Environment and Antifade Reagents
The chemical microenvironment of the dye plays a critical role in its photostability. Antifade reagents are compounds that reduce photobleaching, typically by scavenging for ROS.[1]
Caption: Mechanism of this compound photobleaching and the protective role of antifade agents.
For Fixed Samples:
-
Commercial Mountants: Products like ProLong™ Gold and VECTASHIELD® are effective for a wide range of fluorophores.
-
DIY Antifade Media: A common recipe involves adding antioxidants like n-propyl gallate (nPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) to a glycerol (B35011)/PBS mounting solution.
For Live-Cell Imaging:
-
Oxygen Scavenging Systems (OSS): These enzymatic systems are highly effective. The protocatechuate-3,4-dioxygenase (PCD) system, in particular, has been shown to improve the initial lifetimes of various fluorophores, including Alexa Fluor 488, and can achieve lower dissolved oxygen concentrations than the more traditional glucose oxidase/catalase (GODCAT) system.[2][3]
-
Antioxidants: Adding antioxidants like ascorbic acid or n-propyl gallate can further enhance dye stability in the presence of an OSS.[3][5]
Chemical Modification of the this compound Core
The intrinsic photostability of the this compound dye can be tuned through chemical synthesis.
-
Steric Hindrance: Introducing bulky or sterically demanding substituents at key positions on the this compound core can physically shield the chromophore from attack by ROS, thereby improving photostability.
-
Halogenation: Adding heavy atoms like iodine or bromine to the this compound core (e.g., at positions 2 and 6) can alter the photophysical properties.[7][8] While this strategy is often used to increase intersystem crossing and singlet oxygen generation for applications in photodynamic therapy (PDT), it typically quenches fluorescence and may not be ideal for standard imaging.[8][9] However, some studies have shown that certain halogenated BODIPYs can exhibit high photostability.[10]
-
Extending π-Conjugation: Modifying the core to extend the π-conjugated system can shift the dye's spectral properties to longer wavelengths and can also influence photostability.
Data Presentation: Quantitative Photostability Comparison
Photostability can be quantified by measuring the time it takes for the fluorescence intensity to decrease to half of its initial value (half-life, t½) or by calculating a time constant from an exponential decay fit. The following tables summarize available quantitative data for comparing common fluorophores and the effectiveness of stabilization methods.
Table 1: Comparison of Apparent Photobleaching Time Constants
This table compares the photostability of this compound FL with other common green-emitting dyes under similar single-molecule imaging conditions. A longer time constant indicates higher photostability.
| Fluorophore | Apparent Photobleaching Time Constant (s) |
| Fluorescein | 1.4 ± 0.1 |
| This compound FL | 21.3 ± 0.6 |
| Alexa Fluor 488 | 15.1 ± 0.2 |
| CF488 | 17.8 ± 0.4 |
| (Data sourced from Zanetti-Domingues et al., PLOS ONE, 2013, under single-molecule imaging conditions with 491 nm laser excitation.)[11] |
Table 2: Effect of Oxygen Scavenging & Redox Systems on this compound FL Lifetime
This table illustrates the dramatic improvement in photostability for single this compound-FL molecules when using an oxygen scavenging system combined with reducing/oxidizing agents (ROXS).
| Imaging Condition | Measured Lifetime Before Photobleaching | Fold Improvement |
| Standard Buffer (Buffer T) | ~20 ms | 1x |
| ROXS System | 500 ms | ~25x |
| (Data adapted from Cordes et al., J. Phys. Chem. B, 2009, for single this compound-FL molecules.)[12] |
Experimental Protocols
Protocol 1: Assessing Photostability via Time-Lapse Imaging
This protocol provides a method to quantify and compare the photostability of your this compound-labeled sample under your specific experimental conditions.
-
Sample Preparation: Prepare your slide with this compound-labeled cells (fixed or live) as you would for your actual experiment. If using an antifade reagent, ensure it is applied correctly.
-
Locate Region of Interest (ROI): Place the slide on the microscope. Find a representative field of view with clearly labeled structures.
-
Set Imaging Parameters: Adjust the microscope settings (laser power, exposure time, camera gain) to the exact values you intend to use for your experiment. These settings must remain constant throughout the measurement.
-
Acquire Time-Lapse Series: Begin a time-lapse acquisition, capturing images of the same ROI at regular intervals (e.g., every 5 seconds) for an extended period (e.g., 5-10 minutes, or until the signal is significantly faded).
-
Data Analysis:
-
Open the image series in an analysis software (e.g., ImageJ/Fiji).
-
Define an ROI around a well-labeled structure and another ROI in a background area.
-
Measure the mean fluorescence intensity within the signal ROI and the background ROI for each time point (frame).
-
Calculate the background-corrected intensity for each time point: Corrected Intensity = Mean Signal Intensity - Mean Background Intensity.
-
Normalize the corrected intensity at each time point to the initial intensity (at t=0): Normalized Intensity = Corrected Intensity(t) / Corrected Intensity(t=0).
-
-
Plot and Compare: Plot the normalized intensity against time. A slower decay curve indicates higher photostability. You can fit an exponential decay curve to the data to calculate the photobleaching half-life (t½) for quantitative comparison between different conditions or dyes.
Protocol 2: Preparation of a DIY n-Propyl Gallate (nPG) Antifade Mounting Medium
This recipe provides a simple, cost-effective antifade solution for fixed-cell imaging.
Materials:
-
n-propyl gallate (nPG) (e.g., Sigma P3130)
-
Glycerol (ACS grade)
-
10X Phosphate-Buffered Saline (PBS) stock solution
-
Deionized water
Procedure:
-
Prepare 1X PBS: Dilute your 10X PBS stock to a 1X working solution with deionized water.
-
Prepare Glycerol/PBS Mixture: In a conical tube, thoroughly mix 9 parts glycerol with 1 part 10X PBS. For example, mix 9 ml of glycerol with 1 ml of 10X PBS. This will result in a 90% glycerol solution in 1X PBS.
-
Add nPG: Add nPG to the glycerol/PBS mixture to a final concentration of 2% (w/v). For the 10 ml mixture from the previous step, this would be 0.2 g of nPG.
-
Dissolve: Vortex the solution vigorously and incubate at 37°C, mixing periodically, until the nPG is completely dissolved. This may take some time.
-
Store: Aliquot the final solution into microcentrifuge tubes and store at -20°C, protected from light. The solution is stable for several months. Before use, thaw an aliquot and allow it to reach room temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Comparative photostability studies of this compound and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Photochemical Properties and Stability of this compound Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Derivatives as Triplet Photosensitizers and the Related Intersystem Crossing Mechanisms [frontiersin.org]
- 10. Highly efficient and photostable photosensitizer based on this compound chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Summary of dye characteristics. - figshare - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
Bodipy staining artifacts and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with BODIPY staining.
Troubleshooting Guide
This compound dyes are versatile fluorescent probes widely used for labeling lipids, membranes, and other cellular components.[][2] However, like any experimental technique, achieving optimal staining can be challenging. This guide addresses common artifacts and provides solutions to ensure high-quality, reproducible results.
Common this compound Staining Artifacts and Solutions
| Artifact | Potential Causes | Recommended Solutions |
| High Background / Nonspecific Staining | - Excessive dye concentration: Leads to oversaturation and nonspecific binding.[] - Insufficient washing: Fails to remove unbound dye.[] - Dye aggregation: Hydrophobic this compound dyes can aggregate in aqueous solutions, leading to fluorescent precipitates.[][4] - Presence of serum lipids: Residual serum in the culture medium can be stained.[5] - Improper fixation: Some fixatives can increase background fluorescence.[4] | - Optimize dye concentration: Test a range of concentrations (e.g., 0.1–5 µM).[] - Increase washing steps: Wash cells 2-3 times with PBS or an appropriate buffer after staining.[] - Proper dye preparation: Ensure complete dissolution of the this compound stock in DMSO or ethanol (B145695) before diluting in aqueous buffer. Vortex immediately before use.[][4] - Wash cells before staining: Rinse with PBS to remove any residual culture medium and serum.[5] - Use appropriate fixative: 4% paraformaldehyde is commonly recommended. Avoid methanol-based fixatives which can extract lipids.[][5] |
| Weak or No Signal | - Insufficient dye concentration: The concentration is too low to produce a detectable signal.[][] - Short incubation time: The dye has not had enough time to penetrate the sample and bind to the target.[] - Photobleaching: Excessive exposure to excitation light can destroy the fluorophore.[][7] - Incorrect filter sets: The microscope filters do not match the excitation and emission spectra of the this compound dye.[7] - Low target abundance: The cellular structures being targeted are not abundant in the sample. | - Increase dye concentration: Titrate the concentration upwards within the recommended range.[][] - Optimize incubation time: Increase the incubation period (e.g., 15–60 minutes), protecting from light.[][5] - Minimize light exposure: Use low laser power, reduce exposure time, and use an antifade mounting medium.[5][][7] - Verify filter compatibility: Ensure the microscope's filter sets are appropriate for the specific this compound dye being used.[7] - Use positive controls: Include a positive control to confirm the staining protocol is working. |
| Uneven Staining / Signal Heterogeneity | - Incomplete dye dissolution: The dye has not fully dissolved, leading to uneven application.[] - Uneven sample processing: Inconsistent handling of the sample during staining.[] - Cell confluence: Overly confluent cells may have reduced access to the dye.[] | - Ensure complete dye dissolution: Thoroughly dissolve the dye in an organic solvent like DMSO or ethanol before final dilution.[] - Gentle mixing: Gently agitate the sample during incubation to ensure even distribution of the dye.[] - Optimal cell density: Culture cells to an appropriate density (e.g., 70-80% confluency).[] |
| Dye Aggregation / Precipitates | - High dye concentration: Exceeding the optimal concentration can lead to aggregation-caused quenching.[][8] - Poor solubility in aqueous solutions: this compound dyes are often hydrophobic and can precipitate in aqueous buffers.[][4] - Low temperature: Storing or using the staining solution on ice can promote aggregation.[4] | - Use the lowest effective concentration: Determine the optimal concentration through titration.[] - Use water-soluble derivatives if available: Consider using modified this compound dyes with improved aqueous solubility.[] - Prepare staining solution fresh: Dilute the dye into aqueous buffer immediately before use and vortex thoroughly.[4] - Maintain appropriate temperature: Do not chill the staining solution.[4] Pre-warming the PBS before adding this compound may help.[9] |
| Photobleaching | - High excitation light intensity: Strong light sources can rapidly degrade the fluorophore.[5][] - Long exposure times: Prolonged imaging sessions increase the likelihood of photobleaching.[5][] - Reactive oxygen species (ROS): The interaction of the excited dye with molecular oxygen can generate ROS, which in turn destroys the fluorophore.[7] | - Reduce laser power/light intensity: Use the lowest possible setting that provides an adequate signal.[5] - Minimize exposure time: Use shorter exposure times and capture images efficiently.[5] - Use antifade mounting media: These reagents help to quench ROS and preserve the fluorescent signal.[][7] - Image samples promptly after staining. [] |
Experimental Protocols
Protocol 1: Staining of Lipid Droplets in Live Cultured Cells
This protocol is suitable for real-time observation of lipid droplet dynamics.
-
Cell Preparation: Culture cells to 70-80% confluency on a suitable imaging dish or plate.[]
-
Washing: Gently wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to remove residual culture medium and serum.[5][]
-
Staining Solution Preparation: Prepare a fresh working solution of this compound dye (e.g., this compound 493/503) at a concentration of 0.1–2 µM in PBS or serum-free medium.[] The final concentration of the organic solvent (e.g., DMSO) should be less than 0.1% to avoid cytotoxicity.[]
-
Incubation: Add the staining solution to the cells and incubate for 15–30 minutes at 37°C, protected from light.[][5]
-
Post-Incubation Washing: Gently wash the cells 2-3 times with PBS to remove any unbound dye.[]
-
Imaging: Image the cells immediately using a fluorescence or confocal microscope with appropriate filter sets (e.g., FITC channel for this compound 493/503).[10] Use low laser intensity and short exposure times to minimize photobleaching.[]
Protocol 2: Staining of Fixed Cells
This protocol is ideal for preserving cellular structure and for co-localization studies.
-
Cell Preparation: Culture cells on coverslips to the desired confluency.
-
Washing: Gently wash the cells with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[] Avoid using methanol-based fixatives.[5]
-
Post-Fixation Washing: Wash the cells 2-3 times with PBS to remove residual fixative.[]
-
Staining Solution Preparation: Prepare a fresh working solution of this compound dye at a concentration of 0.5–5 µM in PBS.[]
-
Incubation: Add the staining solution to the fixed cells and incubate for 20–60 minutes in the dark at room temperature.[]
-
Post-Incubation Washing: Wash the cells 2-3 times with PBS to remove excess dye.[]
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.[]
-
Imaging: Observe the samples using a fluorescence or confocal microscope.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common this compound staining artifacts.
Caption: A troubleshooting decision tree for identifying and resolving common this compound staining artifacts.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound staining showing a high background signal?
A high background is one of the most common issues and can significantly reduce the signal-to-noise ratio.[] The primary causes include using too high a dye concentration, which leads to nonspecific binding, and insufficient washing after the staining step, which leaves unbound dye in the sample.[] To resolve this, try titrating your this compound concentration to find the optimal balance and increase the number and duration of PBS washing steps after incubation.[]
Q2: My fluorescent signal is very weak. What can I do?
A weak signal can result from several factors. Your dye concentration may be too low, or the incubation time might be too short for adequate labeling.[][] Additionally, this compound dyes, while relatively stable, are susceptible to photobleaching from excessive light exposure during imaging.[][] Try increasing the dye concentration or incubation time, and always protect your samples from light.[][5] When imaging, use the lowest possible excitation power and exposure time that still provides a clear image.[5][] Using an antifade mounting medium can also help preserve the signal.[]
Q3: I see small, bright dots in my image that don't look like cellular structures. What are they?
These are likely aggregates of the this compound dye.[] Many this compound derivatives are hydrophobic and have limited solubility in aqueous solutions like PBS.[][4] If the dye is not properly dissolved or if the concentration is too high, it can form aggregates that appear as bright, punctate artifacts.[] To avoid this, ensure your this compound stock is fully dissolved in DMSO or ethanol before diluting it into your aqueous staining buffer. Prepare the working solution immediately before use and vortex it thoroughly.[][4]
Q4: Can I use this compound dyes on fixed tissue sections?
Yes, this compound staining can be performed on tissue sections, but sample preparation is critical.[] Frozen sections are generally recommended over paraffin-embedded sections.[12] The dehydration and clearing steps using organic solvents (like ethanol and xylene) in paraffin (B1166041) embedding can extract lipids, leading to a loss of the target for lipophilic this compound dyes.[12] If using tissue sections, a permeabilization step may be necessary to ensure the dye can penetrate the tissue.[]
Q5: How should I store my this compound stock solution?
This compound stock solutions, typically dissolved in anhydrous DMSO or ethanol, should be stored at -20°C and protected from light and moisture.[13] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the dye.[10] While this compound dyes are relatively photostable, prolonged exposure to light should always be avoided.[]
References
- 2. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Technical Support Center: BODIPY Fluorescence in Fixed and Permeabilized Samples
Welcome to the technical support center for BODIPY dyes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effects of fixation and permeabilization on this compound fluorescence, along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How do fixation and permeabilization affect this compound fluorescence and lipid droplet staining?
A1: Fixation and permeabilization are critical steps that can significantly impact the quality of this compound staining, especially for lipid droplets. The choice of reagents is crucial for preserving both the fluorescence signal and the cellular structures of interest.
-
Fixation: The primary goal of fixation is to preserve cellular architecture. Paraformaldehyde (PFA) is generally the recommended fixative for lipid droplet studies as it cross-links proteins, preserving the overall cell structure without significantly affecting lipid droplets.[1] In contrast, alcohol-based fixatives like methanol (B129727) are not recommended as they can extract lipids, leading to a loss of this compound signal and altering the morphology of lipid droplets, often causing them to fuse or disappear.[1]
-
Permeabilization: This step is necessary to allow antibodies to access intracellular targets in immunofluorescence studies. However, it can be detrimental to lipid droplet staining. Detergents like Triton X-100 are non-selective and can solubilize lipids and proteins, potentially disrupting the lipid droplet membrane and causing the this compound signal to diffuse or diminish.[2][3] Milder detergents like saponin (B1150181), which selectively interact with cholesterol in the cell membrane, are often preferred as they are less likely to affect the integrity of lipid droplets.[4][5]
Q2: Can I perform this compound staining before fixation?
A2: Yes, staining live cells with this compound before fixation is a common and often recommended practice, especially if preserving the finest details of lipid droplet morphology is critical. However, be aware that some organic solvents used for fixation, such as methanol, can still extract the dye from the lipid droplets. If you choose to stain before fixation, it is best to use a methanol-free formaldehyde (B43269) solution.[6]
Q3: Why is my this compound signal weak after fixation and permeabilization?
A3: A weak this compound signal after processing can be due to several factors:
-
Inappropriate Fixative: Using methanol or acetone (B3395972) for fixation can extract the lipophilic this compound dye along with cellular lipids.[1]
-
Harsh Permeabilization: Strong detergents like Triton X-100 can disrupt lipid droplets and cause the dye to leak out.
-
Insufficient Dye Concentration or Staining Time: For fixed cells, a slightly higher concentration of this compound and a longer incubation time may be necessary to achieve a strong signal compared to live-cell staining.[7][8]
-
Photobleaching: this compound dyes, while relatively photostable, can still fade upon prolonged exposure to excitation light.[9]
Q4: I see high background fluorescence in my images. What could be the cause?
A4: High background fluorescence can obscure the specific staining of lipid droplets. Common causes include:
-
Excess Dye Concentration: Using a this compound concentration that is too high can lead to non-specific binding and increased background.
-
Inadequate Washing: Insufficient washing after staining can leave residual dye in the sample.
-
Dye Aggregation: this compound dyes can sometimes form aggregates, which appear as bright, non-specific puncta.
-
Autofluorescence: Aldehyde fixatives like PFA can sometimes induce autofluorescence, especially in the green channel.
Q5: Can I use this compound dyes for flow cytometry on fixed and permeabilized cells?
A5: Yes, this compound dyes are well-suited for flow cytometry to quantify lipid content in fixed and permeabilized cells.[1][10][] Consistent sample processing is key to obtaining reliable quantitative data. As with microscopy, PFA fixation is recommended over methanol.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No this compound Signal | Methanol or acetone used as a fixative. | Use 2-4% paraformaldehyde (PFA) in PBS for fixation.[7] |
| Harsh permeabilization with Triton X-100. | Use a milder detergent like saponin (0.1-0.5%) or digitonin, or skip permeabilization if not required for co-staining.[4][5] | |
| Insufficient dye concentration or incubation time. | For fixed cells, try increasing the this compound concentration (e.g., 1-5 µM) and incubation time (e.g., 30-60 minutes).[8] | |
| Photobleaching during imaging. | Minimize exposure to excitation light, use an anti-fade mounting medium, and acquire images promptly after staining. | |
| High Background Fluorescence | This compound concentration is too high. | Titrate the this compound concentration to find the optimal balance between signal and background (typically 0.5-2 µM for fixed cells).[7] |
| Inadequate washing. | Increase the number and duration of washes with PBS after staining. | |
| Dye aggregation. | Ensure the this compound stock solution is fully dissolved in DMSO or ethanol (B145695) before diluting in PBS. Prepare fresh working solutions. | |
| Autofluorescence from fixation. | If autofluorescence is an issue, consider using a fluorophore with a longer emission wavelength or perform a quenching step with a reagent like sodium borohydride. | |
| Altered Lipid Droplet Morphology (e.g., fusion, disappearance) | Methanol-based fixation. | Switch to PFA fixation to better preserve lipid droplet structure.[1] |
| Permeabilization with Triton X-100. | Use saponin for permeabilization, as it is less disruptive to lipid droplets.[4][5] | |
| Inconsistent Staining Across Samples | Variability in fixation or permeabilization times. | Standardize all incubation times and reagent concentrations across all samples. |
| Incomplete removal of fixative or permeabilizing agent. | Ensure thorough washing between steps to remove residual reagents. |
Quantitative Data Summary
The choice of fixation and permeabilization reagents has a significant impact on the measured fluorescence intensity of this compound. While exact quantitative values can vary between cell types and experimental conditions, the following tables provide a summary of the expected relative effects based on published observations.
Table 1: Effect of Fixative on this compound Fluorescence Intensity
| Fixative | Relative Fluorescence Intensity (Arbitrary Units) | Notes |
| Paraformaldehyde (4%) | 100 | Recommended. Preserves lipid droplet morphology and this compound fluorescence.[1] |
| Methanol (Cold) | 20-40 | Not Recommended. Extracts lipids and the lipophilic dye, leading to a significant loss of signal.[1] |
Table 2: Effect of Permeabilization Agent on this compound Fluorescence Intensity (after PFA fixation)
| Permeabilization Agent | Relative Fluorescence Intensity (Arbitrary Units) | Notes |
| None | 100 | Ideal for preserving the strongest signal if no antibody co-staining is needed. |
| Saponin (0.1%) | 80-95 | Recommended for co-staining. A mild detergent that has a minimal effect on lipid droplets and this compound fluorescence.[4][5] |
| Triton X-100 (0.1%) | 50-70 | Use with caution. Can solubilize lipids and reduce this compound signal from lipid droplets.[2][3] |
Experimental Protocols
Protocol 1: this compound Staining of Fixed and Permeabilized Cells for Microscopy
This protocol is suitable for co-staining with antibodies against intracellular antigens.
-
Cell Culture: Plate cells on coverslips and culture to the desired confluency.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with 0.1% saponin in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Blocking (for immunofluorescence):
-
Incubate with a blocking buffer (e.g., 1% BSA in PBS with 0.1% saponin) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody diluted in antibody dilution buffer (e.g., 1% BSA in PBS with 0.1% saponin) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS containing 0.1% saponin.
-
-
Secondary Antibody and this compound Staining:
-
Prepare a solution containing the fluorescently labeled secondary antibody and this compound 493/503 (1-2 µM) in antibody dilution buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash three times with PBS, protected from light.
-
Mount the coverslip on a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Image the sample using a fluorescence microscope with appropriate filter sets for the secondary antibody and this compound (e.g., excitation/emission ~493/503 nm).
-
Protocol 2: this compound Staining for Flow Cytometry
This protocol is for quantifying total cellular lipid content.
-
Cell Culture and Treatment: Grow cells in suspension or detach adherent cells using a non-enzymatic method.
-
Fixation:
-
Wash cells with PBS and pellet by centrifugation.
-
Resuspend the cell pellet in 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Pellet the cells and wash twice with PBS.
-
-
This compound Staining:
-
Resuspend the fixed cells in a 1 µM this compound 493/503 solution in PBS.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Pellet the cells and wash twice with PBS to remove excess dye.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS or flow cytometry buffer.
-
Analyze the samples on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., ~530/30 nm bandpass).
-
Visualizations
Caption: General experimental workflow for this compound staining in fixed cells.
Caption: Decision tree for selecting a fixation and permeabilization protocol.
References
- 1. Fluorescence-based fixative and vital staining of lipid droplets in Caenorhabditis elegans reveal fat stores using microscopy and flow cytometry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Triton X-100 on Notch 1 Surface Receptor Immunofluorescence: A Cautionary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance of Dictyostelium discoideum membranes to saponin permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 6. ajmb.org [ajmb.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Flow Cytometry Optimization of Three Different this compound Molecules for Staining Lipid Droplets of Cryptococcus neoformans] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Fluorescent World of BODIPY Dyes: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for BODIPY dyes. This resource is designed to provide you with comprehensive guidance on selecting and utilizing the appropriate this compound dye for your specific research applications. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
1. What are the key advantages of using this compound dyes over other fluorophores?
This compound (boron-dipyrromethene) dyes offer several distinct advantages for fluorescence-based applications:
-
High Photostability: They are significantly more resistant to photobleaching compared to traditional dyes like fluorescein, allowing for longer imaging sessions and more reliable quantitative data.[][][]
-
High Fluorescence Quantum Yields: Many this compound dyes exhibit quantum yields approaching 1.0, resulting in exceptionally bright fluorescent signals.[][4][][6][7]
-
Narrow Emission Spectra: Their sharp and narrow emission peaks minimize spectral overlap (crosstalk) in multicolor imaging experiments, enabling clearer differentiation between multiple targets.[][][]
-
Environmental Insensitivity: The fluorescence of most this compound dyes is relatively insensitive to changes in solvent polarity and pH, providing more consistent and reliable signals in diverse experimental conditions.[7][8]
-
Chemical Versatility: The this compound core structure can be easily modified, allowing for the synthesis of a wide range of derivatives with tailored spectral properties and functionalities for specific targeting.[][4][9]
2. How does the structure of a this compound dye affect its spectral properties?
The spectral properties of this compound dyes can be finely tuned through chemical modifications to their core structure.[9] Introducing different functional groups at various positions on the dipyrromethene core can alter the electron distribution and conjugation of the molecule, thereby shifting the excitation and emission wavelengths.[] For instance, extending the conjugation of the dye's core structure is a common strategy to achieve red or near-infrared emission.[]
3. Are this compound dyes suitable for live-cell imaging?
Yes, this compound dyes are well-suited for live-cell imaging due to their low cytotoxicity and high cell permeability.[] Their exceptional photostability is particularly advantageous for time-lapse microscopy and tracking dynamic cellular processes over extended periods.[][] Some this compound derivatives are specifically designed for no-wash live-cell staining, where they exhibit fluorescence only upon binding to cellular structures, reducing background noise.[11][12]
4. Can I use this compound dyes for both fluorescence microscopy and flow cytometry?
Absolutely. The spectral properties of this compound dyes are compatible with the filter sets of most fluorescence microscopes and flow cytometers.[] This allows for both qualitative visualization of cellular structures by microscopy and quantitative analysis of cell populations by flow cytometry using the same fluorescent probe.[][]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal | - Incorrect filter set: The excitation and emission filters on the microscope or flow cytometer may not match the spectral properties of the this compound dye. - Low dye concentration: The concentration of the this compound dye may be too low for detection. - Photobleaching: Although highly photostable, prolonged exposure to high-intensity light can still lead to some photobleaching.[13] - Quenching: High concentrations of the dye can lead to self-quenching.[14] Also, certain cellular environments or binding partners can quench fluorescence. | - Verify filter compatibility: Ensure that the excitation and emission filters are appropriate for the specific this compound dye being used. Refer to the dye's spectral data. - Optimize dye concentration: Perform a concentration titration to determine the optimal staining concentration for your specific cell type and application. A typical starting range is 0.1–2 µM.[][] - Minimize light exposure: Reduce the intensity and duration of light exposure. Use neutral density filters and capture images efficiently.[13] - Optimize labeling conditions: If labeling proteins or other biomolecules, adjust the dye-to-protein ratio to avoid over-labeling. |
| High Background Fluorescence | - Excessive dye concentration: Using a concentration of this compound dye that is too high can lead to non-specific binding and high background.[] - Inadequate washing: Insufficient washing after staining can leave unbound dye in the sample.[] - Autofluorescence: Some cell types or fixation methods can produce endogenous fluorescence. | - Optimize dye concentration: Use the lowest effective concentration of the dye. - Improve washing steps: Increase the number and duration of washes with an appropriate buffer (e.g., PBS) after staining to remove unbound dye.[] - Use appropriate controls: Include an unstained control sample to assess the level of autofluorescence. - Consider a no-wash dye: For live-cell imaging, a this compound derivative that only fluoresces upon binding can significantly reduce background.[11] |
| Uneven or Punctate Staining | - Dye aggregation: Some hydrophobic this compound dyes can aggregate in aqueous solutions, leading to uneven staining.[11] - Poor cell health: Unhealthy or dying cells may exhibit altered membrane permeability and morphology, resulting in abnormal staining patterns. | - Ensure proper dye dissolution: Make sure the this compound dye is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting it in aqueous buffer.[] - Maintain healthy cell cultures: Ensure cells are healthy and not overly confluent before staining.[] |
| Signal Fades Quickly During Imaging | - Photobleaching: Even with photostable dyes, intense or prolonged illumination will eventually cause the signal to fade.[13] | - Optimize imaging parameters: Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.[13] - Use an anti-fade mounting medium: For fixed samples, use a mounting medium containing an anti-fade reagent.[13] - Image quickly: Plan your imaging session to capture the necessary data efficiently. |
Data Presentation: Spectral Properties of Common this compound Dyes
The following table summarizes the key spectral properties of several commonly used this compound dyes to aid in your selection process.
| This compound Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Common Applications |
| This compound FL | ~502-505[15][16] | ~511-512[6][15] | ~0.9[6] | >80,000[6][7][8] | General labeling, lipid and membrane staining, fluorescence polarization assays.[8][15] |
| This compound 493/503 | ~493[] | ~503[] | High | High | Staining neutral lipids and lipid droplets.[][][18] |
| This compound 505/515 | ~505 | ~515 | High | High | Staining neutral lipids, compatible with multi-color imaging.[] |
| This compound R6G | ~528[14] | ~547[14] | High | High | Spectrally similar to Rhodamine 6G, suitable for corresponding filter sets. |
| This compound TMR | ~543[14] | ~569[14] | High | High | Spectrally similar to Tetramethylrhodamine (TMR). |
| This compound TR | ~589-592[14] | ~617-618[14] | High | High | Spectrally similar to Texas Red. |
| C11-BODIPY 581/591 | ~581 | ~591 | Varies with oxidation | Moderate | Sensor for lipid peroxidation and oxidative stress.[] |
Note: Spectral properties can be influenced by the solvent and local environment. Always refer to the specific product datasheet for the most accurate information.[]
Experimental Protocols
Protocol 1: Staining Lipid Droplets in Live Cells with this compound 493/503
This protocol describes the staining of neutral lipid droplets in live cultured cells using this compound 493/503 for fluorescence microscopy.
Materials:
-
This compound 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Cultured cells on coverslips or in imaging dishes
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%) on a suitable imaging vessel.[]
-
Prepare Staining Solution: Prepare a fresh working solution of this compound 493/503 at a final concentration of 1-2 µM in pre-warmed cell culture medium or PBS.[][][13] To do this, dilute the stock solution (e.g., a 1:2500 dilution of a 5 mM stock).[19]
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove any residual serum.[][]
-
Staining: Add the this compound 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][]
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound dye.[]
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for green fluorescence (e.g., FITC filter set).
Protocol 2: Labeling Proteins with this compound FL, SSE
This protocol provides a general guideline for labeling proteins with the amine-reactive this compound FL, succinimidyl ester (SSE).
Materials:
-
This compound FL, SSE
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound FL, SSE in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently stirring, add the reactive dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific protein, but a starting point is often 10-20 moles of dye per mole of protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the this compound-labeled protein.
-
Determine Degree of Labeling (Optional): The degree of labeling can be determined by measuring the absorbance of the protein (at 280 nm) and the this compound dye (at ~505 nm).
Visualization of Workflows
Decision Tree for Selecting a this compound Dye
Caption: A decision tree to guide the selection of a suitable this compound dye based on the experimental application.
General Experimental Workflow for Fluorescence Microscopy
Caption: A generalized workflow for a typical fluorescence microscopy experiment using this compound dyes.
References
- 4. mdpi.com [mdpi.com]
- 6. This compound | AAT Bioquest [aatbio.com]
- 7. lifetein.com [lifetein.com]
- 8. This compound FL Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound-based dye for no-wash live-cell staining and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Spectrum [this compound FL] | AAT Bioquest [aatbio.com]
- 18. scispace.com [scispace.com]
- 19. This compound 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of BODIPY Dames in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of BODIPY dyes in long-term cellular studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound dye cytotoxicity in long-term imaging?
A1: The primary cause of cytotoxicity, particularly in long-term imaging, is phototoxicity. This occurs when the this compound dye, upon excitation by light, generates reactive oxygen species (ROS), such as singlet oxygen.[][2] These ROS can damage cellular components, leading to stress, apoptosis, or necrosis. The probability of forming the triplet state that reacts with molecular oxygen to create ROS is a key factor in a dye's phototoxicity.[][2]
Q2: How can I minimize phototoxicity during my experiments?
A2: To minimize phototoxicity, you should:
-
Reduce Light Exposure: Use the lowest possible excitation light intensity and the shortest exposure times necessary to acquire a good signal.
-
Optimize Imaging Intervals: For time-lapse imaging, increase the interval between image acquisitions as much as your experimental design allows.
-
Choose Photostable Dyes: Select this compound variants that are specifically designed for high photostability.[][4]
-
Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent.[]
Q3: What is a safe concentration range for this compound dyes in live-cell imaging?
A3: The optimal concentration is highly dependent on the specific this compound dye, cell type, and experimental duration. However, a general starting point for staining is between 0.1 µM and 2 µM.[] For some super-resolution applications, concentrations as low as 25-100 nM have been used.[5] It is always recommended to perform a concentration titration experiment to determine the lowest effective concentration that provides a sufficient signal-to-noise ratio with minimal impact on cell viability.
Q4: How does the choice of solvent for the this compound stock solution affect cytotoxicity?
A4: this compound dyes are often dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol. While the dye itself may have low intrinsic toxicity, the solvent can be cytotoxic at higher concentrations. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is very low, typically less than 0.1%, to avoid solvent-induced cytotoxicity.[]
Q5: Can dye aggregation contribute to cytotoxicity?
A5: Yes, dye aggregation can lead to inconsistent staining and potentially increase cytotoxicity. This compound dyes, being hydrophobic, have a tendency to aggregate in aqueous environments.[6] This can result in localized high concentrations of the dye, which may be more toxic to the cells. To avoid aggregation, ensure the dye is well-dissolved in the stock solution and vortexed thoroughly upon dilution into aqueous media.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death in Labeled vs. Unlabeled Control | Phototoxicity: Excessive light exposure (intensity or duration). | Reduce laser power/exposure time. Increase time intervals in live-cell imaging. Use a more photostable this compound derivative.[] |
| Dye Concentration Too High: The concentration of the this compound dye is above the toxic threshold for the specific cell line and experimental duration. | Perform a dose-response curve to determine the optimal, lowest effective concentration. A starting range of 0.1-2 µM is recommended for many applications.[] | |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | Ensure the final solvent concentration is below 0.1%.[] | |
| Intrinsic Dye Toxicity: Some this compound derivatives can be inherently more toxic than others. | Switch to a this compound dye specifically designed for low cytotoxicity in live-cell imaging. Consider modifying the dye to improve biocompatibility, for example, by adding polyethylene (B3416737) glycol (PEG) chains. | |
| Weak Fluorescence Signal | Insufficient Dye Concentration: The dye concentration is too low for adequate staining. | Gradually increase the dye concentration, while monitoring for cytotoxicity. |
| Short Staining Duration: The incubation time is not long enough for the dye to accumulate in the target organelle. | Increase the staining time (typically 15-30 minutes for many applications), but be mindful that longer incubation can increase cytotoxicity.[] | |
| Poor Cell Health: Unhealthy cells may not take up the dye efficiently. | Ensure cells are healthy and in the logarithmic growth phase before staining. | |
| High Background Fluorescence | Excess Dye: Residual, unbound dye in the medium. | Ensure thorough washing of cells with a suitable buffer (e.g., PBS or HBSS) after staining to remove excess dye.[][] |
| Dye Aggregation: Formation of fluorescent aggregates in the staining solution. | Prepare fresh dye solutions and vortex thoroughly before use. Consider pre-warming the buffer before adding the this compound stock solution. | |
| Photobleaching | High Excitation Intensity: The intensity of the excitation light is too high, causing the fluorophore to permanently lose its fluorescence. | Use the lowest possible light intensity. For fixed samples, use an anti-fade mounting medium.[] |
| Unstable Imaging Environment: Temperature fluctuations can affect dye stability. | For live-cell imaging, use a temperature-controlled microscope stage.[] |
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound derivatives from different studies. Lower IC50 values indicate higher cytotoxicity.
| This compound Derivative | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Amino-BODIPY 16 | CCRF-CEM (Leukemia) | 2.5 | 72 hours | [7] |
| Amino-BODIPY 16 | HCT-116 (Colon Carcinoma) | 12.5 | 72 hours | [7] |
| Amino-BODIPY 16 | BJ (Normal Fibroblast) | >40 | 72 hours | [7] |
| meso-thienyl this compound 1c | HeLa (Cervical Cancer) | ~15 | 48 hours | [5] |
| meso-thienyl this compound 1d | HeLa (Cervical Cancer) | ~18 | 48 hours | [5] |
| meso-thienyl this compound 1c | EA.hy926 (Endothelial) | >50 | 48 hours | [5] |
| Cationic Pyridinium-BODIPYs | HEp2 (Laryngeal Cancer) | Low cytotoxicity reported | Not specified | [8][9] |
| B,B-fluoro-perfluoroalkyl this compound 2 | PC12 | No significant cytotoxicity up to 10 µM | 48 hours | [10] |
| B,B-fluoro-perfluoroalkyl this compound 3 | PC12 | No significant cytotoxicity up to 10 µM | 48 hours | [10] |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound dye for the desired duration of your long-term study. Include untreated and vehicle-only controls.
-
After the incubation period, carefully remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solvent to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well plate
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and treat them with the this compound dye as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
At the end of the incubation period, centrifuge the plate at 250 x g for 3 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH Reaction Mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the controls.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Annexin V-fluorochrome conjugate (e.g., Annexin V-FITC)
-
A viability dye such as Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Culture and treat cells with the this compound dye as desired.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Add 5 µL of the fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Add 2 mL of 1X Binding Buffer and centrifuge at 400-600 x g for 5 minutes.
-
Discard the supernatant and resuspend the cells in 200 µL of 1X Binding Buffer.
-
Add 5 µL of the viability dye (e.g., PI) and incubate for 5-15 minutes on ice or at room temperature.
-
Analyze the cells by flow cytometry immediately.
Visualizations
References
- 2. mdpi.com [mdpi.com]
- 4. A this compound-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of Amino‐this compound Modulated via Conjugation with 2‐Phenyl‐3‐Hydroxy‐4(1H)‐Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives | Semantic Scholar [semanticscholar.org]
- 9. A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photophysical properties and application in live cell imaging of B,B-fluoro-perfluoroalkyl BODIPYs - PMC [pmc.ncbi.nlm.nih.gov]
Solving solubility issues with hydrophobic Bodipy derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with hydrophobic BODIPY derivatives.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic this compound dye is precipitating in my aqueous buffer. What can I do?
A1: Precipitation in aqueous buffers is a common issue with hydrophobic this compound dyes due to their low water solubility. Several strategies can be employed to overcome this:
-
Co-solvents: Introduce a small percentage of a water-miscible organic solvent such as DMSO or ethanol (B145695).[1] However, be mindful of the potential cytotoxicity of these solvents in cell-based assays.[1]
-
Chemical Modification: If you are synthesizing your own dye, you can incorporate hydrophilic functional groups into the this compound core. Common modifications include sulfonation, PEGylation, or the addition of charged groups like carboxylates or quaternary ammonium (B1175870) salts.[2]
-
Formulation Strategies: Encapsulate the dye within a carrier molecule. Options include surfactants, cyclodextrins, or nanoparticles.[3][4]
Q2: I'm observing a decrease in fluorescence intensity after solubilizing my this compound dye. Why is this happening?
A2: A decrease in fluorescence can be attributed to aggregation-caused quenching (ACQ).[5] When hydrophobic this compound molecules are forced into an aqueous environment, they can stack together (form aggregates), which provides non-radiative decay pathways for the excited state, thus quenching fluorescence. To mitigate this, you need to prevent aggregation by either chemically modifying the dye to make it more water-soluble or by encapsulating individual dye molecules.
Q3: What is the best method to improve the water solubility of my this compound dye?
A3: The "best" method depends on your specific application.
-
For applications requiring long-term stability in aqueous media and where the dye can be modified, covalent attachment of hydrophilic moieties like polyethylene (B3416737) glycol (PEG) or sulfonic acid groups is highly effective.[2][6]
-
For experiments where the native structure of the this compound dye must be preserved, formulation with surfactants or cyclodextrins is a good choice. These act as carriers to shield the hydrophobic dye from the aqueous environment.[3][4]
Q4: Will modifying my this compound dye to improve solubility affect its photophysical properties?
A4: Yes, chemical modifications can alter the absorption and emission spectra, as well as the quantum yield. The extent of this change depends on the type and position of the modification. It is crucial to characterize the photophysical properties of the modified dye to ensure it still meets the requirements of your experiment.[7][8]
Troubleshooting Guides
Issue 1: Dye Precipitation During Stock Solution Preparation
-
Symptom: The this compound dye does not fully dissolve or precipitates out of the chosen solvent for the stock solution.
-
Possible Cause: The solvent polarity is not optimal for the specific this compound derivative.
-
Troubleshooting Steps:
-
Consult Solubility Data: If available, check the solubility data for your specific this compound dye in various organic solvents.
-
Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., DMSO, DMF, ethanol, methanol, chloroform).
-
Gentle Heating: For some derivatives, gentle warming of the solution may aid dissolution.
-
Sonication: Use a sonicator to break up any aggregates and facilitate dissolution.
-
Issue 2: Aggregation in Aqueous Working Solutions
-
Symptom: Reduced fluorescence intensity, changes in absorption/emission spectra, or visible particulate matter in the aqueous working solution.
-
Possible Cause: The hydrophobic dye molecules are aggregating to minimize contact with water.
-
Troubleshooting Steps:
-
Decrease Concentration: Lower the final concentration of the this compound dye in your working solution.
-
Incorporate Surfactants: Add a surfactant like Pluronic F-127 or Tween-20 to your buffer at a concentration above its critical micelle concentration (CMC) to form micelles that can encapsulate the dye.
-
Utilize Cyclodextrins: Use a cyclodextrin (B1172386) derivative, such as hydroxypropyl-β-cyclodextrin, to form inclusion complexes with the this compound dye.
-
Quantitative Data on Solubility and Photophysical Properties
The following tables summarize the impact of different solubilization strategies on this compound dyes.
Table 1: Effect of Chemical Modification on Photophysical Properties of this compound Dyes
| This compound Derivative | Modification | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (%) | Reference |
| This compound A | None | CH2Cl2 | 501 | 511 | 68 | [9] |
| This compound A | None | PBS (pH 7.4) | 499 | 511 | 4.2 | [9] |
| This compound G | Monostyryl & oligo(ethylene glycol) | PBS (pH 7.4) | 577 | 598 | 21.2 | [9][10] |
| This compound H | Distyryl & oligo(ethylene glycol) | PBS (pH 7.4) | 660 | 676 | 1.3 | [9][10] |
| This compound I | oligo(ethylene glycol) at 4,4' | PBS (pH 7.4) | 491 | 501 | 68 | [10] |
| This compound J | oligo(ethylene glycol) at 2,6 | PBS (pH 7.4) | 543 | 563 | 34 | [10] |
Table 2: Critical Micelle Concentrations (CMCs) of Common Surfactants
| Surfactant | Type | CMC (mM in water) | Reference |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8 | [11] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.92 | [12] |
| Triton X-100 | Non-ionic | 0.2-0.9 | [13] |
| Tween-20 | Non-ionic | 0.06 | [13] |
Experimental Protocols
Protocol 1: Chemical Modification - Sulfonation of this compound Core
This protocol describes a general method for introducing sulfonic acid groups to the this compound core to enhance water solubility.
Materials:
-
Hydrophobic this compound derivative
-
Fuming sulfuric acid (oleum)
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Deionized water
-
Stir plate and magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the hydrophobic this compound dye in a minimal amount of DCM in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add fuming sulfuric acid dropwise to the stirred solution. The reaction is exothermic and should be controlled carefully.
-
Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture over ice.
-
Neutralize the solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM to remove any unreacted starting material.
-
Collect the aqueous layer containing the sulfonated, water-soluble this compound dye.
-
The product can be further purified by dialysis or column chromatography.
Protocol 2: Formulation - Encapsulation with Cyclodextrin
This protocol outlines a method for preparing an inclusion complex of a hydrophobic this compound dye with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Hydrophobic this compound dye
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Organic solvent (e.g., ethanol or acetone)
-
Stir plate and magnetic stir bar
-
Vortex mixer
-
Lyophilizer (freeze-dryer)
Procedure:
-
Prepare a stock solution of the hydrophobic this compound dye in a suitable organic solvent.
-
Prepare an aqueous solution of HP-β-CD. A common starting point is a 1:1 or 1:2 molar ratio of dye to cyclodextrin.[14]
-
While vigorously stirring the HP-β-CD solution, add the this compound dye stock solution dropwise.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution and lyophilize to obtain a dry powder of the this compound-cyclodextrin inclusion complex.
-
The powder can be readily dissolved in aqueous buffers for your experiments.
Visualizations
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Synthesis of a Water-Soluble this compound for Targeting and Assessing the Function of Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzet.com [alzet.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Design of this compound dyes as triplet photosensitizers: electronic properties tailored for solar energy conversion, photoredox catalysis and photodynamic t ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00732G [pubs.rsc.org]
- 8. Structural modification of this compound: Improve its applicability [html.rhhz.net]
- 9. Highly Water-soluble Neutral this compound Dyes with Controllable Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ulprospector.com [ulprospector.com]
How to correct for spectral overlap in multi-color Bodipy imaging.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for spectral overlap in multi-color BODIPY imaging experiments.
Troubleshooting Guides
Issue: Signal from a known green this compound dye is appearing in the red channel.
Question: I am imaging cells stained with this compound FL (green) and another red fluorophore. I am seeing a signal in my red channel that perfectly co-localizes with my this compound FL staining. How can I confirm this is bleed-through and correct it?
Answer: This is a classic example of spectral bleed-through, also known as crosstalk.[1][2] this compound dyes, like many fluorophores, have broad emission spectra, and the tail of the emission from a brighter fluorophore can "bleed" into the detection channel of another.[1]
Confirmation of Bleed-through:
To definitively confirm bleed-through, you must prepare and image single-stained control samples:[3][4]
-
Control 1: this compound FL only: Stain a sample with only this compound FL and image it in both the green and red channels using the exact same acquisition settings as your multi-color experiment. Any signal detected in the red channel is confirmed as bleed-through from this compound FL.
-
Control 2: Red Fluorophore only: Stain a separate sample with only your red fluorophore and image it in both the green and red channels. This will show if there is any bleed-through from the red dye into the green channel.
Correction Strategies:
-
Sequential Scanning: If you are using a confocal microscope, the most effective method to eliminate bleed-through is to acquire images for each channel sequentially.[5] This involves exciting the sample with one laser at a time and collecting the emission for that channel before moving to the next. This prevents the excitation of one dye from causing emission that is detected in another channel.[5]
-
Optimized Filter Selection: Ensure you are using the most appropriate filter sets for your combination of this compound dyes. Using emission filters with narrower bandwidths that are specifically centered around the emission peak of your target fluorophore can help to exclude unwanted signals from other dyes.
-
Spectral Unmixing: If sequential scanning is not possible or if significant overlap still exists, spectral unmixing is a powerful computational technique to separate the mixed signals.[6][7][8] This method requires acquiring a "lambda stack," which is a series of images taken at different emission wavelengths.[6] By obtaining the emission spectrum of each individual dye from your single-stained controls, the software can mathematically calculate the contribution of each fluorophore to every pixel in your multi-color image and separate them into distinct channels.[7][8]
Issue: After spectral unmixing, the signal for one of my this compound dyes is very weak or noisy.
Question: I performed spectral unmixing to separate the signals from three different this compound dyes. Now, the signal for one of my dyes is barely visible and appears noisy. What could be the cause?
Answer: Weak or noisy signals after spectral unmixing can arise from several factors. Here are some common causes and solutions:
-
Low Signal-to-Noise Ratio in Raw Data: The spectral unmixing algorithm relies on the quality of the initial data. If the signal from one of your this compound dyes was weak to begin with, the unmixing process can amplify the noise.
-
Solution: Optimize your image acquisition parameters to improve the signal-to-noise ratio before unmixing. This may involve increasing the laser power for that specific channel, increasing the detector gain, or using a longer pixel dwell time. Be mindful of potential phototoxicity and photobleaching with live cells.
-
-
Inaccurate Reference Spectra: The accuracy of spectral unmixing is highly dependent on the reference spectra you provide for each fluorophore.[6][7]
-
Solution: Ensure that your reference spectra are acquired from your single-stained control samples under the exact same experimental conditions (fixation, mounting medium, imaging settings) as your multi-color sample. The brightness of the signal in your control samples should also be comparable to or brighter than the signal in your experimental sample.[9]
-
-
Significant Autofluorescence: Autofluorescence from the cells or tissue can be treated as another "fluorophore" by the unmixing algorithm. If not properly accounted for, it can interfere with the unmixing of your intended signals.
-
Solution: Prepare an unstained control sample and acquire its emission spectrum. Include this autofluorescence spectrum in your spectral unmixing algorithm as an additional channel to be separated.
-
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a problem with this compound dyes?
A1: Spectral overlap, or bleed-through, occurs when the fluorescence emission from one dye is detected in the filter set designated for another dye.[1][10] This is a common issue in multi-color imaging because fluorophores, including this compound dyes, have broad emission spectra.[1] The tail of the emission spectrum of one this compound dye can extend into the detection range of a second, spectrally adjacent this compound dye. This can lead to false-positive signals and inaccurate colocalization analysis.
Q2: How can I choose the best combination of this compound dyes to minimize spectral overlap?
A2: The key is to select dyes with the largest possible separation between their emission peaks. Utilize online spectrum viewers to visualize the excitation and emission spectra of different this compound dyes.[11] When planning your experiment, overlay the spectra of your potential candidates to assess the degree of overlap. Choose dyes that can be efficiently excited by different laser lines available on your microscope.
Q3: What are compensation controls and how are they different from other controls?
A3: Compensation controls are samples that are stained with only one fluorophore each.[12] They are essential for correcting spectral overlap.[4][12] By imaging these single-stained samples in all of your detection channels, you can precisely measure the amount of bleed-through from each dye into the other channels. This information is then used to set up a "compensation matrix" in the acquisition software or for post-acquisition spectral unmixing to mathematically correct for the overlap.[10] This differs from a negative control (unstained sample) which is used to assess autofluorescence, or a biological control which is used to validate the experimental findings.
Q4: Can I use compensation beads instead of cells for my controls?
A4: Yes, in many cases, antibody-capture beads can be used as compensation controls.[9] These beads are stained with the same fluorescently conjugated antibodies used in your experiment. They offer the advantage of providing a bright, consistent signal. However, it is crucial that the beads have similar autofluorescence properties to your cells and that you use the same fluorochrome as in your experiment.[13] For non-antibody-based this compound dyes, you will need to use cells as your compensation controls.
Q5: What is the difference between linear unmixing and blind spectral unmixing?
A5: Linear unmixing is a computational method that requires a priori knowledge of the emission spectra of all fluorophores present in the sample.[14] These "reference spectra" are typically obtained from single-stained control samples. The algorithm then calculates the contribution of each known spectrum to the overall signal in each pixel. Blind spectral unmixing, on the other hand, attempts to separate the different spectral components without prior knowledge of the individual emission spectra. These methods often rely on statistical approaches like Independent Component Analysis (ICA) or Non-negative Matrix Factorization (NMF).
Quantitative Data
Table 1: Spectral Properties of Common this compound Dyes
| This compound Dye | Excitation Peak (nm) | Emission Peak (nm) |
| This compound 493/503 | 493 | 503 |
| This compound FL | 505 | 513 |
| This compound R6G | 528 | 547 |
| This compound TMR-X | 542 | 574 |
| This compound TR-X | 589 | 617 |
| This compound 630/650 | 630 | 650 |
| This compound 650/665 | 650 | 665 |
Note: The exact excitation and emission peaks can be influenced by the local environment (e.g., pH, solvent polarity). It is always recommended to consult the manufacturer's specifications for your specific reagent.[15]
Experimental Protocols
Protocol 1: Creating Compensation Controls for this compound Imaging
Objective: To prepare single-stained samples to accurately measure spectral bleed-through.
Materials:
-
Cells or tissue of interest
-
Each this compound dye used in the multi-color experiment
-
Unstained control sample
-
Microscope slides and coverslips
-
Mounting medium (the same as used for the experimental sample)
Methodology:
-
Prepare Single-Stained Samples: For each this compound dye in your multi-color panel, prepare a separate sample stained with only that single dye. Follow the same staining protocol (concentrations, incubation times, washing steps) as for your fully stained experimental sample.
-
Prepare an Unstained Control: Prepare a sample that goes through all the same processing steps (e.g., fixation, permeabilization) but is not stained with any fluorophore. This will be used to measure autofluorescence.
-
Mounting: Mount the single-stained and unstained control samples using the same mounting medium that will be used for your multi-color experimental samples. This is critical as the mounting medium can affect the spectral properties of the dyes.
-
Image Acquisition:
-
Image each single-color control using all the laser lines and detector settings that you will use for your multi-color experiment.[15]
-
It is crucial to use identical settings (laser power, gain, offset, pinhole size, pixel dwell time) for acquiring the controls and the experimental sample to accurately measure the spectral bleed-through.[15]
-
Image the unstained control using all channels to obtain the autofluorescence spectrum.
-
Protocol 2: Spectral Unmixing for Correcting this compound Overlap
Objective: To computationally separate the signals from multiple this compound dyes in a mixed image.
Materials:
-
A multi-color stained sample
-
A complete set of single-stained compensation controls (from Protocol 1)
-
An unstained control
-
A confocal microscope equipped with a spectral detector
-
Image analysis software with spectral unmixing capabilities (e.g., ZEN, LAS X, NIS-Elements)
Methodology:
-
Acquire a Lambda Stack of Your Multi-Color Sample:
-
Place your multi-color stained sample on the microscope.
-
Instead of defining discrete detection channels, set up the spectral detector to acquire a lambda stack, collecting the emission signal across a continuous range of wavelengths (e.g., 410-700 nm with a 10 nm step size).
-
-
Define Reference Spectra:
-
Image each of your single-color compensation controls using the same lambda stack acquisition settings.
-
In the imaging software, use the single-stained images to define the reference emission spectrum for each this compound dye. This is typically done by selecting a region of interest (ROI) with a strong, specific signal for that fluorophore. The software will then generate the corresponding emission curve.[15]
-
Repeat this process for all this compound dyes in your panel.
-
If autofluorescence is significant, use the unstained control to define an autofluorescence reference spectrum.
-
-
Apply Spectral Unmixing:
-
Open your multi-color lambda stack image.
-
Launch the spectral unmixing tool in your software.
-
Load the reference spectra you defined in the previous step.
-
The software will then apply a linear unmixing algorithm to your lambda stack.[7] This will computationally separate the mixed signals into distinct channels, where each channel represents the signal from a single this compound dye (and autofluorescence, if included).
-
-
Validate the Unmixing:
-
As a quality control step, apply the unmixing algorithm to your single-color control lambda stacks. A successfully unmixed single-color control should show a signal in only its corresponding channel.
-
Visualizations
Caption: Diagram illustrating how the emission tail of a green-emitting this compound dye can bleed into the red detection channel, causing spectral overlap.
Caption: A step-by-step workflow for correcting spectral overlap using spectral imaging and linear unmixing.
Caption: A decision tree to guide troubleshooting efforts when spectral bleed-through is suspected in multi-color imaging.
References
- 1. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 2. BleedThrough | Scientific Volume Imaging [svi.nl]
- 3. microscopyfocus.com [microscopyfocus.com]
- 4. Compensation Controls | McGovern Medical School [med.uth.edu]
- 5. Mitigating fluorescence spectral overlap in wide-field endoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 7. microscopist.co.uk [microscopist.co.uk]
- 8. Multiplexing with Spectral Confocal Fluorescence Microscopy | FluoroFinder [fluorofinder.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 11. Spectrum [this compound FL] | AAT Bioquest [aatbio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. OPG [opg.optica.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Phototoxicity in BODIPY-Based Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phototoxicity issues encountered during live-cell imaging with BODIPY dyes.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern with this compound dyes?
A1: Phototoxicity in live-cell imaging refers to the damaging effects of light on cells, which can be exacerbated by the presence of fluorescent dyes like this compound.[1][2][3] The process is primarily initiated when the dye absorbs excitation light, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen.[4] These ROS can cause cellular damage, including lipid peroxidation, protein aggregation, and DNA damage, ultimately leading to altered cellular function, apoptosis, or necrosis.[1][5] While this compound dyes are known for their high fluorescence quantum yield and photostability, they can also be potent photosensitizers, making phototoxicity a significant concern, especially in long-term or high-intensity imaging experiments.[6]
Q2: How can I distinguish between phototoxicity and other issues like photobleaching?
A2: Photobleaching is the irreversible destruction of the fluorophore, leading to signal loss, whereas phototoxicity is damage to the cell itself.[7] Signs of phototoxicity include changes in cell morphology (e.g., blebbing, vacuole formation), altered cell behavior (e.g., slowed migration, mitotic arrest), or outright cell death.[1][5][8] To differentiate, you can observe cells outside the illuminated field of view. If these cells remain healthy while the illuminated cells show signs of stress, phototoxicity is the likely culprit. Photobleaching, on the other hand, will only manifest as a decrease in fluorescence intensity in the illuminated area.
Q3: What are the key factors that influence the severity of phototoxicity?
A3: The primary factors include:
-
Excitation Light Intensity and Duration: Higher light intensity and longer exposure times increase the total light dose delivered to the sample, leading to greater ROS production and phototoxicity.[8][9]
-
Wavelength of Excitation Light: Shorter wavelengths (e.g., UV, blue light) are generally more energetic and can cause more damage than longer wavelengths (e.g., green, red light).[2]
-
Dye Concentration: Higher concentrations of this compound dyes can lead to increased ROS generation.[4]
-
Oxygen Availability: The formation of singlet oxygen is an oxygen-dependent process, so the presence of molecular oxygen is crucial for this pathway of phototoxicity.[4]
-
Cellular Sensitivity: Different cell types have varying tolerances to oxidative stress.[1]
Q4: Can modifying the this compound dye structure reduce phototoxicity?
A4: Yes, chemical modifications to the this compound core can significantly impact its phototoxic potential. For instance, creating "molecular rotors" by introducing groups that can undergo intramolecular rotation provides a non-radiative decay pathway that competes with the formation of the triplet state necessary for singlet oxygen production, thus reducing phototoxicity. Additionally, incorporating heavy atoms like iodine can enhance intersystem crossing and increase phototoxicity, a feature desirable for photodynamic therapy but not for live-cell imaging.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving phototoxicity issues in your live-cell imaging experiments.
Problem: Cells are dying or showing morphological abnormalities during or after imaging.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting phototoxicity in live-cell imaging.
Detailed Actions:
Step 1: Reduce the Total Illumination Dose
-
Decrease Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[7] Neutral density filters can also be used to attenuate the light source.
-
Reduce Exposure Time: Minimize the duration the camera shutter is open for each frame.[7] Modern, sensitive cameras can often produce high-quality images with very short exposure times.
-
Decrease Imaging Frequency: For time-lapse experiments, increase the interval between image acquisitions to the longest possible duration that still captures the biological process of interest.[4]
Step 2: Optimize Microscope and Imaging Parameters
-
Use a Highly Sensitive Detector: Employing a sensitive camera (e.g., sCMOS, EMCCD) allows for the use of lower excitation light levels while maintaining a good signal-to-noise ratio.[4]
-
Increase Binning: Binning combines pixels on the camera chip, which increases sensitivity at the cost of some spatial resolution. This can allow for shorter exposure times or lower light intensity.
-
Open the Pinhole (Confocal Microscopy): A larger pinhole diameter increases the amount of emitted light reaching the detector, which can compensate for a reduction in laser power. This will, however, reduce the optical sectioning capability.
Step 3: Modify the Imaging Environment
-
Supplement Media with Antioxidants: The addition of antioxidants to the imaging medium can help neutralize ROS and reduce cellular damage.[1]
-
Use an Oxygen Scavenging System: For some applications, reducing the amount of available oxygen can mitigate phototoxicity, although this may not be suitable for all biological experiments.
-
Lower Dye Concentration: Use the minimum concentration of the this compound dye necessary to obtain a sufficient signal.[4]
Step 4: Consider Alternative Reagents and Techniques
-
Switch to a Different this compound Derivative: Investigate if there are this compound analogs with lower phototoxicity profiles available.
-
Change Fluorophore Class: If phototoxicity with this compound dyes remains a persistent issue, consider using a different class of fluorescent probes known for lower phototoxicity.
-
Employ a Less Damaging Imaging Modality: Techniques like spinning disk confocal microscopy and light-sheet fluorescence microscopy (LSFM) are inherently less phototoxic than traditional point-scanning confocal microscopy because they illuminate the sample more gently or only illuminate the focal plane.[1]
Quantitative Data Summary
The following tables summarize quantitative data on the phototoxicity of various this compound derivatives and the efficacy of different mitigation strategies.
Table 1: Phototoxicity (IC50) of Selected this compound Derivatives in Cancer Cell Lines
| This compound Derivative | Cell Line | IC50 (µM) with Light Exposure | Light Dose | Reference |
| Iodinated this compound analog | A2780 | ~0.3 | Not specified | [10] |
| Iodinated this compound analog | MDA-MB-231 | ~0.4 | Not specified | [10] |
| Cationic, iodinated this compound | LNCaP | 0.0193 | Not specified | [10] |
| This compound 1 | 4T1 | 2.05 | 2 J/cm² | [11] |
| This compound 3 | 4T1 | 0.88 | 2 J/cm² | [11] |
| AmI (Iodinated Cationic this compound) | HeLa | Varies with concentration | Not specified | [12] |
| AmI (Iodinated Cationic this compound) | MCF-7 | Varies with concentration | Not specified | [12] |
| MB2PI (Mesylated Iodinated this compound-Perylene) | MCF-7 | Nanomolar range | Not specified | [13] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, light source, and total light dose.
Table 2: Efficacy of Antioxidants in Reducing Phototoxicity
| Antioxidant | Concentration | Cell Line | Observed Effect | Reference |
| Ascorbic Acid | Not specified | Not specified | Significantly alleviates light-induced mitotic defects. | [14] |
| Trolox (Vitamin E derivative) | 300 µM | HeLa | Significant reduction in photobleaching rate (indirect measure of phototoxicity). | [15] |
| Sodium Pyruvate | Not specified | Not specified | Protects cells from light-induced cell death. | [16] |
Experimental Protocols
Protocol 1: Assessing Phototoxicity using a Cell Viability Assay
This protocol describes a general method for quantifying the phototoxic effects of a this compound dye on a cell population using a commercially available cell viability reagent (e.g., resazurin-based assays like PrestoBlue™ or tetrazolium-based assays like MTT).[17][18]
Materials:
-
This compound-labeled cells cultured in a multi-well plate (e.g., 96-well)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
Plate reader capable of measuring absorbance or fluorescence
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
Dye Loading: Incubate the cells with the desired concentration of this compound dye for the appropriate amount of time according to your staining protocol.
-
Experimental Groups: Designate wells for the following control and experimental groups:
-
No Treatment Control: Cells with no dye and no light exposure.
-
Dye Only Control (Dark Toxicity): Cells incubated with the this compound dye but not exposed to light.
-
Light Only Control: Cells without dye but exposed to the same illumination conditions as the experimental group.
-
Experimental Group: Cells with the this compound dye and exposed to illumination.
-
-
Imaging/Illumination:
-
For the "Light Only" and "Experimental" groups, expose the cells to the desired light source on the fluorescence microscope. Use the same settings (objective, laser power, exposure time, duration of imaging) that you would for your actual experiment.
-
Keep the "No Treatment" and "Dye Only" plates in the dark.
-
-
Post-Illumination Incubation: After illumination, return the plate to the incubator for a period of time (e.g., 12-24 hours) to allow for the manifestation of cytotoxic effects.
-
Cell Viability Assay:
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the readings of the experimental and control groups to the "No Treatment Control" to determine the percentage of cell viability.
-
A significant decrease in viability in the "Experimental Group" compared to the controls indicates phototoxicity.
-
Protocol 2: Measuring Reactive Oxygen Species (ROS) Production
This protocol outlines a method to detect the generation of ROS in live cells following illumination of a this compound dye, using a ROS-sensitive fluorescent probe like CellROX™ Deep Red or Dihydroethidium (DHE).[20][21][22][23]
Materials:
-
This compound-labeled cells on a glass-bottom dish or chamber slide
-
ROS detection reagent (e.g., CellROX™ Deep Red, DHE)
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets for both the this compound dye and the ROS sensor
Procedure:
-
Cell Preparation: Prepare your this compound-labeled cells for live imaging.
-
ROS Probe Loading:
-
Incubate the cells with the ROS detection reagent according to the manufacturer's protocol. This is typically a 30-minute incubation at 37°C.
-
Wash the cells with fresh imaging medium to remove any excess probe.
-
-
Image Acquisition:
-
Acquire a "before" image of the cells in both the this compound channel and the ROS sensor channel.
-
Expose a region of interest (ROI) to the excitation light for the this compound dye for a defined period.
-
Acquire an "after" image of the same ROI in the ROS sensor channel immediately after illumination.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROS sensor in the ROI before and after illumination.
-
An increase in the fluorescence intensity of the ROS sensor after illumination indicates the production of ROS.
-
Compare the illuminated ROI to an adjacent, non-illuminated area as a negative control.
-
Signaling Pathways and Mechanisms
Phototoxicity Signaling Pathway
The primary mechanism of this compound-induced phototoxicity involves the generation of singlet oxygen, a highly reactive form of oxygen.
Caption: The photophysical and biological cascade leading to phototoxicity.
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 5. ライブセルイメージングにおける光毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. biocompare.com [biocompare.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Enhancing Phototoxicity in this compound-Perylene Charge Transfer Dyads by Combined Iodination and Mesylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. focusonmicroscopy.org [focusonmicroscopy.org]
- 16. biorxiv.org [biorxiv.org]
- 17. logosbio.com [logosbio.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. store.sangon.com [store.sangon.com]
- 20. Non-invasive real-time imaging of reactive oxygen species (ROS) using auto-fluorescence multispectral imaging technique: A novel tool for redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A protocol for in vivo detection of reactive oxygen species - 谷战军及相关纳米医学研究 - 权威网站 [guzjlab.org]
- 23. sm.unife.it [sm.unife.it]
Validation & Comparative
A Head-to-Head Comparison of Bodipy 493/503 and Nile Red for Lipid Droplet Staining
For researchers, scientists, and drug development professionals engaged in the study of cellular metabolism, lipid storage, and related diseases, the accurate visualization and quantification of intracellular lipid droplets are of paramount importance. Two of the most widely used fluorescent dyes for this purpose are Bodipy 493/503 and Nile Red. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal probe for your research needs.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound 493/503 and Nile Red, providing a clear comparison of their spectral properties and performance characteristics.
| Feature | This compound 493/503 | Nile Red |
| Excitation Maximum | ~493 nm[1] | ~552 nm (in lipids)[2] |
| Emission Maximum | ~503 nm[1] | ~636 nm (in lipids)[2] |
| Fluorescence Color | Bright Green[3] | Yellow-Gold to Red[4][5] |
| Photostability | Reported to have limited photostability, with one study showing only 11% of the initial fluorescence signal remaining after 50 confocal scans.[6][7] | Generally considered to have poor photostability, with one study showing only 12% of the initial fluorescence remaining after 50 scans.[6][7] Another study suggests it is 3-fold more stable than this compound 493/503 under constant illumination.[8] |
| Specificity for Neutral Lipids | High selectivity for neutral lipids within lipid droplets.[][10] | Stains neutral lipids but is also known to non-specifically stain other organelles like the plasma membrane and cytoplasm.[6][11] |
| Environmental Sensitivity | Relatively insensitive to the polarity of the environment.[3] | Strongly solvatochromic, meaning its fluorescence spectrum is highly dependent on the polarity of the environment.[3][12] |
| Spectral Overlap | Narrow emission peak reduces spectral overlap, making it suitable for multi-color imaging with red fluorescent probes.[] However, its green fluorescence can overlap with GFP.[13][14] | Broad emission spectrum can lead to crosstalk with other fluorescent channels, making multicolor imaging challenging.[15][16] |
| Signal-to-Noise Ratio | High, due to its high selectivity and brightness.[] | Can have higher background fluorescence due to non-specific staining.[] |
Experimental Protocols
Detailed methodologies for staining lipid droplets in cultured cells using both this compound 493/503 and Nile Red are provided below. These protocols are intended as a starting point and may require optimization based on cell type and experimental conditions.
This compound 493/503 Staining Protocol (for Live or Fixed Cells)
Materials:
-
This compound 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)
-
Antifade mounting medium
Procedure for Live Cell Staining:
-
Culture cells to the desired confluency on coverslips or in imaging dishes.
-
Prepare a fresh working solution of this compound 493/503 at a final concentration of 1-2 µM in pre-warmed serum-free culture medium or PBS.[][]
-
Remove the culture medium and wash the cells once with PBS.
-
Add the this compound 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][]
-
Remove the staining solution and wash the cells two to three times with PBS.
-
Add fresh culture medium or PBS to the cells for imaging.
-
Image immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm and emission at 500-550 nm).[3]
Procedure for Fixed Cell Staining:
-
Culture cells as described for live cell staining.
-
Wash cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.[]
-
Wash the cells three times with PBS to remove the fixative.
-
Prepare a working solution of this compound 493/503 at 1-2 µM in PBS.[]
-
Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.[]
-
Wash the cells two to three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image using a fluorescence microscope.
Nile Red Staining Protocol (for Live or Fixed Cells)
Materials:
-
Nile Red stock solution (e.g., 1 mg/mL in acetone (B3395972) or DMSO)[2][18]
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)
-
Antifade mounting medium
Procedure for Live Cell Staining:
-
Culture cells to the desired confluency.
-
Prepare a fresh working solution of Nile Red at a final concentration of 0.5-1 µg/mL (approximately 1.5-3 µM) in pre-warmed culture medium or PBS.[18][19]
-
Remove the culture medium and wash the cells once with PBS.
-
Add the Nile Red working solution to the cells and incubate for 5-10 minutes at 37°C, protected from light.[2]
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh culture medium or PBS for imaging.
-
Image immediately. For selective visualization of lipid droplets, use filter sets for yellow-gold fluorescence (excitation ~450-500 nm, emission >528 nm).[2][4] Red fluorescence (excitation ~515-560 nm, emission >590 nm) can also be used but may show more background.[2][4]
Procedure for Fixed Cell Staining:
-
Culture cells and fix with 4% PFA as described for this compound 493/503 staining.[18]
-
Wash the cells three times with PBS.
-
Prepare a working solution of Nile Red at 0.5 µg/mL in PBS.[18]
-
Add the staining solution to the fixed cells and incubate for 1 hour at room temperature, protected from light.[18]
-
Wash the cells three times with PBS.
-
Mount the coverslips and image as described for this compound 493/503.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for lipid droplet staining in cultured cells.
Caption: General workflow for fluorescent staining of lipid droplets in cultured cells.
Concluding Remarks
Both this compound 493/503 and Nile Red are effective fluorescent dyes for staining lipid droplets. The choice between them depends on the specific experimental requirements.
This compound 493/503 is the preferred choice for experiments requiring high specificity for neutral lipid droplets and for multicolor imaging experiments where its narrow emission spectrum can be advantageous.[] Its insensitivity to the environment provides more consistent staining.[3] However, its potential for lower photostability should be considered for long-term imaging studies.[15][16]
Nile Red is a versatile and widely used dye that is intensely fluorescent in a hydrophobic environment.[2] Its main drawbacks are its broad emission spectrum, which can complicate multicolor imaging, and its tendency for non-specific staining of other cellular structures.[][15] The solvatochromic properties of Nile Red can be exploited to differentiate between different lipid environments, but this also means that staining conditions need to be carefully controlled for reproducible results.
For high-content screening applications, both dyes have been shown to be effective, although this compound 493/503 may offer better assay resolution.[20] Ultimately, empirical testing is recommended to determine the optimal dye and staining protocol for your specific cell type and experimental goals.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]
- 4. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nile red: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. benchchem.com [benchchem.com]
- 8. EP2284541A1 - Fluorescence-based imaging and analysis of cells and cellular components using lipophilic dyes with improved specificity, spectral property and photostability - Google Patents [patents.google.com]
- 10. Use of this compound (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 13. agilent.com [agilent.com]
- 14. High-content imaging of neutral lipid droplets with 1,6-diphenylhexatriene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A this compound-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nile Red Staining of Drosophila Larval Tissues [protocols.io]
- 19. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 20. tandfonline.com [tandfonline.com]
Bodipy FL: A Superior Alternative to Fluorescein for Fluorescent Labeling and Imaging
For researchers, scientists, and drug development professionals seeking robust and reliable fluorescence-based data, Bodipy FL emerges as a superior alternative to the traditional fluorescent dye, fluorescein (B123965). This guide provides an objective comparison, supported by experimental data, highlighting the key performance advantages of this compound FL, particularly in applications demanding high photostability and pH insensitivity.
This compound FL, a boron-dipyrromethene dye, consistently outperforms fluorescein in critical photophysical properties, leading to higher quality and more reproducible results in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. While fluorescein has been a long-standing tool in cellular and molecular biology, its limitations, including rapid photobleaching and pH-dependent fluorescence, can compromise the accuracy and duration of experiments.[1][] this compound FL overcomes these significant drawbacks, offering a more stable and reliable signal in a variety of experimental conditions.[3][4]
Key Performance Advantages of this compound FL
This compound FL exhibits several key characteristics that make it a more advantageous fluorescent probe compared to fluorescein:
-
Exceptional Photostability: this compound FL is significantly more resistant to photobleaching than fluorescein.[5][6] This allows for longer exposure times and more intense illumination without substantial signal loss, which is crucial for time-lapse imaging and the study of dynamic cellular processes.[1][7]
-
pH Insensitivity: The fluorescence of this compound FL is largely independent of the surrounding pH, a stark contrast to fluorescein, whose fluorescence intensity dramatically decreases in acidic environments.[1][3] This property is critical for accurate quantification in various cellular compartments with differing pH levels.
-
High Quantum Yield: this compound FL boasts a high fluorescence quantum yield, often approaching 1.0, which contributes to its bright fluorescent signal.[8][][10] This high brightness enhances detection sensitivity, which is particularly beneficial for visualizing low-abundance targets.
-
Narrow Emission Spectrum: this compound FL has a characteristically narrow emission bandwidth.[][10] This reduces spectral overlap in multicolor imaging experiments, improving the accuracy of signal separation.
-
Hydrophobicity: Its hydrophobic nature allows this compound FL to be an excellent tool for staining lipids, membranes, and other lipophilic structures.[1][11]
Quantitative Data Comparison
The following tables summarize the key photophysical properties of this compound FL and Fluorescein, providing a clear quantitative comparison.
Table 1: Spectral Properties
| Property | This compound FL | Fluorescein |
| Excitation Maximum (nm) | ~502 - 503[12][13] | ~494 - 498[14][15] |
| Emission Maximum (nm) | ~511 - 512[12][13] | ~512 - 517[14][15] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >80,000[4][10] | ~76,900 (at pH > 8.0)[16] |
| Stokes Shift (nm) | ~8 - 11[17] | ~18 - 23 |
Table 2: Performance Characteristics
| Property | This compound FL | Fluorescein |
| Fluorescence Quantum Yield (Φ) | ~0.9 - 1.0[8][10] | ~0.92 (in 0.01 M NaOH)[8] |
| Photostability | High[1][5] | Low[1][6] |
| pH Sensitivity | Relatively Insensitive[1][3] | Sensitive (fluorescence decreases in acidic pH)[1][14] |
Experimental Protocols
To demonstrate the superior performance of this compound FL, the following experimental protocols can be employed.
Protocol 1: Comparison of Photostability
Objective: To qualitatively and quantitatively compare the photostability of this compound FL and fluorescein under continuous illumination.
Materials:
-
This compound FL-conjugated antibody or molecule of interest
-
Fluorescein (FITC)-conjugated antibody or molecule of interest with a similar degree of labeling
-
Microscope slides and coverslips
-
Phosphate-buffered saline (PBS)
-
Antifade mounting medium
-
Fluorescence microscope with a camera and image analysis software
-
Samples (e.g., fixed cells, protein solution)
Procedure:
-
Sample Preparation: Prepare identical samples labeled with either this compound FL or fluorescein conjugates at equivalent concentrations. For cellular imaging, follow standard immunofluorescence protocols. Mount the samples in PBS.
-
Initial Imaging: Locate a region of interest for each sample under the fluorescence microscope using identical settings (e.g., objective, laser power, exposure time). Capture an initial image (t=0).
-
Continuous Illumination: Continuously illuminate the region of interest with the excitation light source at a constant intensity.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image over time.
-
Normalize the intensity values to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time for both this compound FL and fluorescein.
-
Calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[7]
-
Expected Results: The fluorescence intensity of the fluorescein-labeled sample will decrease significantly faster than that of the this compound FL-labeled sample, demonstrating the superior photostability of this compound FL.
Protocol 2: Assessment of pH Sensitivity
Objective: To demonstrate the effect of pH on the fluorescence intensity of this compound FL and fluorescein.
Materials:
-
This compound FL (free acid or amine-reactive form)
-
Fluorescein (free acid or amine-reactive form)
-
A series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8, 9)
-
Spectrofluorometer or fluorescence microplate reader
-
Cuvettes or microplates
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound FL and fluorescein in a suitable solvent (e.g., DMSO).
-
Sample Preparation: Dilute the stock solutions to the same final concentration in each of the different pH buffers.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each solution using a spectrofluorometer or microplate reader.
-
Use the optimal excitation and emission wavelengths for each dye.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH for both this compound FL and fluorescein.
-
Expected Results: The fluorescence intensity of fluorescein will show a marked decrease as the pH becomes more acidic, while the fluorescence intensity of this compound FL will remain relatively stable across the tested pH range.[16]
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
References
- 1. benchchem.com [benchchem.com]
- 3. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lifetein.com [lifetein.com]
- 5. Comparative photostability studies of this compound and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. This compound FL Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Spectrum [this compound FL] | AAT Bioquest [aatbio.com]
- 13. This compound | AAT Bioquest [aatbio.com]
- 14. Fluorescein - Wikipedia [en.wikipedia.org]
- 15. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Green-Emitting BODIPY Dyes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of cellular biology and drug development, the precise visualization of cellular structures and processes is paramount. Green-emitting fluorescent dyes are workhorses in these endeavors, and among them, the BODIPY (boron-dipyrromethene) class of fluorophores stands out for its exceptional photophysical properties. This guide provides an objective, data-driven comparison of two prominent green-emitting this compound dyes: this compound FL and this compound 493/503. We will delve into their performance characteristics, supported by experimental data and detailed protocols, to empower researchers to select the optimal dye for their specific applications.
Quantitative Performance Data
The selection of a fluorescent probe is a critical decision in experimental design. The following table summarizes the key photophysical properties of this compound FL and this compound 493/503 to facilitate a direct comparison.
| Property | This compound FL | This compound 493/503 |
| Excitation Maximum (nm) | ~503[1] | 493[2] |
| Emission Maximum (nm) | ~512[1] | 503[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >80,000[1] | Data not readily available |
| Quantum Yield (Φ) | up to 0.9[1] | Data not readily available |
| Photostability | High[3] | Susceptible to photobleaching |
| Key Feature | General-purpose green fluorophore | Lipophilic probe for neutral lipids[1] |
Note: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While specific values for this compound 493/503 are not consistently reported in readily available literature, this compound FL is well-characterized as a very bright dye.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are essential.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is determined relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
This compound dye of interest (e.g., this compound FL)
-
Fluorescence standard with known quantum yield in the same solvent (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)
-
Solvent (e.g., ethanol (B145695) or DMSO)
Procedure:
-
Prepare a series of dilutions of both the test dye and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard. The slope of these plots will be proportional to their respective quantum yields.
-
Calculate the quantum yield of the test sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
where η is the refractive index of the solvent.
Assessment of Photostability in Microscopy
Photostability is a critical parameter for dyes used in fluorescence microscopy, especially for time-lapse imaging.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED)
-
Sensitive camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
-
Microscope slides and coverslips
-
This compound dye solutions of equal concentration
Procedure:
-
Prepare samples by mounting a solution of the fluorescent dye between a microscope slide and a coverslip.
-
Set the microscope parameters. Use the same objective, laser power, and exposure time for all dyes being compared.
-
Acquire a time-lapse series of images of the dye under continuous illumination.
-
Quantify the fluorescence intensity in a region of interest (ROI) for each image in the time series.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability. For this compound 493/503, it has been reported that its fluorescence intensity can be reduced to approximately 11% of its initial value after 50 scans with a confocal microscope.
Cellular Imaging Protocol for Lipid Droplet Staining
This compound 493/503 is widely used to stain neutral lipid droplets in cells.
Materials:
-
Cultured cells on coverslips or in imaging dishes
-
This compound 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare a staining solution by diluting the this compound 493/503 stock solution in cell culture medium to a final concentration of 1-2 µg/mL.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells two to three times with PBS to remove excess dye.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~490 nm, emission ~510 nm).
Visualizing Experimental Concepts
To further clarify the experimental workflows and underlying principles, the following diagrams are provided.
Conclusion
The choice between this compound FL and this compound 493/503 hinges on the specific experimental requirements. This compound FL is a robust, bright, and highly photostable green fluorophore suitable for a wide range of general cellular labeling applications.[1][3] Its high quantum yield and extinction coefficient make it an excellent choice for detecting low-abundance targets.
In contrast, this compound 493/503 is a specialized probe with a strong affinity for neutral lipids, making it the go-to dye for visualizing lipid droplets.[1][4] However, researchers should be mindful of its reported susceptibility to photobleaching, particularly in experiments requiring prolonged or intense illumination.
By understanding the distinct advantages and limitations of each dye, as outlined in this guide, researchers can make informed decisions to acquire high-quality, reliable data in their cellular imaging and drug development endeavors.
References
A Researcher's Guide to Validating the Specificity of Novel Bodipy-Based Probes
For Researchers, Scientists, and Drug Development Professionals
The development of novel fluorescent probes is critical for advancing our understanding of complex biological processes. Bodipy (boron-dipyrromethene) dyes, known for their high fluorescence quantum yields, sharp emission peaks, and good photostability, are increasingly used as the scaffold for new probes.[][] This guide provides a comprehensive framework for validating the specificity of a new, hypothetical this compound-based probe, "Target-Bodipy," designed to detect the activity of the fictional "Kinase X." We present a direct comparison with an established alternative, "Alternative Probe Y," and provide detailed experimental protocols and data to support the validation process.
Comparative Performance of Fluorescent Probes
The selection of a fluorescent probe is often dictated by its intrinsic photophysical and biochemical properties. Below is a summary of the key performance metrics for our new Target-Bodipy probe compared to a generic, commercially available alternative probe and the base this compound-FL dye.
| Feature | Target-Bodipy | Alternative Probe Y (Rhodamine-based) | This compound-FL (unconjugated) |
| Excitation Max (nm) | 495 | 550 | 505 |
| Emission Max (nm) | 515 | 575 | 513 |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | ~85,000 | ~95,000 | ~80,000 |
| Quantum Yield (Φ) | 0.6 (Bound) / 0.1 (Unbound) | 0.4 (Bound) / 0.05 (Unbound) | >0.9 |
| Photostability | High | High | High |
| Specificity (Kd) | 50 nM | 100 nM | N/A |
| Cell Permeability | Excellent | Good | Excellent |
| Cytotoxicity (IC50) | >100 µM | >75 µM | >200 µM |
Experimental Validation of Target-Bodipy Specificity
To ensure that the fluorescence signal from Target-Bodipy is a true representation of Kinase X activity, a series of validation experiments are essential.[3][4] This process involves both in vitro and cell-based assays to confirm the probe's specificity and rule out off-target effects.
Signaling Pathway Context: The Role of Kinase X
To properly validate Target-Bodipy, it is crucial to understand the biological context in which its target, Kinase X, operates. Kinase X is a key component of a signaling cascade initiated by a growth factor binding to its receptor, leading to the activation of downstream effectors that regulate cell proliferation.
Experimental Workflow for Specificity Validation
A multi-pronged approach is necessary to rigorously validate the specificity of Target-Bodipy. This involves biochemical assays, live-cell imaging, and cross-validation with established molecular biology techniques.[5]
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for the core experiments used to validate Target-Bodipy.
In Vitro Kinase Activity Assay
Objective: To determine if Target-Bodipy can detect the activity of recombinant Kinase X in a controlled environment.
Materials:
-
Recombinant active Kinase X
-
Target-Bodipy probe
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
96-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a 1 mM stock solution of Target-Bodipy in anhydrous DMSO.
-
Set up reactions in a 96-well plate. For each reaction, add kinase buffer, a specific concentration of recombinant Kinase X, and ATP to initiate the reaction.
-
Add Target-Bodipy to a final concentration of 1-5 µM.
-
As a negative control, set up reactions without Kinase X or without ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths appropriate for Target-Bodipy (e.g., 495/515 nm).
-
Expected Outcome: A significant increase in fluorescence should be observed only in the wells containing active Kinase X and ATP.
Live-Cell Imaging with Stimulation and Inhibition
Objective: To visualize the activation of Kinase X in living cells and confirm that the probe's signal can be modulated by known activators and inhibitors of the pathway.
Materials:
-
Cells cultured on glass-bottom dishes (e.g., HeLa or A549 cells)
-
Target-Bodipy probe
-
Live-cell imaging medium (phenol red-free)
-
Growth factor (pathway activator)
-
Specific Kinase X inhibitor
-
Confocal microscope with environmental chamber
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading: Dilute the Target-Bodipy stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM. Incubate the cells with the probe solution for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed imaging medium to remove excess probe.
-
Baseline Imaging: Acquire baseline fluorescence images of the cells using a confocal microscope.
-
Stimulation: Add the growth factor to the medium to activate the Kinase X pathway and acquire images at regular intervals to observe the change in fluorescence.
-
Inhibition: In a separate experiment, pre-incubate probe-loaded cells with a specific Kinase X inhibitor for 1 hour before stimulating with the growth factor. Acquire images as in the stimulation step.
-
Expected Outcome: A time-dependent increase in intracellular fluorescence should be observed upon stimulation with the growth factor. This increase should be significantly attenuated in cells pre-treated with the Kinase X inhibitor.
Cross-Validation by Western Blotting
Objective: To correlate the fluorescence signal from Target-Bodipy with a well-established biochemical method for detecting kinase activation (i.e., phosphorylation of a downstream target).[5]
Materials:
-
Cells treated under the same conditions as for live-cell imaging (control, stimulated, inhibited)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: primary antibody against the phosphorylated form of a known Kinase X substrate (p-Substrate) and a primary antibody for a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence substrate and imaging system
Procedure:
-
Sample Preparation: Treat cells as in the live-cell imaging experiment (control, stimulated, inhibited). Lyse the cells and determine the protein concentration.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for p-Substrate. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescence substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
-
Expected Outcome: The levels of p-Substrate detected by Western blotting should correlate with the fluorescence intensity observed with Target-Bodipy under the different treatment conditions. Stimulation should increase the p-Substrate signal, while inhibition should decrease it.
Conclusion
The validation of a new fluorescent probe is a rigorous process that requires a combination of in vitro and cell-based experiments. By following the protocols outlined in this guide, researchers can confidently assess the specificity of a new this compound-based probe like Target-Bodipy. This multi-faceted approach, combining direct enzymatic assays, live-cell imaging, and cross-validation with orthogonal methods like Western blotting, ensures that the data generated are both reliable and accurately reflect the underlying biological activity. This robust validation is paramount for the successful application of new probes in basic research and drug development.
References
BODIPY vs. Cyanine Dyes: A Comparative Guide for Near-Infrared Imaging
In the rapidly advancing field of near-infrared (NIR) imaging, the choice of fluorescent probe is paramount to achieving high-quality, reliable data. Among the plethora of available fluorophores, BODIPY and Cyanine (B1664457) dyes have emerged as two of the most prominent families for applications in life sciences and drug development. Their utility in the NIR window (roughly 700-1700 nm) is particularly advantageous due to reduced tissue autofluorescence, deeper photon penetration, and minimal phototoxicity, enabling clearer and more sensitive in vivo imaging.
This guide provides an objective comparison of this compound and Cyanine dyes for NIR imaging, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal dye for their specific needs.
Key Performance Indicators: A Side-by-Side Comparison
The performance of a fluorescent dye is characterized by several key photophysical parameters. Below is a summary of these metrics for representative NIR this compound and Cyanine dyes.
| Parameter | NIR this compound Dyes | NIR Cyanine Dyes | Significance in NIR Imaging |
| Quantum Yield (Φ) | Generally high (can approach 1.0 in certain solvents), but can be sensitive to the molecular environment.[1][2] | Variable, often moderate, and can be influenced by aggregation and solvent.[3][4] | A higher quantum yield indicates a brighter signal, leading to improved signal-to-noise ratios and sensitivity in imaging experiments. |
| Molar Extinction Coefficient (ε) | Typically high (>80,000 M⁻¹cm⁻¹).[1][2] | Very high (often >150,000 M⁻¹cm⁻¹).[3][4] | A higher molar extinction coefficient signifies more efficient light absorption, contributing to a brighter fluorescent signal. |
| Photostability | Generally excellent, with a rigid molecular structure that resists photobleaching.[2] | Variable; traditional cyanine dyes can be prone to photobleaching, but newer formulations show improved stability.[3] | High photostability is crucial for long-term imaging experiments and for applications requiring intense or prolonged light exposure. |
| Stokes Shift | Typically small, which can lead to self-quenching at high concentrations. | Generally small, but can be larger than this compound dyes in some cases. | A larger Stokes shift (the separation between the absorption and emission maxima) is desirable to minimize spectral overlap and improve signal detection. |
| Solvent Sensitivity | Spectra are relatively insensitive to solvent polarity and pH.[1] | Can be sensitive to the solvent environment, which may affect performance in biological media. | Predictable performance across different biological environments is essential for reliable in vivo imaging. |
| Structural Modification | The core is readily amenable to chemical modification to tune its properties for specific applications. | The polymethine chain and heterocyclic groups can be modified to alter spectral properties.[5] | The ease of modification allows for the development of targeted probes and sensors. |
In-Depth Photophysical Data
For a more granular comparison, the following table presents photophysical data for specific, well-characterized NIR this compound and Cyanine dyes.
| Dye | Type | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Stokes Shift (nm) | Solvent |
| This compound 650/665 | This compound | 650 | 665 | ~0.7 | ~100,000 | 15 | Various |
| Aza-BODIPY | This compound | 685 | 716 | ~0.3-0.5 | ~150,000 | 31 | Ethanol[6] |
| Distyryl-BODIPY | This compound | 644 | 662 | 0.82 | Not Specified | 18 | Chloroform[7] |
| Indocyanine Green (ICG) | Cyanine | 780 | 810 | ~0.02-0.08 | ~200,000 | 30 | Aqueous Media |
| IR-783 | Cyanine | 783 | 804 | 0.084 | 261,000 | 21 | Not Specified[3] |
| IR-820 | Cyanine | 820 | 840 | ~0.1 | ~200,000 | 20 | Aqueous Media |
| FD-1080 | Cyanine | 980 | 1080 | ~0.003 (increases with FBS) | Not Specified | 100 | Aqueous Media[8] |
Experimental Protocols
To ensure accurate and reproducible evaluation of NIR dyes, standardized experimental protocols are essential.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
The relative method calculates the quantum yield of an unknown sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[9][10]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Standard fluorescent dye with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO)
-
Solvent (e.g., ethanol, DMSO, or PBS)
-
Cuvettes (1 cm path length)
Methodology:
-
Prepare a series of dilutions for both the standard and the sample dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the quantum yield (Φ_s) of the sample using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the linear fits for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different).
-
Protocol 2: Assessment of Photostability
This protocol measures the rate of photobleaching of a fluorescent dye under continuous illumination.[11][12]
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera.
-
Objective lens appropriate for the desired magnification.
-
Image analysis software (e.g., ImageJ/Fiji).
-
Dye solution immobilized on a microscope slide.
Methodology:
-
Prepare a sample of the dye immobilized on a microscope slide to prevent diffusion. This can be a thin film or the dye embedded in a polymer matrix.
-
Place the slide on the microscope stage and focus on the sample.
-
Set the illumination intensity to a constant level that provides a good signal-to-noise ratio. It is critical to use the same intensity for all dyes being compared.
-
Acquire a time-lapse series of images under continuous illumination. The time interval and total duration should be sufficient to observe a significant decrease in fluorescence.
-
Analyze the images using software like ImageJ. Select a region of interest (ROI) and measure the mean fluorescence intensity for each image in the series.
-
Correct for background fluorescence by subtracting the intensity of a region without dye.
-
Normalize the intensity values to the initial intensity (at time t=0).
-
Plot the normalized intensity as a function of time. The time at which the intensity drops to 50% of the initial value is the photobleaching half-life. A longer half-life indicates greater photostability.
Visualizing the Workflow and Application
Experimental Workflow for Dye Comparison
The following diagram illustrates a typical workflow for the comparative evaluation of NIR fluorescent probes.
Targeted Near-Infrared Imaging Pathway
This diagram illustrates a simplified signaling pathway for targeted NIR imaging, where a dye is conjugated to a targeting moiety (e.g., an antibody or peptide) to specifically label a target of interest (e.g., a receptor on a cancer cell).[13]
Conclusion
Both this compound and Cyanine dyes offer compelling advantages for near-infrared imaging. This compound dyes are renowned for their exceptional photostability and high quantum yields, though their smaller Stokes shifts can be a limitation. Cyanine dyes, on the other hand, boast very high molar extinction coefficients and have seen significant improvements in their stability, making them a versatile choice for a wide range of applications.
The selection between this compound and Cyanine dyes will ultimately depend on the specific requirements of the experiment. For long-duration imaging studies where photostability is paramount, a this compound dye may be the superior choice. For applications requiring the brightest possible signal, a Cyanine dye with its high extinction coefficient might be more suitable. By carefully considering the quantitative data and employing the standardized protocols outlined in this guide, researchers can make an informed decision to optimize their near-infrared imaging experiments and achieve high-quality, reproducible results.
References
- 1. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unito.it [iris.unito.it]
- 8. Frontiers | Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective [frontiersin.org]
- 9. jasco-global.com [jasco-global.com]
- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Near-Infrared Fluorescence Imaging for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative comparison of Bodipy and Oil Red O for lipid quantification.
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of fluorescent dyes for accurate lipid analysis.
In the realm of cellular and molecular biology, the accurate quantification of intracellular lipids is paramount for understanding a myriad of physiological and pathological processes. Two of the most widely used dyes for this purpose are Bodipy and Oil Red O. While both are effective in staining neutral lipids, they possess distinct characteristics that make them suitable for different applications. This guide provides a detailed quantitative comparison of this compound and Oil Red O, supported by experimental data and protocols, to aid researchers in selecting the optimal dye for their specific needs.
Quantitative Comparison of this compound and Oil Red O
The choice between this compound and Oil Red O for lipid quantification hinges on several key performance metrics. The following table summarizes the quantitative and qualitative differences between these two dyes based on published experimental data.
| Feature | This compound (e.g., this compound 493/503) | Oil Red O | Key Advantages of this compound | Key Advantages of Oil Red O |
| Detection Method | Fluorescence Microscopy, Flow Cytometry, Fluorometry[][2] | Brightfield/Colorimetric Microscopy, Spectrophotometry | High sensitivity and suitability for high-throughput screening.[][3][4] | Simple, cost-effective, and widely established method. |
| Spectral Properties | Narrow emission spectrum (e.g., this compound 493/503: Ex/Em ~493/503 nm).[5][6][7] | Broad absorption spectrum, no fluorescence emission.[5][6][7] | Minimal spectral overlap, ideal for multi-color imaging with other fluorophores.[][8] | No interference from autofluorescence. |
| Specificity | High specificity for neutral lipids within lipid droplets.[][8] | Stains all neutral lipids, but can also precipitate and block light, obscuring details.[5][9] | Better signal-to-noise ratio and clearer visualization of individual lipid droplets.[] | |
| Photostability | Higher photostability compared to some other fluorescent dyes.[] | Not applicable (colorimetric dye). | More resistant to photobleaching, allowing for longer imaging sessions and time-lapse studies.[] | Stable staining for archival purposes. |
| Live/Fixed Cells | Suitable for both live and fixed cells.[][8] | Primarily used for fixed cells and tissues. | Enables dynamic studies of lipid metabolism in living cells.[][8] | Robust staining in fixed samples. |
| Quantitative Accuracy | Fluorescence intensity correlates well with lipid content, allowing for robust quantification.[2][3][4] | Quantification is based on color intensity, which can be less precise and prone to artifacts from precipitates.[5] | More reliable and reproducible for quantitative analysis.[2][3][4] | |
| High-Throughput Screening | Amenable to high-throughput screening (HTS) platforms using flow cytometry and automated microscopy.[][2][3][4] | Less suitable for high-throughput applications. | Faster and more efficient for large-scale screening of compounds affecting lipid storage.[3][4] | |
| Co-staining | Excellent for co-staining with other fluorescent probes and antibodies due to its narrow emission spectrum.[5][8] | Can interfere with subsequent staining procedures due to its precipitation.[5] | Allows for the simultaneous visualization of lipids with other cellular components.[5][8] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for lipid quantification using this compound and Oil Red O.
Caption: Experimental workflow for lipid quantification using this compound.
Caption: Experimental workflow for lipid quantification using Oil Red O.
Detailed Experimental Protocols
This compound 493/503 Staining Protocol for Cultured Cells
This protocol is adapted for staining lipid droplets in cultured cells for fluorescence microscopy or flow cytometry.
Materials:
-
This compound 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips in a multi-well plate and culture under desired experimental conditions.
-
Fixation (Optional): For fixed-cell imaging, aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[10] Wash the cells three times with PBS. For live-cell imaging, proceed directly to the staining step.
-
Staining:
-
Prepare a fresh working solution of this compound 493/503 in PBS or culture medium. A final concentration of 1-2 µM is a good starting point, but may require optimization.[2][11]
-
For differentiated adipocytes, a concentration of 20 nM in PBS can be used for 15 minutes at 37°C.[10]
-
Incubate the cells with the this compound working solution for 15-30 minutes at 37°C, protected from light.[2][10]
-
-
Washing: Aspirate the staining solution and wash the cells two to three times with PBS to remove unbound dye.
-
Imaging:
-
For fluorescence microscopy, mount the coverslips on microscope slides using an appropriate mounting medium.
-
For flow cytometry, detach the cells (e.g., using trypsin), resuspend them in PBS or flow cytometry buffer, and analyze them on a flow cytometer with appropriate laser and filter settings (e.g., excitation at 488 nm and emission collected around 515/20 nm).
-
Image the cells using a fluorescence microscope with a standard FITC/GFP filter set. Lipid droplets will appear as bright green fluorescent structures.
-
Oil Red O Staining Protocol for Cultured Cells
This protocol is a standard method for staining neutral lipids in fixed cultured cells.
Materials:
-
Oil Red O stock solution (e.g., 0.5 g Oil Red O in 100 mL isopropanol)
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde in PBS
-
Hematoxylin (B73222) (optional, for nuclear counterstaining)
Procedure:
-
Cell Culture and Fixation: Plate cells in a multi-well plate and culture as required. Aspirate the culture medium, wash with PBS, and fix with 4% paraformaldehyde for 20 minutes at room temperature.[10]
-
Preparation of Oil Red O Working Solution:
-
Prepare the working solution by diluting the Oil Red O stock solution with distilled water (e.g., 6 parts stock to 4 parts water).
-
Allow the solution to sit for 10-20 minutes and then filter it through a 0.2 µm filter to remove any precipitates.
-
-
Staining:
-
Wash the fixed cells with distilled water and then with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells completely.
-
Incubate for 20 minutes at room temperature.[10]
-
-
Washing and Differentiation:
-
Aspirate the Oil Red O solution and wash the cells with 60% isopropanol to remove excess stain.
-
Rinse the cells several times with distilled water until the water runs clear.
-
-
Counterstaining (Optional): If desired, counterstain the nuclei with hematoxylin for 1-2 minutes, followed by a thorough wash with water.
-
Imaging and Quantification:
-
Add PBS or glycerol (B35011) to the wells to prevent the cells from drying out.
-
Image the cells using a brightfield microscope. Lipid droplets will appear as red-orange structures.
-
For quantification, the stained lipid can be eluted using isopropanol, and the absorbance of the eluate can be measured using a spectrophotometer at approximately 510 nm.
-
Conclusion
Both this compound and Oil Red O are valuable tools for the visualization and quantification of lipids. This compound, with its superior photophysical properties, specificity, and compatibility with live-cell imaging and high-throughput platforms, is the preferred choice for detailed, quantitative, and dynamic studies of lipid metabolism.[][5][8] Oil Red O remains a reliable and cost-effective method for the qualitative and semi-quantitative assessment of lipid accumulation in fixed samples, particularly in histology and pathology. The selection of the appropriate dye should be guided by the specific research question, the experimental setup, and the desired level of quantitative rigor.
References
- 2. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.wur.nl [research.wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. An Optimized Histochemical Method to Assess Skeletal Muscle Glycogen and Lipid Stores Reveals Two Metabolically Distinct Populations of Type I Muscle Fibers | PLOS One [journals.plos.org]
- 7. Item - this compound-493/503 versus Oil Red O. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Use of this compound (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipid staining by Oil O Red or this compound. [bio-protocol.org]
- 11. scispace.com [scispace.com]
BODIPY Dyes vs. Fluorescent Proteins: A Comparative Guide for Advanced Cellular Imaging
In the dynamic fields of cellular biology, drug discovery, and biomedical research, the precise visualization of molecular processes is paramount. For decades, fluorescent proteins (FPs) have been the workhorse for live-cell imaging, enabling groundbreaking insights into protein localization and dynamics. However, the emergence of synthetic organic fluorophores, particularly BODIPY (boron-dipyrromethene) dyes, presents a compelling alternative with a distinct set of advantages that can overcome many of the limitations inherent to FPs. This guide provides a detailed comparison of this compound dyes and traditional fluorescent proteins, supported by quantitative data and experimental methodologies, to aid researchers in selecting the optimal fluorescent tool for their specific applications.
Key Performance Characteristics: A Head-to-Head Comparison
This compound dyes consistently outperform fluorescent proteins in several key photophysical and practical aspects, making them highly suitable for demanding imaging applications.[][] Their core advantages include superior brightness, exceptional photostability, smaller size, and greater environmental insensitivity.
Quantitative Data Summary
The following table summarizes the key quantitative performance metrics for representative this compound dyes and fluorescent proteins.
| Property | This compound FL | This compound TMR-X | EGFP (Enhanced Green Fluorescent Protein) | mCherry |
| Quantum Yield (Φ) | ~0.92 (in methanol)[3] | ~0.60 | 0.60 | 0.22 |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~80,000[3][4] | ~90,000 | 56,000 | 72,000 |
| Brightness (ε × Φ) | ~73,600 | ~54,000 | 33,600 | 15,840 |
| Photostability (Photobleaching Half-life) | Significantly more photostable than fluorescein[4] | High | Moderate | Low to Moderate |
| Molecular Weight (MW) | ~300-500 Da[] | ~600-800 Da | ~27 kDa | ~28 kDa |
| Size (approx.) | < 1 nm | < 1 nm | ~2-4 nm | ~2-4 nm |
| Spectral Width | Narrow[][4] | Narrow | Broad | Broad |
| Environmental Sensitivity | Relatively insensitive to pH and polarity[][4] | Relatively insensitive to pH and polarity | Sensitive to pH and environment | Sensitive to pH and environment |
Core Advantages of this compound Dyes
The superior performance of this compound dyes stems from their unique chemical structure, which imparts several key advantages over fluorescent proteins.
-
Superior Photostability: this compound dyes exhibit exceptional resistance to photobleaching compared to most fluorescent proteins.[6][] This allows for prolonged and repeated imaging of dynamic cellular processes without significant signal loss, which is crucial for time-lapse microscopy and tracking studies.[]
-
High Quantum Yield and Brightness: Many this compound derivatives possess quantum yields approaching 1.0, meaning they efficiently convert absorbed light into emitted fluorescence.[4][8] Combined with their high molar extinction coefficients, this results in intensely bright signals that enable the detection of low-abundance targets.[8]
-
Small Size and Minimal Perturbation: As small organic molecules, this compound dyes are significantly smaller than the bulky barrel structure of fluorescent proteins.[9] This minimizes steric hindrance and reduces the likelihood of altering the function, localization, or interaction of the labeled target molecule.[9]
-
Chemical Versatility and Tunability: The this compound core can be readily modified through chemical synthesis to fine-tune its spectral properties, including excitation and emission wavelengths, as well as to introduce reactive groups for specific conjugation chemistries.[] This allows for the creation of a diverse palette of probes for multicolor imaging and targeted labeling of various biomolecules.[]
-
Environmental Insensitivity: The fluorescence of many this compound dyes is relatively insensitive to changes in pH and solvent polarity, leading to more stable and reliable measurements in the complex and fluctuating environment of a living cell.[][4]
Experimental Protocols
To ensure reproducible and reliable data, the following sections detail standardized protocols for key experiments used to characterize and compare fluorescent probes.
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a test sample relative to a known standard.[10][11][12][13][14]
Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Test fluorophore solution of unknown quantum yield
-
Standard fluorophore solution with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (ensure the same solvent is used for both the test and standard fluorophores)
Procedure:
-
Prepare a series of dilutions for both the test and standard fluorophores in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a fluorimeter, ensuring the excitation wavelength is the same for all measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the total fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test and standard fluorophores. The resulting plots should be linear.
-
Calculate the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the test sample (Φ_test) using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_test and Grad_std are the gradients of the linear plots for the test and standard samples, respectively.
-
η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively (if the same solvent is used, this term is 1).
-
Protocol 2: Assessment of Photostability (Photobleaching Rate)
This protocol outlines a method for quantifying the photostability of a fluorophore in live cells by measuring its photobleaching rate.[15][16]
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera.
-
Live-cell imaging chamber.
-
Cells expressing the fluorescent protein of interest or labeled with the this compound dye.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Prepare live cells expressing the fluorescent protein or labeled with the this compound dye in an imaging chamber with appropriate media.
-
Mount the chamber on the microscope stage and locate a field of view with healthy, fluorescent cells.
-
Set the imaging parameters:
-
Use the appropriate excitation wavelength and emission filter for the fluorophore.
-
Adjust the illumination intensity and exposure time to obtain a good signal-to-noise ratio. It is critical to keep these parameters constant throughout the experiment.
-
-
Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes) or until the fluorescence intensity has significantly decreased.
-
Analyze the data:
-
Open the image series in image analysis software.
-
Select a region of interest (ROI) within a fluorescent cell.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region (without cells) from the cellular ROI intensity at each time point.
-
Normalize the background-corrected intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single exponential decay function to determine the photobleaching rate constant or calculate the photobleaching half-life (the time at which the fluorescence intensity drops to 50% of its initial value).
-
Protocol 3: Covalent Labeling of Proteins with Amine-Reactive this compound Dyes
This protocol provides a general procedure for labeling proteins with a common class of amine-reactive this compound dyes, such as NHS esters.[17]
Materials:
-
Purified protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Amine-reactive this compound dye (e.g., this compound FL NHS ester) dissolved in a dry organic solvent (e.g., DMSO or DMF).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.
-
Prepare the this compound dye solution immediately before use by dissolving it in a small amount of anhydrous DMSO or DMF.
-
Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling, but a starting point is often a 10- to 20-fold molar excess of the dye.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the labeled protein by passing the reaction mixture through a size-exclusion chromatography column to separate the protein-dye conjugate from the unreacted, free dye.
-
Determine the degree of labeling by measuring the absorbance of the conjugate at the protein's absorbance maximum (usually 280 nm) and the dye's absorbance maximum.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for characterizing and utilizing this compound dyes and fluorescent proteins.
References
- 3. benchchem.com [benchchem.com]
- 4. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. tandfonline.com [tandfonline.com]
- 8. This compound | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 17. mdpi.com [mdpi.com]
Unveiling Cellular Lipid Stores: A Comparative Guide to BODIPY Staining and Biochemical Assays
For researchers, scientists, and drug development professionals navigating the complexities of cellular lipid analysis, this guide provides a comprehensive cross-validation of BODIPY staining with traditional biochemical lipid assays. We offer a detailed comparison of methodologies, present quantitative data, and provide standardized protocols to ensure accurate and reproducible results in your lipid-related research.
Lipid droplets, the cellular organelles responsible for storing neutral lipids, are dynamic structures implicated in a multitude of physiological and pathological processes, including metabolic diseases, cancer, and infectious diseases. Consequently, the accurate quantification of intracellular lipid content is paramount. This guide focuses on the popular fluorescent dye, this compound 493/503, and its validation against established biochemical methods for lipid quantification, namely enzymatic triglyceride assays and the sulfo-phospho-vanillin (SPV) assay.
Performance Comparison: this compound Staining vs. Biochemical Assays
This compound 493/503 is a lipophilic dye that exhibits bright green fluorescence upon binding to neutral lipids within lipid droplets, making it a valuable tool for both qualitative visualization and quantitative analysis via fluorescence microscopy and flow cytometry.[1][2] Biochemical assays, on the other hand, provide a measure of total lipid or specific lipid components within a cell lysate.
A key consideration for researchers is the correlation between the fluorescence intensity of this compound and the absolute lipid quantity measured by biochemical methods. Studies have demonstrated a strong linear correlation between this compound fluorescence and cellular lipid content, validating its use as a reliable indicator of intracellular lipid stores.
For instance, a study comparing this compound 505/515 fluorescence with the sulfo-phospho-vanillin (SPV) method for determining lipid content in dinoflagellates found a strong linear correlation (R² = 0.83).[3] This indicates that as the lipid content measured by the biochemical SPV assay increases, the fluorescence intensity from this compound staining increases proportionally.
Here is a summary of the comparative performance based on available data:
| Parameter | This compound Staining | Enzymatic Triglyceride Assay | Sulfo-Phospho-Vanillin (SPV) Assay |
| Principle | Fluorescent dye binds to neutral lipids in lipid droplets. | Enzymatic hydrolysis of triglycerides to glycerol, followed by a colorimetric or fluorometric reaction. | Reaction of unsaturated fatty acids with sulfuric acid and vanillin (B372448) to produce a colored product. |
| Measurement | Fluorescence intensity (per cell or population). | Absorbance or fluorescence of the final reaction product. | Absorbance of the colored product. |
| Output | Relative or semi-quantitative lipid content. | Absolute quantification of triglycerides (e.g., in mg/dL). | Total unsaturated lipid content. |
| Spatial Resolution | High (single-cell and subcellular localization). | None (requires cell lysis). | None (requires cell lysis). |
| Throughput | High (especially with flow cytometry and high-content imaging). | Medium to high (plate-based assays). | Medium to high (plate-based assays). |
| Correlation | Strong linear correlation with biochemical assays has been demonstrated.[3] | Considered a "gold standard" for triglyceride quantification. | Good correlation with other lipid quantification methods.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for this compound 493/503 staining and two common biochemical lipid assays.
This compound 493/503 Staining for Fluorescence Microscopy
This protocol is adapted for staining lipid droplets in cultured cells.
Materials:
-
This compound 493/503 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining (optional)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on coverslips in a multi-well plate to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a 1-2 µM working solution of this compound 493/503 in PBS. Incubate the fixed cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess dye.
-
Counterstaining (Optional): If desired, incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for this compound 493/503 (excitation/emission ~493/503 nm) and DAPI (if used).
Enzymatic Triglyceride Quantification Assay
This protocol is a general guideline for commercially available colorimetric triglyceride quantification kits.
Materials:
-
Triglyceride quantification kit (containing triglyceride standards, assay buffer, lipase (B570770), and probe)
-
Cell lysis buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Culture and treat cells as required for the experiment.
-
Harvest the cells and lyse them using a suitable cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Standard Curve Preparation: Prepare a series of triglyceride standards of known concentrations according to the kit's instructions.
-
Assay Reaction:
-
Add a specific volume of the cell lysate supernatant and the triglyceride standards to separate wells of a 96-well plate.
-
Prepare a reaction mix containing the assay buffer, lipase, and probe as per the kit's protocol. Add the reaction mix to each well.
-
Incubate the plate for the time and temperature specified in the kit's manual (typically 30-60 minutes at room temperature). The lipase will hydrolyze the triglycerides to glycerol, which then reacts with the probe to produce a colored product.
-
-
Measurement: Measure the absorbance of each well at the recommended wavelength (e.g., 570 nm) using a microplate reader.
-
Quantification: Subtract the background reading from all measurements. Plot the absorbance of the standards against their concentrations to generate a standard curve. Use the standard curve to determine the triglyceride concentration in the cell lysate samples.
Sulfo-Phospho-Vanillin (SPV) Assay
This colorimetric assay is used to quantify total unsaturated lipids.
Materials:
-
Concentrated sulfuric acid
-
Phosphoric acid
-
Vanillin
-
Lipid standards (e.g., cholesterol or a mixture of unsaturated fatty acids)
-
Glass test tubes
-
Heating block or water bath
-
Spectrophotometer
Procedure:
-
Sample and Standard Preparation:
-
Prepare lipid extracts from cell lysates.
-
Prepare a series of lipid standards of known concentrations.
-
-
Reaction with Sulfuric Acid:
-
Add a small volume of the lipid extract or standard to a glass test tube.
-
Carefully add concentrated sulfuric acid to each tube.
-
Heat the tubes at 100°C for 10 minutes.
-
Cool the tubes to room temperature.
-
-
Color Development:
-
Prepare the phospho-vanillin reagent by dissolving vanillin in phosphoric acid.
-
Add the phospho-vanillin reagent to each tube and mix.
-
Incubate at 37°C for 15 minutes for color development.
-
-
Measurement: Measure the absorbance of each sample at approximately 530 nm using a spectrophotometer.
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Use this curve to determine the lipid concentration in the samples.[]
Visualizing the Workflow and Underlying Biology
To further clarify the experimental process and the biological context, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for cross-validating this compound staining with biochemical lipid assays.
Caption: Simplified signaling pathway of insulin-stimulated lipogenesis leading to lipid droplet formation.
Conclusion
Both this compound staining and biochemical lipid assays are powerful tools for studying cellular lipid metabolism. This compound staining offers the significant advantage of providing spatial information at the single-cell level, allowing for the visualization of lipid droplet morphology and distribution. Biochemical assays, in contrast, provide robust, absolute quantification of total or specific lipids from a cell population.
The choice of method will depend on the specific research question. For high-throughput screening and morphological analysis, this compound staining coupled with automated microscopy or flow cytometry is highly effective. For precise quantification of triglyceride content to validate findings from staining methods, enzymatic assays are the preferred choice. The strong correlation between this compound fluorescence and biochemically determined lipid content provides confidence in using this fluorescent dye for quantitative and semi-quantitative studies of cellular lipid dynamics. By understanding the strengths and limitations of each approach and employing them in a complementary manner, researchers can gain a more comprehensive understanding of the intricate role of lipids in health and disease.
References
Evaluating BODIPY Dyes in Fixed vs. Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate fluorescent probes is a critical determinant of success in cellular imaging. Among the plethora of available dyes, the boron-dipyrromethene (BODIPY) family has emerged as a versatile and robust tool for visualizing a range of cellular components and processes.[1][] A key strength of this compound dyes is their applicability in both live- and fixed-cell preparations, a flexibility that allows for a broad spectrum of experimental designs.[3][4] However, the performance and handling of these dyes can differ significantly between these two states. This guide provides an objective comparison of this compound's performance in fixed versus live cells, supported by experimental data and protocols to aid researchers in optimizing their imaging workflows.
Core Properties of this compound Dyes
This compound dyes are renowned for their unique photophysical characteristics, which make them highly suitable for high-fidelity cellular imaging. These properties include:
-
High Photostability: this compound dyes exhibit remarkable resistance to photobleaching, allowing for prolonged or repeated imaging sessions, which is crucial for time-lapse studies in live cells.[][5][][]
-
High Fluorescence Quantum Yield: They are intensely bright, providing strong signals even at low concentrations, which enhances detection sensitivity and can reduce potential phototoxicity.[1][][]
-
Narrow Emission Spectra: Their sharp emission peaks minimize spectral overlap, making them ideal for multicolor imaging experiments where crosstalk between channels must be minimized.[][][8]
-
Environmental Insensitivity: The fluorescence of many this compound derivatives is relatively insensitive to solvent polarity and pH, leading to more stable and reproducible signals under varying physiological conditions.[9][10]
Performance in Live vs. Fixed Cells: A Head-to-Head Comparison
The primary difference between live- and fixed-cell imaging lies in the biological state of the sample. Live-cell imaging provides dynamic, real-time information, while fixed-cell imaging offers a static, high-resolution snapshot. The performance of this compound dyes is influenced by these differing conditions.
This compound in Live Cells
Live-cell imaging is essential for studying dynamic cellular processes. This compound dyes are well-suited for this application due to their excellent cell permeability and low cytotoxicity at typical working concentrations.[][11] They are widely used to track the dynamics of lipid droplets, monitor membrane integrity, and visualize other subcellular compartments in real time.[3][] Some derivatives are designed for "no-wash" protocols, simplifying the experimental workflow by fluorescing brightly only upon partitioning into the hydrophobic cellular environment, thus reducing background from the aqueous medium.[13][14]
Considerations for Live-Cell Imaging:
-
Cytotoxicity: While generally low, phototoxicity can occur with prolonged exposure to high-intensity light or at higher dye concentrations.[15] It is crucial to use the lowest effective concentration and illumination intensity.
-
Non-Specific Staining: Depending on the specific derivative, some this compound dyes may accumulate in organelles other than the primary target. For instance, while widely used for lipid droplets, they can also stain lysosome-related organelles in some organisms like C. elegans.[16]
This compound in Fixed Cells
Fixation, typically with paraformaldehyde, preserves cellular structure for detailed analysis. This compound dyes perform exceptionally well in fixed cells, providing bright and stable signals that are compatible with immunofluorescence protocols.[][3][] This allows for the co-localization of lipids or other this compound-labeled structures with specific proteins, offering deeper insights into cellular organization.[17]
Considerations for Fixed-Cell Imaging:
-
Fixation and Permeabilization: While compatible with standard fixation methods, the permeabilization step, often required for antibody entry, can be a point of concern.[] The use of harsh detergents may strip lipids, potentially altering the staining pattern of lipophilic this compound variants.[18] Mild permeabilization is recommended.
-
Concentration: Higher concentrations of the dye may be needed for fixed cells compared to live cells to achieve optimal signal intensity.[]
Quantitative Data Presentation
To facilitate direct comparison, the following tables summarize the key performance parameters of this compound dyes in live versus fixed cells and compare them to a common alternative, Nile Red.
Table 1: Performance of this compound Dyes in Live vs. Fixed Cells
| Parameter | Live Cells | Fixed Cells |
| Typical Concentration | 0.1–2 µM[] | 0.5–5 µM[] |
| Incubation Time | 10–30 minutes[9][19] | 20–60 minutes[] |
| Photostability | High; suitable for time-lapse imaging[][] | Excellent; stable for long-term storage and imaging[][5] |
| Cytotoxicity | Low at working concentrations, but can occur[11][15] | Not applicable |
| Signal-to-Noise Ratio | High, especially with "no-wash" dyes[13][14] | Very high due to washing steps removing background[] |
| Compatibility | Real-time dynamic studies, single-molecule tracking[19] | Immunofluorescence, high-resolution microscopy[][17] |
Table 2: this compound vs. Nile Red for Lipid Droplet Staining
| Feature | This compound (e.g., 493/503) | Nile Red |
| Photostability | High[5][] | Moderate; prone to photobleaching[] |
| Emission Spectrum | Narrow, symmetric peak[][] | Broad; prone to spectral crosstalk[20] |
| Environmental Sensitivity | Relatively low[9] | Highly solvatochromic; fluorescence shifts with polarity[] |
| Suitability for Multicolor | Excellent due to narrow emission[][8] | Limited due to broad emission and bleed-through[20] |
| Live-Cell Performance | Good; low cytotoxicity at optimal concentrations[] | Good, but can be more disruptive to membranes |
| Fixed-Cell Performance | Excellent; stable and bright signal[] | Good, but signal can be less stable |
Experimental Protocols
The following are generalized protocols for staining lipid droplets using this compound 493/503. Optimization may be required based on cell type and experimental conditions.
Protocol 1: Staining of Live Cells
-
Cell Preparation: Culture cells to 70–80% confluency on coverslips or in imaging dishes.
-
Prepare Staining Solution: Dilute a DMSO stock solution of this compound 493/503 to a final working concentration of 1–2 µM in serum-free medium or PBS.[9]
-
Staining: Remove the culture medium, wash cells once with PBS, and add the this compound working solution.
-
Incubation: Incubate the cells for 15–30 minutes at 37°C, protected from light.[]
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to reduce background fluorescence.[]
-
Imaging: Image the cells immediately in PBS or a suitable live-cell imaging solution.
Protocol 2: Staining of Fixed Cells
-
Cell Preparation: Culture cells to 70–80% confluency on coverslips.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[][21]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[]
-
Permeabilization (Optional): If co-staining with antibodies, permeabilize with a mild detergent like 0.1% saponin. Note that harsh detergents may affect lipid staining.[18]
-
Prepare Staining Solution: Dilute a DMSO stock solution of this compound 493/503 to a final working concentration of 1–5 µM in PBS.[]
-
Staining: Add the this compound working solution and incubate for 20–60 minutes at room temperature, protected from light.[] If performing immunofluorescence, this compound can often be added along with the secondary antibody.[17]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. The sample can now be imaged.
Visualizations
The following diagrams illustrate key workflows and comparisons related to the use of this compound dyes.
References
- 1. This compound Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]
- 3. Use of this compound (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 8. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - SE [thermofisher.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. A this compound-based fluorescent dye for mitochondria in living cells, with low cytotoxicity and high photostability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A fluorescence lifetime-based novel method for accurate lipid quantification of this compound vital-stained C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imaging of neutral lipids and neutral lipid associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Conventional this compound Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipid droplet visualisation in cultured cells using this compound 493/503 stain [protocols.io]
Benchmarking the photostability of Bodipy against other common fluorophores.
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye with high photostability is critical for the success of fluorescence-based assays, particularly for applications requiring long-term imaging and quantitative analysis.[1] This guide provides a comparative analysis of the photostability of BODIPY (boron-dipyrromethene) dyes against other commonly used fluorophores, including fluorescein (B123965), rhodamine, cyanine (B1664457) (Cy) dyes, and Alexa Fluor dyes.
This compound dyes have gained significant attention due to their unique chemical structure and superior optical properties.[][] Compared to traditional fluorescent dyes, this compound dyes often exhibit high fluorescence quantum yields, narrow emission spectra, and, most importantly, excellent photostability.[][][] Photostability refers to a fluorophore's resistance to irreversible photochemical destruction, or photobleaching, upon exposure to excitation light.[5][6] Higher photostability allows for longer or more intense illumination without significant signal loss, which is crucial for demanding applications like single-molecule imaging and time-lapse microscopy.[5]
This guide presents a quantitative comparison of photophysical properties, a detailed experimental protocol for assessing photostability, and visual workflows to aid in the selection of the most suitable fluorophore for your research needs.
Quantitative Photostability Comparison
The photostability of a fluorophore can be quantified by parameters such as the photobleaching quantum yield (Φb) and the photobleaching half-life (t1/2).[1] The photobleaching quantum yield represents the probability that a dye molecule will be destroyed per absorbed photon; a lower value indicates higher photostability.[1] The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[1] The following table summarizes key photophysical properties of this compound FL against other common fluorophores. It is important to note that these values can be highly dependent on the experimental conditions, such as illumination intensity, oxygen concentration, and the local chemical environment.[1][7]
| Dye Class | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Relative Photostability |
| This compound | BDP FL | ~503 | ~512 | ~0.9 | High |
| Fluorescein | FITC | ~494 | ~518 | ~0.92 | Low to Moderate |
| Rhodamine | Rhodamine B | ~555 | ~580 | ~0.31 | Moderate |
| Alexa Fluor | Alexa Fluor 488 | ~494 | ~519 | ~0.92 | High |
| Cyanine | Cy3 | ~550 | ~570 | ~0.15 | Moderate |
| Cyanine | Cy5 | ~649 | ~670 | ~0.27 | Moderate to Low |
Note: The relative photostability is a qualitative assessment based on numerous literature sources. Exact values for photophysical properties can vary with the specific derivative and experimental conditions.[7]
Experimental Protocols
Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data.[1] Below is a detailed protocol for measuring the photobleaching half-life of a fluorescent dye.
Protocol: Measurement of Photobleaching Half-Life
This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy.[1]
Materials:
-
Fluorescent dye solutions of interest (e.g., this compound FL, FITC, Alexa Fluor 488) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).[1]
-
Microscope slides and coverslips.[1]
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.[1]
-
Image analysis software (e.g., ImageJ/Fiji).[1]
Procedure:
-
Sample Preparation:
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.[1]
-
Select the appropriate filter set for the dye being tested.[1]
-
Place the prepared slide on the microscope stage and bring the sample into focus.[1]
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.[1][8]
-
-
Image Acquisition:
-
Data Analysis:
-
Open the image series in an image analysis software.[1]
-
Select a region of interest (ROI) within the illuminated area.[1]
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.[8]
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.[8]
-
Normalize the background-corrected intensity values to the initial intensity at t=0.[8]
-
Plot the normalized fluorescence intensity as a function of time.[8]
-
Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t1/2).[1][8]
-
Visualizing Photobleaching and Experimental Workflow
To better understand the process of photobleaching and the experimental approach to its measurement, the following diagrams are provided.
Caption: Conceptual diagram of the photobleaching process.
Caption: Experimental workflow for assessing fluorophore photostability.
References
A Comparative Guide to One-Photon vs. Two-Photon Excitation of BODIPY Dyes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of one-photon (1P) and two-photon (2P) excitation of BODIPY dyes, a class of versatile fluorophores widely used in cellular imaging. We will delve into the fundamental principles of each excitation method, present a quantitative comparison of their performance, and provide detailed experimental protocols for their application. This guide aims to equip researchers with the necessary information to select the optimal imaging modality for their specific experimental needs.
Introduction to this compound Dyes and Fluorescence Excitation
This compound (boron-dipyrromethene) dyes are characterized by their high fluorescence quantum yields, sharp emission peaks, and good photostability.[][2] Their spectral properties can be readily tuned through chemical modifications, making them suitable for a wide range of biological imaging applications.[3]
Fluorescence microscopy relies on the excitation of a fluorophore from its ground electronic state to an excited state by absorbing light energy. The subsequent return to the ground state is accompanied by the emission of a photon of lower energy (longer wavelength). This process can be initiated through one-photon or two-photon absorption.
One-photon excitation (1PE) is the conventional method where a single photon of high energy (shorter wavelength) excites the fluorophore. In contrast, two-photon excitation (2PE) involves the simultaneous absorption of two lower-energy (longer wavelength) photons.[4] This fundamental difference in the excitation process leads to distinct advantages and disadvantages for each technique in the context of cellular imaging.
Quantitative Performance Comparison
| Parameter | One-Photon Excitation | Two-Photon Excitation | Key Advantages of 2P Excitation |
| Excitation Wavelength | Typically in the visible range (e.g., 488 nm for this compound FL) | Typically in the near-infrared (NIR) range (e.g., ~700-1000 nm)[4] | Deeper tissue penetration due to reduced scattering of NIR light.[5] |
| Quantum Yield (Φ) | High (often approaching 1.0 for many this compound dyes)[2][6] | Generally assumed to be similar to 1P quantum yield upon excitation.[4] | - |
| Two-Photon Absorption Cross-Section (σ₂) | Not applicable | Moderate for standard this compound, but can be significantly enhanced through molecular engineering (from <100 GM to >8000 GM).[7][8] | Enables efficient excitation with commercially available pulsed lasers. |
| Photobleaching | Occurs throughout the entire light cone, leading to faster bleaching in thick samples. | Confined to the focal volume, resulting in reduced overall photobleaching for thick specimens.[9] However, the photobleaching rate within the focal volume can be high and has a higher-order dependence on laser power.[9] | Reduced photobleaching outside the focal plane, allowing for longer-term imaging of thick samples. |
| Phototoxicity | Higher potential for phototoxicity as the entire illuminated volume is exposed to high-energy photons. | Significantly reduced phototoxicity as excitation is localized to the small focal volume. | Improved cell viability, crucial for live-cell and long-term imaging experiments. |
| Imaging Depth | Limited to shallower depths in scattering tissues (typically <100 µm). | Enables deeper imaging in scattering tissues (up to several hundred micrometers).[5] | Ideal for imaging in tissues and whole organisms. |
| Spatial Resolution | High, determined by the diffraction limit of light. | Inherently provides optical sectioning, rejecting out-of-focus light and improving image contrast. | Enhanced signal-to-noise ratio and clearer images in thick samples. |
Visualizing the Excitation Principles
To understand the fundamental differences between one-photon and two-photon excitation, the following diagrams illustrate the energy transition processes.
Caption: One-photon excitation involves the absorption of a single high-energy photon.
Caption: Two-photon excitation requires the simultaneous absorption of two lower-energy photons.
Experimental Protocols
Here, we provide detailed methodologies for preparing samples and performing comparative imaging using one-photon and two-photon microscopy.
I. Staining Cells with this compound Dyes (General Protocol)
This protocol is for staining cells with a lipophilic this compound dye, such as C11-BODIPY(581/591), for imaging lipid peroxidation.
Materials:
-
This compound C11 (e.g., from a commercial supplier)
-
Anhydrous DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Optional: Inducer of lipid peroxidation (e.g., erastin, RSL3, or cumene (B47948) hydroperoxide)[10]
-
Optional: Hoechst 33342 for nuclear counterstaining
Procedure:
-
Prepare a stock solution of this compound C11: Dissolve the lyophilized powder in anhydrous DMSO to a final concentration of 10 mM. Store the stock solution at -20°C, protected from light.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Induce Lipid Peroxidation (Optional): If studying induced lipid peroxidation, treat the cells with the desired compound for the appropriate time and concentration.
-
Staining:
-
Prepare a fresh working solution of this compound C11 by diluting the stock solution in cell culture medium to a final concentration of 1-2 µM.[10]
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound C11 working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
(Optional) Add Hoechst 33342 to the working solution for nuclear staining.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with warm PBS.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.
-
Proceed immediately to imaging on either a one-photon or two-photon microscope.
-
II. Comparative One-Photon and Two-Photon Microscopy
This protocol outlines the steps for a direct comparison of the same field of view using both microscopy techniques.
Microscope Setup:
-
One-Photon Confocal Microscope:
-
Laser Line: Select a laser line appropriate for the this compound dye (e.g., 488 nm for the oxidized form of C11-BODIPY, 561 nm for the reduced form).[10]
-
Objective: Use a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion).
-
Pinhole: Set the pinhole to 1 Airy unit for optimal confocality.
-
Detector: Use a sensitive detector such as a photomultiplier tube (PMT) or a hybrid detector.
-
Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize photobleaching and phototoxicity.
-
-
Two-Photon Microscope:
-
Laser: A tunable, pulsed near-infrared (NIR) laser (e.g., Ti:Sapphire laser).
-
Excitation Wavelength: Tune the laser to the two-photon excitation maximum of the this compound dye (e.g., around 800 nm for many this compound derivatives).[8]
-
Objective: Use a high NA objective corrected for NIR wavelengths.
-
Detector: Use a non-descanned detector for efficient collection of scattered emission photons.
-
Laser Power: Adjust the laser power to achieve sufficient signal while minimizing phototoxicity.
-
Imaging Protocol:
-
Locate a Region of Interest (ROI): Using one of the two modalities (preferably two-photon to minimize initial photobleaching), locate a suitable field of view containing well-stained cells.
-
One-Photon Imaging:
-
Switch to the one-photon excitation mode.
-
Acquire an initial image (or z-stack) of the ROI.
-
To assess photobleaching, perform time-lapse imaging of the same ROI, acquiring images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes). Keep the laser power and all other settings constant.
-
-
Two-Photon Imaging:
-
Switch to the two-photon excitation mode.
-
If possible, move to an adjacent, previously unimaged field of view with similar cell density and staining intensity to minimize the effects of prior one-photon illumination.
-
Acquire an initial image (or z-stack) of the new ROI.
-
Perform time-lapse imaging under the same temporal conditions as the one-photon experiment to assess photobleaching.
-
-
Data Analysis:
-
Brightness: Measure the mean fluorescence intensity of individual cells or subcellular structures in the initial images from both modalities.
-
Photobleaching Rate: For the time-lapse series, measure the fluorescence intensity of the same ROIs in each frame. Plot the normalized fluorescence intensity as a function of time and fit the data to an exponential decay curve to determine the photobleaching half-life for each excitation mode.
-
Phototoxicity: After imaging, assess cell viability using a live/dead assay or by observing morphological changes (e.g., membrane blebbing, cell detachment) over time.
-
Signaling Pathway and Experimental Workflow Visualization
Lipid Peroxidation and Ferroptosis Signaling Pathway
This compound C11 is a valuable tool for studying lipid peroxidation, a key event in a regulated form of cell death called ferroptosis. The following diagram illustrates the signaling cascade leading to ferroptosis and the point at which this compound C11 can be used for detection.
Caption: Signaling pathway of ferroptosis, highlighting the role of lipid peroxidation.
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical flow of an experiment designed to compare one-photon and two-photon excitation of this compound-labeled cells.
Caption: Experimental workflow for comparing 1P and 2P excitation of this compound dyes.
Conclusion
Both one-photon and two-photon excitation have their merits for imaging this compound-labeled samples. One-photon microscopy is widely accessible and provides high-resolution images for thin samples. However, for applications requiring deep-tissue imaging, long-term live-cell observation, and minimal phototoxicity, two-photon microscopy is the superior choice. The ability to engineer this compound dyes with high two-photon absorption cross-sections further enhances their utility in this advanced imaging modality. By carefully considering the experimental goals and the inherent advantages and limitations of each technique, researchers can effectively leverage the unique properties of this compound dyes to gain deeper insights into complex biological processes.
References
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. OPG [opg.optica.org]
- 5. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Two-Photon Absorption Response of Functionalized this compound Dyes in Near-IR Region by Tuning Conjugation Length and Meso-Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. This compound 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Assessing the performance of different Bodipy derivatives for sensing the same analyte.
A Comparative Guide to BODIPY Derivatives for Viscosity Sensing
For Researchers, Scientists, and Drug Development Professionals
The viscosity of the cellular microenvironment is a critical parameter that influences a vast array of biological processes, including protein folding, molecular transport, and cellular signaling. Fluorescent molecular rotors, particularly those based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (this compound) scaffold, have emerged as powerful tools for mapping viscosity in living cells and other complex systems with high spatial and temporal resolution. Their utility stems from their viscosity-sensitive fluorescence properties, where intramolecular rotation is hindered in viscous environments, leading to an increase in fluorescence quantum yield and lifetime.[1][2]
This guide provides an objective comparison of the performance of different this compound derivatives as viscosity sensors, supported by experimental data from peer-reviewed literature. We will delve into their photophysical properties, viscosity sensing capabilities, and the experimental protocols for their evaluation.
Signaling Pathway of this compound-Based Molecular Rotors
The viscosity sensing mechanism of this compound-based molecular rotors relies on the principle of restricted intramolecular rotation. In a low-viscosity environment, upon photoexcitation, the meso-substituted phenyl ring of the this compound core can freely rotate. This rotation provides a non-radiative decay pathway for the excited state, resulting in low fluorescence intensity and a short fluorescence lifetime. As the viscosity of the surrounding medium increases, this intramolecular rotation is sterically hindered. Consequently, the non-radiative decay pathway is suppressed, leading to an enhancement in fluorescence emission and a longer fluorescence lifetime. This relationship between viscosity and fluorescence lifetime is often linear on a log-log scale, allowing for quantitative measurements of microviscosity.[1][3]
Performance Comparison of this compound Derivatives
The performance of this compound-based viscosity sensors can be tuned by chemical modifications to the core structure or the meso-substituent.[4][5] The following table summarizes the key performance metrics of several representative this compound derivatives.
| Derivative | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) Range | Viscosity Sensing Range (cP) | Key Features & Remarks | Reference(s) |
| This compound-C12 | ~500 | ~520 | 0.03 - 0.5 | 5 - 1500 | Widely used benchmark; sensitive to polarity at low viscosities. | [4][6] |
| This compound-NO2 | ~510 | ~530 | 0.01 - 0.6 | 0.5 - 50000 | Extended viscosity sensing range due to the electron-withdrawing -NO2 group.[6] | [6] |
| This compound-PM | ~503 | ~523 | - | 0.5 - 1500 | Water-soluble and preferentially stains plasma membranes; large dynamic range.[7] | [7] |
| BTV | ~505 | ~515 | 0.01 - 0.57 | 1 - 1000 | Mitochondria-targeting; exhibits over 100-fold fluorescence enhancement.[8] | [8] |
| Homodimeric this compound | ~500 | ~520 | - | 1.2 - 1457 | Shows viscosity-dependent fluorescence lifetime suitable for FLIM.[9] | [9] |
Experimental Protocols
The evaluation of this compound-based viscosity sensors typically involves a series of photophysical measurements in solvents of varying viscosity.
Experimental Workflow for Performance Assessment
Preparation of Viscosity Standards
A series of solutions with varying viscosities are prepared, typically by mixing a low-viscosity solvent (e.g., methanol) with a high-viscosity solvent (e.g., glycerol) in different ratios.[4] The viscosity of each mixture should be accurately measured using a viscometer.
Photophysical Measurements
-
Stock Solution: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1-5 mM.[4]
-
Working Solutions: The stock solution is diluted into each of the viscosity standard solutions to a final concentration typically in the low micromolar range (e.g., 10 µM).[10]
-
UV-Vis Absorption Spectroscopy: The absorption spectra of the this compound derivative in each viscosity standard are recorded to determine the absorption maximum (λ_abs).
-
Steady-State Fluorescence Spectroscopy: The fluorescence emission spectra are recorded upon excitation at or near the absorption maximum. This provides the emission maximum (λ_em) and relative fluorescence intensity.
-
Time-Resolved Fluorescence Spectroscopy: The fluorescence lifetimes (τ) are measured using techniques like Time-Correlated Single Photon Counting (TCSPC). The decay curves are fitted to determine the fluorescence lifetime in each viscosity standard.
Data Analysis
-
Quantum Yield Calculation: The fluorescence quantum yield (Φ) in each solvent is calculated relative to a standard fluorophore with a known quantum yield.
-
Calibration Curve Generation: A calibration curve is generated by plotting the logarithm of the fluorescence lifetime (log τ) against the logarithm of the viscosity (log η). A linear relationship is often observed, which can be fitted to the Förster-Hoffmann equation.[1]
Cellular Imaging (Optional)
For biological applications, the this compound derivative is introduced to cultured cells. Fluorescence Lifetime Imaging Microscopy (FLIM) is then used to acquire images where the contrast is based on the fluorescence lifetime of the probe in different cellular compartments. By correlating the measured lifetimes with the calibration curve, a quantitative map of the intracellular viscosity can be generated.[7][9]
Conclusion
The choice of a this compound derivative for viscosity sensing depends on the specific requirements of the application. For instance, This compound-NO2 offers an exceptionally wide dynamic range, making it suitable for studies involving large viscosity changes.[6] For applications requiring aqueous solubility and specific targeting of the plasma membrane, This compound-PM is an excellent candidate.[7] The classic This compound-C12 remains a valuable tool, though its sensitivity to polarity should be considered.[4] By carefully considering the performance metrics and experimental protocols outlined in this guide, researchers can select the most appropriate this compound-based molecular rotor to unravel the complexities of microviscosity in their systems of interest.
References
- 1. Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring viscosity, polarity and temperature sensitivity of this compound-based molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP03571C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. web.vu.lt [web.vu.lt]
- 7. Designing a green-emitting viscosity-sensitive 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (this compound) probe for plasma membrane viscosity imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple this compound-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells [mdpi.com]
- 9. Homodimeric this compound Rotor as a Fluorescent Viscosity Sensor for Membrane-Mimicking and Cellular Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pr.ibs.re.kr [pr.ibs.re.kr]
A Head-to-Head Comparison of Commercial BODIPY Staining Kits for Lipid Droplet Analysis
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of intracellular lipid droplets are crucial for understanding cellular metabolism and the progression of various diseases. BODIPY dyes have emerged as a gold standard for this application due to their high specificity, brightness, and photostability. This guide provides an objective side-by-side comparison of commercial this compound staining kits, supported by experimental data and detailed protocols to aid in the selection of the most suitable kit for your research needs.
This guide will focus on the most commonly used this compound dye for lipid droplet staining, this compound 493/503, and its close analog, this compound 505/515, which form the core of many commercially available kits. While direct head-to-head comparisons of specific commercial kits are limited in published literature, a comprehensive analysis of the dye's performance characteristics provides a strong basis for kit selection.
Performance Characteristics at a Glance
This compound dyes are renowned for their excellent photophysical properties, making them ideal for high-resolution imaging of lipid droplets.[][] Key performance indicators for these dyes include their spectral properties, photostability, and signal-to-noise ratio.
| Feature | This compound 493/503 | This compound 505/515 | Key Considerations |
| Excitation (max) | ~493 nm | ~505 nm | Compatibility with standard FITC filter sets.[][3] |
| Emission (max) | ~503 nm | ~515 nm | Narrow emission peak reduces spectral overlap in multi-color imaging.[][4] |
| Fluorescence Signal | High quantum yield | High quantum yield | Both provide bright signals for clear visualization. |
| Specificity | Highly specific to neutral lipids | Highly specific to neutral lipids | Minimal staining of other cellular compartments.[5] |
| Photostability | Prone to photobleaching with repeated exposure.[5] | Generally good photostability. | Important for time-lapse and long-duration imaging. |
| Background Signal | Can exhibit some cytoplasmic background.[5] | Generally low background. | Crucial for achieving a high signal-to-noise ratio. |
| Cytotoxicity | Low at working concentrations. | Low at working concentrations. | Essential for live-cell imaging applications. |
| Cell Permeability | Excellent for both live and fixed cells.[3] | Excellent for both live and fixed cells. | Enables versatile experimental designs. |
Mechanism of Action: How this compound Dyes Stain Lipid Droplets
This compound dyes are small, lipophilic molecules that readily cross the plasma membrane of live cells.[3] Their mechanism of action is based on their preferential partitioning into the neutral lipid core of intracellular lipid droplets, which are primarily composed of triglycerides and sterol esters. In the aqueous environment of the cytoplasm, the fluorescence of this compound dyes is relatively low. However, upon entering the nonpolar, lipid-rich environment of the lipid droplet, the dye undergoes a conformational change that results in a significant increase in its fluorescence quantum yield, leading to bright and specific staining.[3]
Mechanism of this compound dye staining of intracellular lipid droplets.
Experimental Protocols: A Generalized Workflow
While specific protocols may vary slightly between commercial kits, the following provides a detailed, generalized methodology for staining lipid droplets in cultured mammalian cells using a this compound 493/503-based kit.
Live Cell Imaging Protocol
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips to the desired confluency (typically 60-80%).
-
Prepare Staining Solution: Prepare a working solution of the this compound dye in a serum-free medium or Phosphate-Buffered Saline (PBS) at a final concentration of 1-2 µM.[6]
-
Washing: Gently wash the cells twice with PBS to remove any residual serum.
-
Staining: Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[7]
-
Washing: Remove the staining solution and wash the cells two to three times with PBS.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells and image immediately using a fluorescence microscope with a standard FITC filter set (Excitation: ~493 nm, Emission: ~503 nm).[3]
Fixed Cell Imaging Protocol
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Washing: Wash cells with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a working solution of the this compound dye in PBS (e.g., 1 µg/mL). Add the staining solution to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.
General experimental workflows for live and fixed cell lipid droplet staining.
Concluding Remarks
The choice of a commercial this compound staining kit will largely depend on the specific experimental requirements. For most standard applications involving the visualization and quantification of lipid droplets, kits based on this compound 493/503 will provide reliable and high-quality results. For multi-color imaging experiments where spectral overlap with other green fluorophores is a concern, a kit utilizing this compound 505/515 may be a more suitable option.[]
While this guide provides a comprehensive overview, it is always recommended to consult the specific product datasheets and protocols provided by the manufacturer. Furthermore, optimization of staining conditions, such as dye concentration and incubation time, may be necessary for different cell types and experimental setups to achieve the best results.
References
A Comparative Guide to BODIPY Dye Performance Across Advanced Microscopy Platforms
For researchers, scientists, and drug development professionals, selecting the optimal fluorescent probe is paramount for generating high-quality, reproducible data. BODIPY (boron-dipyrromethene) dyes have emerged as a versatile and robust class of fluorophores, demonstrating exceptional performance in a variety of bioimaging applications.
This compound dyes are renowned for their unique set of photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and excellent photostability.[][][3] Unlike many traditional dyes, their fluorescence is largely insensitive to solvent polarity and pH, making them reliable probes in the complex and dynamic cellular environment. These characteristics make them highly suitable for a range of microscopy techniques, from standard epifluorescence and confocal microscopy to advanced super-resolution and lifetime imaging modalities.[][][5]
This guide provides an objective comparison of this compound dye performance across several key microscopy platforms, supported by experimental data and detailed protocols to aid in experimental design.
Photophysical Properties: this compound Dyes vs. Common Alternatives
This compound dyes consistently exhibit high molar extinction coefficients and quantum yields, resulting in exceptionally bright signals.[3] Their narrow emission spectra are particularly advantageous for multicolor imaging, as they minimize spectral bleed-through between channels.[][]
| Dye Class | Typical Excitation/Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Advantages | Common Alternatives |
| This compound FL | ~505 / 515 | > 0.90 | > 80,000 | High photostability, pH insensitivity, narrow emission | Fluorescein (FITC) |
| This compound 493/503 | ~493 / 503 | > 0.90 | > 90,000 | Excellent for lipid droplets, high brightness | Nile Red |
| This compound TMR | ~545 / 570 | ~ 0.60 | > 60,000 | Good photostability in the orange-red spectrum | Rhodamine (TRITC) |
| This compound 630/650 | ~630 / 650 | ~ 0.90 | > 100,000 | Bright, photostable red emission | Cyanine dyes (Cy5) |
| Fluorescein | ~494 / 518 | ~ 0.90 | ~ 75,000 | Inexpensive, widely used | This compound FL |
| Rhodamine | ~550 / 573 | ~ 0.30 | ~ 95,000 | Good water solubility | This compound TMR |
| Cyanine (Cy5) | ~649 / 666 | ~ 0.28 | ~ 250,000 | Very high extinction coefficient, far-red emission | This compound 630/650 |
Performance on Key Microscopy Platforms
Confocal and Epifluorescence Microscopy
In conventional fluorescence microscopy, photostability and brightness are critical. This compound dyes excel in this area, demonstrating significantly lower photobleaching rates compared to traditional dyes like fluorescein.[6] This allows for longer time-lapse imaging and the acquisition of 3D z-stacks with minimal signal loss, which is crucial for studying dynamic cellular processes.[3][5] Their compatibility with both live and fixed cell imaging further enhances their utility.[]
This protocol is adapted for visualizing neutral lipid droplets in cultured cells.
-
Cell Preparation: Culture cells on coverslips to 60-80% confluency.[7]
-
Fixation: Gently wash cells twice with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.[][7]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove residual PFA.[8]
-
Staining: Prepare a 1 µM working solution of this compound 493/503 in PBS from a 1 mg/mL DMSO stock. Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.[][7][8]
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium, optionally containing a nuclear counterstain like DAPI.[][8]
-
Imaging: Visualize using a confocal or epifluorescence microscope with filter sets appropriate for the green fluorescence channel (e.g., Excitation: 488 nm, Emission: 500-530 nm).
Two-Photon Microscopy (TPM or 2PM)
Two-photon microscopy is the preferred method for deep-tissue imaging due to its use of near-infrared (NIR) excitation light, which scatters less and is less phototoxic.[9][10] this compound dyes are well-suited for TPM, exhibiting useful two-photon absorption cross-sections. While their one-photon and two-photon emission spectra are generally similar, the absorption maxima can show a blue-shift in two-photon excitation.[11] This property allows for the simultaneous excitation of multiple fluorophores with a single NIR laser line, facilitating multicolor deep-tissue imaging.[11]
Caption: Workflow for deep-tissue imaging using this compound dyes with a two-photon microscope.
Stimulated Emission Depletion (STED) Microscopy
STED is a super-resolution technique that overcomes the diffraction limit of light, enabling nanoscale imaging. The choice of fluorophore is critical, as it must be efficiently depleted by the STED laser without excessive photobleaching. Several this compound derivatives have proven effective for STED nanoscopy.[12][13][14] Red-shifted this compound dyes are particularly useful as they can be depleted with commonly available 775 nm pulsed lasers, which are less phototoxic to living cells compared to other depletion wavelengths.[15][16]
| Property | This compound Performance in STED | Comparison with Alternatives |
| Photostability | High photostability under intense STED laser illumination. | Superior to many standard dyes like Alexa Fluor 594 which can bleach rapidly.[16] |
| Depletion Efficiency | Red/near-infrared this compound dyes are efficiently depleted by the 775 nm laser.[15][16] | Comparable to other STED-compatible dyes like ATTO 647N. |
| Brightness | Retain high brightness, crucial for achieving a good signal-to-noise ratio in super-resolution images. | Brighter than many organic dyes used for STED. |
| Live-Cell Imaging | Excellent for live-cell STED due to low cytotoxicity and high permeability.[17][18] | Many STED probes are suitable for live-cell imaging, but this compound's versatility is a key advantage.[17] |
Fluorescence Lifetime Imaging Microscopy (FLIM)
FLIM measures the fluorescence lifetime of a fluorophore—the average time it remains in the excited state. This property is sensitive to the probe's local microenvironment, such as ion concentration, viscosity, or molecular binding. This compound dyes are excellent probes for FLIM due to their well-defined and environmentally sensitive lifetimes. This enables researchers to not only visualize structures but also to probe the biochemical state of the cell. Combining FLIM with STED (τ-STED) can further enhance image quality by removing background noise.[15][16]
Caption: this compound's fluorescence lifetime changes in response to its local cellular environment.
Application Example: Studying Lipid Metabolism and Related Signaling
This compound dyes, particularly lipophilic variants like this compound 493/503, are widely used to study lipid metabolism, a process central to diseases like obesity, diabetes, and cancer.[][][8] These dyes specifically accumulate in the neutral lipid core of lipid droplets (LDs), allowing for their precise visualization and quantification.[][8]
-
Cell Culture: Plate cells in a glass-bottom imaging dish and culture until they reach 70-80% confluency.[17]
-
Staining Solution: Prepare a 1-2 µM working solution of this compound 493/503 in pre-warmed, serum-free culture medium.[]
-
Incubation: Remove the existing medium from the cells and add the this compound staining solution. Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[][8]
-
Washing: Gently wash the cells two to three times with warm PBS or culture medium to remove unbound dye and reduce background fluorescence.[]
-
Imaging: Immediately image the cells using a confocal or other fluorescence microscope equipped with a live-cell incubation chamber. Use low laser power to minimize phototoxicity during time-lapse experiments.
Caption: Simplified pathway of lipid metabolism centered on lipid droplet (LD) dynamics.
Conclusion
This compound dyes offer a powerful and versatile toolkit for cellular imaging across a multitude of microscopy platforms. Their superior brightness, photostability, and narrow emission spectra provide significant advantages over traditional fluorophores in standard confocal imaging.[][3] Furthermore, their unique photophysical properties make them highly effective probes for advanced techniques like two-photon, STED, and fluorescence lifetime microscopy. By understanding the specific performance characteristics of this compound dyes on each platform, researchers can better design their experiments to generate clear, quantitative, and impactful data in the study of complex biological systems.
References
- 3. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipid droplet visualisation in cultured cells using this compound 493/503 stain [protocols.io]
- 8. This compound 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry [bio-protocol.org]
- 9. Diving into the deep: confocal vs multi-photon microscopy - @abberior.rocks [abberior.rocks]
- 10. Recent trends in two-photon auto-fluorescence lifetime imaging (2P-FLIM) and its biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lse.technion.ac.il [lse.technion.ac.il]
- 12. Xanthene, cyanine, oxazine and this compound: the four pillars of the fluorophore empire for super-resolution bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Combined FLIM, Confocal Microscopy, and STED Nanoscopy for Live-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combining sophisticated fast FLIM, confocal microscopy, and STED nanoscopy for live-cell imaging of tunneling nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conventional this compound Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Validating Bodipy Dyes in a New Biological Model System: A Comparative Guide
For researchers venturing into new biological model systems, the selection of appropriate fluorescent probes is a critical step that dictates the quality and reliability of experimental data. Boron-dipyrromethene (Bodipy) dyes have emerged as a versatile and robust class of fluorophores for a wide range of biological applications. This guide provides an objective comparison of this compound dyes with common alternatives, supported by experimental data and detailed protocols, to aid in the validation of their utility in your specific research context.
Quantitative Performance Comparison
This compound dyes are renowned for their superior photophysical properties, including high fluorescence quantum yields, sharp emission spectra, and excellent photostability. The following tables provide a quantitative comparison of key this compound dyes against their commonly used alternatives for specific applications.
Table 1: this compound FL vs. Fluorescein (FITC) for General Protein and Cellular Labeling
| Property | This compound FL | Fluorescein (FITC) | Advantage |
| Excitation Maximum (nm) | ~502-503 | ~495 | Similar |
| Emission Maximum (nm) | ~510-512 | ~525 | Similar |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >80,000[1] | ~75,000[1] | This compound FL |
| Fluorescence Quantum Yield (Φ) | ~0.90 - 0.97[1] | ~0.92[1] | This compound FL |
| Photostability | High[1] | Low[1] | This compound FL |
| pH Sensitivity | Relatively Insensitive[1] | Sensitive (fluorescence decreases in acidic pH)[1] | This compound FL |
| Cell Permeability | Hydrophobic nature allows for staining of lipids and membranes[1] | Not cell-permeable; requires conjugation to penetrating molecules[1] | This compound FL (for specific applications) |
Table 2: this compound 493/503 vs. Nile Red for Lipid Droplet Staining
| Property | This compound 493/503 | Nile Red | Advantage |
| Excitation Maximum (nm) | ~493 | ~488-550 (Solvent Dependent)[2] | This compound 493/503 (more defined) |
| Emission Maximum (nm) | ~503 | ~550-650 (Solvent Dependent)[2] | This compound 493/503 (narrower spectrum) |
| Specificity for Neutral Lipids | Excellent[2] | Good (emits yellow-gold in neutral lipids, red in phospholipids)[2] | This compound 493/503 [3] |
| Photostability | Moderate to High[4] | Moderate[5] | This compound 493/503 [4] |
| Cytotoxicity | Low at working concentrations[6] | Low at working concentrations[2] | Similar |
| Background Fluorescence | Can exhibit background in aqueous media[3] | Low in aqueous media (fluorogenic)[3] | Nile Red |
Table 3: this compound TMR-based Probes vs. MitoTracker Red CMXRos for Mitochondrial Staining
| Property | This compound TMR-based Probes | MitoTracker Red CMXRos | Advantage |
| Excitation Maximum (nm) | ~543 | ~579 | Different spectral windows |
| Emission Maximum (nm) | ~569 | ~599 | Different spectral windows |
| Photostability | Generally high | Moderate (can photobleach significantly)[7] | This compound TMR |
| Retention after Fixation | Varies by specific probe chemistry | Well-retained | MitoTracker Red CMXRos |
| Dependence on Membrane Potential | Can be designed to be independent | Dependent | Varies by experimental need |
| Cytotoxicity | Generally low at working concentrations[8] | Can exhibit phototoxicity upon illumination[7] | This compound TMR |
Experimental Protocols
Detailed methodologies are crucial for the successful application and validation of fluorescent dyes. Below are comparative protocols for common applications.
Protocol 1: Staining of Intracellular Lipid Droplets
Objective: To visualize and compare the staining of neutral lipid droplets in mammalian cells using this compound 493/503 and Nile Red.
Materials:
-
Mammalian cells cultured on glass-bottom dishes
-
This compound 493/503 (stock solution in DMSO)
-
Nile Red (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)
-
Live cell imaging medium
-
Fluorescence microscope with appropriate filter sets
Workflow for Lipid Droplet Staining
Caption: Comparative workflow for lipid droplet staining.
Detailed Steps:
A. This compound 493/503 Staining (Live Cells):
-
Prepare a 1 µM working solution of this compound 493/503 in pre-warmed live cell imaging medium or PBS.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Add fresh live cell imaging medium or PBS and image immediately.
B. Nile Red Staining (Live Cells):
-
Prepare a 1 µg/mL working solution of Nile Red in pre-warmed live cell imaging medium or PBS.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the Nile Red working solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Add fresh live cell imaging medium or PBS and image immediately.
For Fixed Cells:
-
After cell culture, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Proceed with the staining protocol as described for live cells, performing incubations and washes at room temperature.
Protocol 2: Assessment of Dye Cytotoxicity
Objective: To evaluate and compare the potential cytotoxicity of a this compound dye and an alternative fluorescent probe in a new cell line.
Materials:
-
Mammalian cells of interest
-
This compound dye and alternative dye (stock solutions in DMSO)
-
96-well clear-bottom black plates
-
Cell culture medium
-
Cytotoxicity assay kit (e.g., based on Calcein-AM and Propidium Iodide, or MTT assay)
-
Plate reader or fluorescence microscope
Workflow for Cytotoxicity Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. Comparison of Lipid Content in Nine Dinoflagellate Species Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid droplet specific this compound based rotors with viscosity sensitivity to distinguish normal and cancer cells: impact of molecular conformation - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02405B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal Procedures for BODIPY Compounds: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of BODIPY™ fluorescent dyes. Due to their complex organic structure and potential for uninvestigated toxicological properties, this compound compounds and their derivatives should be handled as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and chemical hygiene plan.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2] Handle the compounds in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1][2]
Many this compound compounds are classified as irritants, causing skin and serious eye irritation, and may also cause respiratory irritation.[2][3][4] To the best of current knowledge, the full toxicological properties of many derivatives have not been thoroughly investigated.[2]
Hazard Analysis of this compound Components
The disposal protocol for any chemical is determined by the hazardous properties of its constituent groups. For a given this compound derivative, each component must be considered. The core this compound dye is a complex organic molecule that dictates its classification as chemical waste.[1]
Table 1: Example Hazard Analysis for a this compound Derivative (BDP FL-PEG5-propargyl) [1]
| Chemical Component | Hazard Classification | Primary Disposal Consideration |
| This compound (BDP) FL Dye | Complex Organic Molecule | Dispose of as chemical waste. |
| Polyethylene Glycol (PEG) | Generally Non-Hazardous, Biodegradable | While biodegradable on its own, it is part of a larger hazardous molecule and must be disposed of accordingly. |
| Propargyl Group | Acutely Hazardous, Reactive, Potentially Flammable/Toxic | This functional group necessitates the classification of the entire molecule as hazardous waste. Must be collected for licensed chemical waste disposal. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound compounds, whether in solid form or in solution, is to treat them as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.[1]
Step 1: Waste Collection
-
Solid Waste :
-
Collect all unused or expired solid this compound reagent in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Any lab materials heavily contaminated with the solid compound, such as weighing boats, contaminated gloves, or bench paper, must also be disposed of in this container.[1]
-
-
Liquid Waste :
-
Collect all solutions containing this compound dyes in a dedicated, leak-proof, and chemically resistant container.[1]
-
This includes all experimental solutions, reaction mixtures, washings, and any solvents used to rinse contaminated glassware.[1]
-
Never dispose of this compound solutions down the drain.[4]
-
Step 2: Container Labeling
Proper labeling is crucial for safety and regulatory compliance.
-
Clearly label the hazardous waste container with the words "Hazardous Waste " and the full chemical name(s) of the this compound compound(s).[1]
-
For liquid waste, list all components of the mixture, including all solvents and their approximate concentrations.[1]
-
Indicate the date when waste was first added to the container.[1]
Step 3: Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[1]
-
Ensure the storage area is away from general lab traffic and incompatible materials.
-
Keep the container tightly closed except when adding waste.[4]
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Maintain all necessary records and manifests as required for regulatory compliance.[1]
Experimental Workflow & Disposal Decision Process
The following diagram outlines the decision-making process and workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for BODIPY Dyes
This guide provides essential safety protocols, operational procedures, and disposal plans for handling BODIPY dyes in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals. While many this compound dyes are valued for their stability and bright fluorescence, it is important to note that the toxicological properties of many of these compounds have not been fully investigated.[1] Therefore, treating them with a high degree of caution is imperative.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound dyes. Below is a summary of the required PPE for handling these compounds.
| Body Part | PPE Type | Specification/Material | Purpose |
| Eyes | Safety Goggles | Chemical splash goggles with side shields | To protect eyes from splashes of liquid this compound solutions and from airborne powder particles.[2][3][4] |
| Hands | Disposable Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact with this compound dyes. Nitrile gloves are generally recommended for incidental contact.[4] |
| Body | Laboratory Coat | Standard or chemical-resistant lab coat | To protect skin and personal clothing from contamination.[2][5] |
| Respiratory | Respirator (if needed) | N95 or higher, based on risk assessment | Recommended when handling large quantities of powdered this compound dyes outside of a fume hood or when there is a risk of aerosol generation.[5] |
| Feet | Closed-toe Shoes | Substantial, non-perforable material | To protect feet from spills and falling objects. |
Operational Plan: Safe Handling Protocols
Follow these step-by-step procedures for the safe handling of this compound dyes in their solid and liquid forms.
A. Preparation and Weighing of Solid this compound Dyes
-
Designated Area: Conduct all work with powdered this compound dyes inside a certified chemical fume hood to minimize inhalation exposure.
-
Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weigh paper, and pre-labeled containers.
-
Weighing:
-
Place an analytical balance inside the fume hood if possible. If not, tare a sealed container, add the powder inside the hood, seal the container, and then weigh it outside the hood.
-
Handle the powder gently to avoid creating dust.
-
-
Dissolving:
-
Add the solvent to the pre-weighed this compound powder in the fume hood.
-
Cap the container securely and mix by vortexing or sonicating until the dye is fully dissolved.
-
B. Handling of this compound Stock Solutions
-
Labeling: Clearly label all containers with the dye name, concentration, solvent, and date of preparation.
-
Storage: Store this compound solutions in tightly sealed containers, protected from light.[6] Many this compound compounds should be stored at or below -20°C.[3][6]
-
Aliquoting: When preparing smaller aliquots from a stock solution, perform the dilutions inside a chemical fume hood.
Emergency Procedures: Spills and Exposure
Accidents can happen. Being prepared with a clear plan is essential for mitigating risks.
Spill Response
-
Minor Spill (Contained, small volume):
-
Alert nearby personnel.
-
Wear appropriate PPE (lab coat, goggles, and double gloves).
-
Cover the spill with an absorbent material (e.g., paper towels or a chemical absorbent pad).[7]
-
Working from the outside in, gently apply a decontaminating solution, such as 70% ethanol, and allow for sufficient contact time.
-
Collect all absorbent materials and any contaminated debris into a designated waste bag.[7]
-
Wipe the spill area again with the decontaminating solution.
-
Dispose of all waste as hazardous chemical waste.
-
-
Major Spill (Large volume, rapid spread):
-
Evacuate the immediate area and alert all personnel to leave.
-
If the spill is flammable, turn off all ignition sources.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][6] Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[1][6] If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
This includes contaminated gloves, weigh paper, absorbent pads, and other disposable lab supplies.
-
Collect all solid waste in a clearly labeled, sealed plastic bag or container designated for hazardous chemical waste.
-
-
Liquid Waste:
-
This includes unused this compound solutions and the first rinse of any contaminated glassware.
-
Collect all liquid waste in a sealed, leak-proof container that is properly labeled with the contents.
-
Do not pour this compound waste down the drain.
-
-
Final Disposal: All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations.[2][3]
Visual Workflows
The following diagrams illustrate the standard procedures for handling this compound dyes and responding to spills.
Caption: General workflow for safely handling this compound dyes.
Caption: Decision-making workflow for this compound spill response.
References
- 1. canbipharm.com [canbipharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound FL azide|MSDS [dcchemicals.com]
- 4. uah.edu [uah.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 7. Bio Spill Cleanup Procedures | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
